molecular formula C6H14N2O3 B026151 DHPN CAS No. 53609-64-6

DHPN

Cat. No.: B026151
CAS No.: 53609-64-6
M. Wt: 162.19 g/mol
InChI Key: MNIGYIKCFSPQRJ-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxypropyl)nitrosamine is a nitrosamine that is dipropylamine in which the hydrogen attached to the nitrogen has been replaced by a nitroso group. It is a genotoxic carcinogen, targeting the lung, liver, thyroid, and kidney. It has a role as a carcinogenic agent. It is a nitrosamine, a secondary alcohol and a diol.
experimental carcinogen

Properties

IUPAC Name

N,N-bis(2-hydroxypropyl)nitrous amide
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InChI

InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIGYIKCFSPQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7021021
Record name Nitrosobis(2-hydroxypropyl)amine
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Molecular Weight

162.19 g/mol
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Physical Description

Yellow viscous liquid; [OSHA]
Record name N-Nitrosodiisopropanolamine
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CAS No.

53609-64-6
Record name N-Bis(2-hydroxypropyl)nitrosamine
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Record name Diisopropanolnitrosamine
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Record name Nitrosobis(2-hydroxypropyl)amine
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Record name 1-[(2-hydroxypropyl)(nitroso)amino]propan-2-ol
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Record name N-NITROSODIISOPROPANOLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to DHPN-Induced Carcinogenesis in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent, multi-organ, genotoxic carcinogen widely utilized in rodent models to study the mechanisms of cancer development and to evaluate potential chemotherapeutic or chemopreventive agents.[1][2] This document provides a comprehensive technical overview of this compound-induced carcinogenesis in rats, with a specific focus on the primary target organs: the lung, thyroid, and kidney. It consolidates key quantitative data from multiple studies, details established experimental protocols, and illustrates the core signaling pathways involved in the carcinogenic process.

Core Mechanisms of this compound Carcinogenesis

This compound exerts its carcinogenic effects primarily through a genotoxic mechanism.[1] As a nitrosamine (B1359907), it is metabolized into reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts.[3] This interaction with DNA can lead to genetic mutations and chromosomal aberrations.[4] Specifically, this compound has been shown to induce double-strand breaks in the DNA of pulmonary epithelial cells, a sensitive marker of genomic instability.[5]

While the primary mechanism is genotoxic, non-genotoxic pathways, particularly in the promotion phase of carcinogenesis, play a crucial role. This is especially evident in thyroid tumorigenesis, where this compound-initiated cells are promoted by hormonal imbalances, such as chronically elevated thyroid-stimulating hormone (TSH) levels.[6][7]

Organ-Specific Carcinogenesis Models

This compound induces tumors in several organs in rats, including the lungs, thyroid, liver, kidneys, and esophagus.[2][5][8] The specific organ targeted can be influenced by the dose, administration route, and rat strain.

Lung Carcinogenesis

The lung is a primary target for this compound in rats, with induced tumors including hyperplasias, adenomas, and adenocarcinomas.[5]

3.1.1 Experimental Protocols

A common model for studying lung carcinogenesis is the two-stage initiation-promotion model in Fischer 344 (F344) rats.

  • Initiation Phase: Male F344 rats, typically 6 weeks old, are administered 0.1% this compound in their drinking water for a period of 2 weeks.[9][10]

  • Promotion/Observation Phase: Following the initiation period, the this compound-containing water is replaced with regular drinking water. The animals are then observed for a set duration, often up to 30 weeks, during which tumor development is monitored.[9][10] In some studies, promoting agents may be administered during this phase to accelerate or enhance carcinogenesis.[9]

3.1.2 Quantitative Data

The following tables summarize key quantitative findings from this compound-induced lung carcinogenesis studies in rats.

Table 1: Multiplicity of this compound-Induced Lung Tumors in F344 Rats

Treatment Group Duration Lung Tumor Multiplicity (tumors/rat) Reference
0.1% this compound in drinking water 2 weeks (initiation) 3.63 ± 1.80 [9]
This compound + 150 ppm IQ (promoter) 27 weeks (promotion) 11.50 ± 5.04 [9]

| this compound + 300 ppm IQ (promoter) | 27 weeks (promotion) | 18.83 ± 4.58 |[9] |

3.1.3 Molecular Pathways

A key molecular event in this compound-induced lung cancer in rats is the mutation of the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. Activating mutations in KRAS codon 12 (specifically G/C→A/T transitions) were detected in 47% of this compound-induced rat lung tumors.[5] This mutation leads to constitutive activation of downstream signaling pathways, such as the MAPK/ERK pathway, driving cell proliferation and survival.

Thyroid Carcinogenesis

This compound is a reliable initiator of thyroid tumors in rats. The development of these tumors is strongly influenced by the hormonal environment, particularly the levels of Thyroid-Stimulating Hormone (TSH).[6][7]

3.2.1 Experimental Protocols

Several protocols are used to induce thyroid tumors, often involving a combination of this compound with hormonal manipulation or other carcinogens.

  • Protocol A: Single High-Dose Initiation: F344 rats are given a single subcutaneous (sc) injection of this compound at a dose of 2800 mg/kg body weight. This is followed by a promotion period of 12 weeks where rats are fed specialized diets, such as an iodine-deficient diet, to stimulate TSH production and promote tumor growth.[6][7]

  • Protocol B: Multi-Carcinogen Model: Sprague-Dawley rats are sequentially treated with multiple carcinogens. This can include an initial intraperitoneal (IP) injection of diethylnitrosamine (DEN), followed by four IP injections of N-methyl-N-nitrosourea (MNU), and concurrent administration of 0.1% this compound in the drinking water during weeks 1 and 3 of the experiment.[11][12] The total observation period is typically 30 weeks.[11]

3.2.2 Quantitative Data

The following tables present quantitative data on the incidence of thyroid lesions in this compound-based rat models.

Table 2: Incidence of Thyroid Lesions in a Multi-Carcinogen Rat Model

Treatment Group Duration Incidence of Thyroid Lesions (Hyperplasia & Adenomas) Reference
DEN/MNU/DHPN 30 weeks 53.3% [11]
DEN/MNU/DHPN + Resveratrol (B1683913) (IG) 30 weeks 33.3% [11]

| DEN/MNU/DHPN + Resveratrol (IP) | 30 weeks | 26.7% |[11] |

Table 3: Effect of Castration on this compound-Induced Thyroid Tumors in Wistar Rats

Treatment Group Incidence of Adenomas Incidence of Cancers Reference
This compound alone 20% (4/20) 10% (2/20) [13]
This compound + Phenobarbital (B1680315) (Pb) 75% (15/20) 40% (8/20) [13]
This compound + Pb, Castrated after this compound 30% (6/20) 15% (3/20) [13]

| this compound + Pb, Castrated before this compound | 20% (4/20) | 0% (0/20) |[13] |

3.2.3 Molecular Pathways

This compound-induced thyroid carcinogenesis involves a complex interplay between genotoxic initiation and hormonal promotion.

  • Hormonal Axis: Conditions that lead to decreased circulating thyroxine (T4), such as an iodine-deficient diet, cause a compensatory increase in TSH from the pituitary gland.[6][7] TSH is a potent mitogen for thyroid follicular cells and acts as a powerful tumor promoter, stimulating the proliferation of this compound-initiated cells.[6][7]

  • NF-κB Pathway: Studies using the chemopreventive agent resveratrol suggest the involvement of the NF-κB signaling pathway. Resveratrol treatment was found to reduce the nuclear translocation of NF-κB/p65 and down-regulate inflammatory mediators like IL-6 and COX-2 in the thyroid tissue of carcinogen-treated rats, correlating with a lower incidence of thyroid lesions.[11]

  • IGF-I Signaling: A cell line derived from a this compound-induced rat thyroid carcinoma demonstrated high responsiveness to Insulin-like Growth Factor I (IGF-I), which significantly increased DNA synthesis and cell proliferation, indicating that the IGF-I receptor pathway can be a key contributor to tumor growth.[14]

Renal and Pancreatic Carcinogenesis

This compound is also known to induce tumors in the kidneys and pancreas of rats.[3][8][15] The mechanisms are believed to be primarily genotoxic, consistent with the action of other nitrosamine carcinogens that target these organs.[3] In some models, dietary factors can significantly promote the development of this compound-initiated pancreatic lesions. For example, feeding rats a raw soya flour diet was shown to augment the carcinogenicity of this compound in the pancreas, leading to the development of hyperplastic nodules, adenomas, and adenocarcinomas.[15]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key experimental and molecular processes in this compound-induced carcinogenesis.

G cluster_initiation Initiation Phase cluster_promotion Promotion / Observation Phase cluster_endpoint Endpoint Analysis start 6-Week Old F344 Rats This compound Administer 0.1% this compound in Drinking Water start->this compound Week 0 week2 End of Initiation This compound->week2 Duration: 2 Weeks promo Administer Basal Diet +/- Promoting Agent week2->promo observe Observation for Tumor Growth promo->observe Duration: 28 Weeks kill Sacrifice at Week 30 observe->kill analysis Macroscopic & Histopathological Analysis of Target Organs (e.g., Lungs, Thyroid) kill->analysis

Caption: A typical experimental workflow for a two-stage rat carcinogenesis model.

G This compound This compound Exposure (Initiator) DNA_Damage Genotoxic DNA Damage in Lung Epithelial Cells This compound->DNA_Damage KRAS_Mutation KRAS G12 Activating Mutation DNA_Damage->KRAS_Mutation Mutagenesis RAS_GTP Constitutively Active RAS-GTP KRAS_Mutation->RAS_GTP MAPK_Pathway MAPK/ERK Pathway Activation RAS_GTP->MAPK_Pathway Proliferation Increased Cell Proliferation & Survival MAPK_Pathway->Proliferation Tumor Lung Adenoma & Adenocarcinoma Proliferation->Tumor G This compound This compound Exposure (Initiator) Initiated_Cell Initiated Thyroid Follicular Cell This compound->Initiated_Cell Genotoxic Damage Proliferation Enhanced Cell Proliferation & Inflammation Initiated_Cell->Proliferation Promoter Promoting Stimulus (e.g., Iodine Deficiency) T4_down Decreased T4 Promoter->T4_down TSH_up Increased TSH (Hormonal Imbalance) T4_down->TSH_up Feedback Loop NFkB NF-κB Pathway Activation TSH_up->NFkB TSH_up->Proliferation NFkB->Proliferation contributes to Tumor Thyroid Hyperplasia, Adenoma, Carcinoma Proliferation->Tumor

References

N-bis(2-hydroxypropyl)nitrosamine: A Technical Guide to its Discovery, Carcinogenic Profile, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bis(2-hydroxypropyl)nitrosamine (DHPN), a potent genotoxic carcinogen, has been the subject of extensive research due to its ability to induce tumors in a variety of organs in laboratory animals. This technical guide provides a comprehensive overview of the discovery, history, and carcinogenic properties of this compound. It details experimental protocols for its synthesis, animal-based carcinogenicity studies, and analytical detection. Furthermore, this guide summarizes key quantitative data on tumor incidence and delves into the metabolic activation and molecular signaling pathways implicated in this compound-induced carcinogenesis. The information is presented to serve as a valuable resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction and Historical Context

N-nitrosamines, a class of chemical compounds characterized by a nitroso group bonded to an amine, first garnered significant scientific attention in the mid-20th century following the discovery of their carcinogenic properties. N-bis(2-hydroxypropyl)nitrosamine, also known as diisopropanolnitrosamine, emerged as a significant subject of study within this class. It is a genotoxic carcinogen known to target multiple organs, including the lungs, liver, thyroid, and kidneys.

The initial synthesis and investigation of this compound were part of a broader effort to understand the structure-activity relationships of carcinogenic nitrosamines. Early studies focused on its formation from the nitrosation of diisopropanolamine (B56660), a secondary amine. The compound's potent carcinogenicity was established through numerous animal studies, which demonstrated its ability to induce tumors in rats, mice, and hamsters. These findings positioned this compound as a valuable tool for modeling chemical carcinogenesis in various organs and for investigating the mechanisms of tumor initiation and promotion.

Physicochemical Properties

This compound is a yellow, viscous liquid with the chemical formula C6H14N2O3 and a molecular weight of 162.19 g/mol . It is soluble in water and organic solvents.

Table 1: Physicochemical Properties of N-bis(2-hydroxypropyl)nitrosamine

PropertyValueReference
IUPAC Name1,1'-(Nitrosoimino)bis(2-propanol)
SynonymsDiisopropanolnitrosamine, this compound, N-Nitrosobis(2-hydroxypropyl)amine
CAS Number53609-64-6
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Physical DescriptionYellow viscous liquid
SolubilitySoluble in water and organic solvents

Synthesis

The synthesis of N-nitrosamines, including this compound, is typically achieved through the nitrosation of the corresponding secondary amine. This reaction involves the introduction of a nitroso group (-N=O) to the nitrogen atom of the amine.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of N-nitrosamines, which can be adapted for this compound, based on the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Materials:

  • Diisopropanolamine (precursor secondary amine)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl) or other suitable acid

  • Dichloromethane or other suitable organic solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Amine: Dissolve diisopropanolamine in water or an appropriate solvent in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly add hydrochloric acid with stirring to achieve an acidic pH (typically pH 3-4).

  • Addition of Nitrosating Agent: While maintaining the low temperature, slowly add an aqueous solution of sodium nitrite dropwise to the stirred amine solution. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Stir the reaction mixture in the ice bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Extraction: Once the reaction is complete, extract the product into an organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound product.

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and a lab coat.

Carcinogenicity and Target Organs

This compound is a well-established multi-organ carcinogen in various animal models. The primary target organs are the lungs, liver, thyroid, and kidneys. In some species, such as hamsters, it is also a potent pancreatic carcinogen.

Quantitative Data on Tumor Incidence

The carcinogenic potential of this compound is dose-dependent. The following tables summarize tumor incidence data from representative studies in different animal models.

Table 2: Carcinogenicity of this compound in Wistar Rats (30-week study)

Treatment GroupSexDoseTarget OrganLesion TypeIncidence (%)
ControlMale0--0
ControlFemale0--0
This compoundMale0.1% in drinking water (2 weeks)Liver, KidneyPreneoplastic lesionsLow
This compoundFemale0.1% in drinking water (2 weeks)Liver, KidneyPreneoplastic lesionsLow
This compoundMale0.2% in drinking water (4 weeks)Liver, KidneyPreneoplastic lesionsSignificantly increased
This compoundMale0.2% in drinking water (4 weeks)-Benign and malignant tumors-
This compoundFemale0.2% in drinking water (4 weeks)Liver, KidneyPreneoplastic lesionsSignificantly increased
This compoundFemale0.2% in drinking water (4 weeks)-Benign and malignant tumors-

Table 3: Carcinogenicity of a Single Intraperitoneal Injection of this compound in Male Wistar Rats

Target OrganTumor TypeIncidence (%)
LungAdenomas and Adenocarcinomas100
ThyroidAdenomas and Adenocarcinomas36
KidneyRenal Cell Carcinomas8
Sigmoid ColonAdenomas and Adenocarcinomas9
Pancreas-0

Table 4: Carcinogenicity of this compound Administered Orally to Mice (16-week study)

Dose (ppm in drinking water)Target OrganTumor Type
>100LungAlveolar Adenoma and Adenocarcinoma
>100LiverVascular tumors (Hemangioma, Hemangioendothelioma, Hemangioendothelial sarcoma)
1000LiverHighest incidence of vascular tumors

Experimental Protocols for Carcinogenicity Studies

The following provides a detailed methodology for a typical long-term carcinogenicity study of this compound in a rodent model.

Animal Model and Husbandry
  • Species and Strain: Wistar or F344 rats are commonly used.

  • Sex and Age: Both male and female animals, typically 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in polycarbonate cages with controlled temperature (22 ± 2 °C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

  • Diet and Water: Standard laboratory chow and drinking water are provided ad libitum, unless the experimental design involves administration of this compound in the drinking water.

Experimental Design
  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the experiment.

  • Group Allocation: Animals are randomly assigned to different treatment groups, including a control group receiving the vehicle (e.g., saline or drinking water) and experimental groups receiving different doses of this compound.

  • This compound Administration:

    • Route of Administration: Common routes include oral (in drinking water or by gavage), intraperitoneal injection, or subcutaneous injection.

    • Dose Levels: A range of doses is typically selected based on previous studies to establish a dose-response relationship.

    • Duration of Treatment: This can range from a single dose to chronic administration over several weeks or months.

  • Observation: Animals are observed daily for clinical signs of toxicity, such as changes in body weight, food and water consumption, and general appearance and behavior.

  • Termination and Necropsy: At the end of the study period, animals are euthanized by a humane method (e.g., CO2 asphyxiation). A complete necropsy is performed, and all organs are examined for gross abnormalities.

  • Histopathology: Target organs (lungs, liver, thyroid, kidneys, pancreas, etc.) and any tissues with gross lesions are collected and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Data Analysis: Tumor incidence, multiplicity, and latency are recorded and statistically analyzed to determine the carcinogenic effect of this compound.

Workflow for a Typical this compound Carcinogenicity Study

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Post-mortem Analysis a Animal Acclimatization b Randomization and Group Allocation a->b c This compound Administration b->c d Daily Clinical Observation c->d e Euthanasia and Necropsy d->e f Organ Collection and Fixation e->f g Histopathological Examination f->g h Data Analysis g->h

Workflow of a typical this compound carcinogenicity study.

Metabolism and Mechanism of Action

The carcinogenic effects of N-nitrosamines, including this compound, are dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. This metabolic process generates reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, to form DNA adducts.

Metabolic Pathway

The metabolism of this compound involves a series of oxidation reactions. One of the key metabolites is N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (N2HP2OPA). Another identified metabolite is N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA). These metabolites are also mutagenic and are considered important intermediates in the metabolic activation of this compound to its ultimate carcinogenic form.

G This compound N-bis(2-hydroxypropyl)nitrosamine (this compound) N2HP2OPA N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (N2HP2OPA) This compound->N2HP2OPA Metabolic Oxidation (CYP450) NM2HPA N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA) This compound->NM2HPA Metabolic Oxidation (CYP450) DNA_Adducts DNA Adducts N2HP2OPA->DNA_Adducts NM2HPA->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation pathway of this compound.
Signaling Pathways in this compound-Induced Carcinogenesis

The formation of DNA adducts by the reactive metabolites of this compound is a critical initiating event in carcinogenesis. These adducts can lead to miscoding during DNA replication, resulting in mutations in critical genes that control cell growth and differentiation, such as oncogenes and tumor suppressor genes.

While the specific signaling pathways disrupted by this compound are still under investigation, it is known that nitrosamine-induced DNA damage can trigger a cascade of cellular responses. In general, N-nitrosamines have been shown to modulate signaling pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. The resulting genetic alterations can lead to uncontrolled cell proliferation, inhibition of apoptosis, and ultimately, tumor development.

Analytical Methods for Detection

The detection and quantification of this compound in biological and environmental samples are crucial for exposure assessment and research purposes. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) being the most common.

General Protocol for Sample Preparation and Analysis
  • Sample Collection: Tissues, blood, or urine samples are collected from experimental animals.

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Extraction: this compound and its metabolites are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with an appropriate organic solvent.

  • Concentration: The extract is concentrated to increase the analyte concentration.

  • Analysis:

    • HPLC-MS/MS: The concentrated extract is injected into an HPLC system for separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS). This method offers high sensitivity and selectivity.

    • GC-MS: For volatile nitrosamines, GC-MS is a suitable technique. The sample may require derivatization to improve its chromatographic properties.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Conclusion

N-bis(2-hydroxypropyl)nitrosamine is a potent multi-organ carcinogen that has been instrumental in the study of chemical carcinogenesis. This technical guide has provided a comprehensive overview of its history, synthesis, carcinogenic properties, and the experimental methodologies used in its investigation. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers and professionals. Further research into the specific molecular signaling pathways disrupted by this compound will continue to enhance our understanding of its carcinogenic mechanisms and may provide insights into potential strategies for cancer prevention and therapy.

The Chemical Carcinogen DHPN: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and drug development professionals, this guide provides a comprehensive overview of N-bis(2-hydroxypropyl)nitrosamine (DHPN) as a chemical carcinogen for research purposes. It details its carcinogenic profile, experimental protocols, and potential molecular mechanisms of action.

Introduction to this compound as a Research Carcinogen

N-bis(2-hydroxypropyl)nitrosamine (this compound) is a potent, multi-organ carcinogen widely utilized in experimental cancer research. Its ability to reliably induce tumors in a variety of organs in laboratory animals makes it an invaluable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents. This compound is a genotoxic compound, known to cause DNA damage, which is a critical initiating event in cancer development.

This guide offers a technical overview of this compound, focusing on its application in creating animal models of cancer. It provides detailed information on its target organs, experimental protocols for tumor induction, and insights into the molecular pathways that may be involved in this compound-induced carcinogenesis.

Carcinogenic Profile of this compound

This compound exhibits a broad carcinogenic spectrum, inducing tumors in several organs, with the primary targets being the lung, thyroid, liver, kidney, and pancreas. The susceptibility to this compound-induced carcinogenesis can vary depending on the animal species, strain, sex, and the dose and duration of exposure.

Target Organs and Tumor Types

This compound administration to rodents has been shown to induce a range of preneoplastic and neoplastic lesions. In rats, this compound is a well-established inducer of lung, thyroid, and kidney tumors.[1][2] Studies in hamsters have highlighted its potent carcinogenic effect on the pancreas, leading to the development of ductal adenocarcinomas.[3] Liver tumors, including hepatocellular adenomas and carcinomas, have also been reported in animals treated with this compound.[4]

Table 1: Summary of this compound-Induced Neoplasms in Different Animal Models

Animal ModelPrimary Target OrgansCommon Tumor TypesReference
Rats (Wistar, F344) Lung, Thyroid, Kidney, LiverAdenomas, Carcinomas, Preneoplastic foci[1][2][4]
Syrian Golden Hamsters Pancreas, LiverDuctal Adenocarcinoma, Hepatocellular Nodules[3][5]
Guinea Pigs LiverAngiosarcoma, Hepatocellular Carcinoma[4]

Experimental Protocols for this compound-Induced Carcinogenesis

The successful induction of tumors using this compound requires carefully designed and executed experimental protocols. This section provides detailed methodologies for the preparation and administration of this compound, as well as for the subsequent histopathological and molecular analysis of induced tumors.

Preparation and Administration of this compound

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Vehicle (e.g., sterile drinking water, saline, or corn oil)

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of this compound Solution (for administration in drinking water):

  • This compound is typically administered in the drinking water at concentrations ranging from 0.1% to 0.2%.[1][2]

  • To prepare a 0.1% solution, dissolve 1 gram of this compound in 1 liter of sterile drinking water.

  • The solution should be freshly prepared and protected from light to prevent degradation. The stability of the this compound solution should be considered, and it is recommended to prepare fresh solutions at least weekly.[6][7][8][9]

  • Provide the this compound-containing water to the animals ad libitum.

Administration via Intraperitoneal (IP) Injection:

  • Dissolve this compound in a suitable vehicle, such as sterile saline.

  • The dosage can vary, but a common protocol involves fortnightly injections of 83 mg/animal for a specified period.[10]

  • Ensure proper animal restraint and use appropriate needle sizes for the injection.

Experimental Workflow for a Two-Stage Carcinogenesis Model:

A common experimental design involves an initiation phase with this compound followed by a promotion phase with a different agent.

G cluster_initiation Initiation Phase cluster_promotion Promotion/Progression Phase cluster_endpoint Endpoint Analysis Initiation This compound Administration (e.g., 0.1% in drinking water for 2 weeks) Promotion Administration of Promoter (e.g., specific diet, chemical promoter) Initiation->Promotion Sacrifice Animal Sacrifice Promotion->Sacrifice Histopathology Histopathological Analysis Sacrifice->Histopathology Molecular Molecular Analysis Sacrifice->Molecular G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage gH2AX γH2AX Upregulation DNA_Damage->gH2AX DDR DNA Damage Response Activation DNA_Damage->DDR Mutation Mutations DNA_Damage->Mutation Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Repair DNA Repair DDR->Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_effects Cellular Effects This compound This compound RAS RAS This compound->RAS Potential Activation PI3K PI3K This compound->PI3K Potential Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Carcinogenesis Carcinogenesis Proliferation->Carcinogenesis Apoptosis->Carcinogenesis

References

The Oncogenic Footprint of DHPN: A Technical Guide to Target Organs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent multi-organ carcinogen extensively used in animal models to study the mechanisms of cancer development and to evaluate potential therapeutic interventions. This technical guide provides an in-depth overview of the primary target organs of this compound-induced carcinogenesis, supported by quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Primary Target Organs of this compound Carcinogenesis

Extensive research in various animal models has consistently identified the lung, liver, thyroid, and kidney as the primary targets for this compound-induced tumorigenesis, particularly in rats and mice. In Syrian golden hamsters, the pancreas is a notable and primary target organ.[1][2][3] The susceptibility of these organs is influenced by factors such as animal species and strain, dose, and duration of this compound exposure.

Quantitative Analysis of Tumorigenesis

The carcinogenic effects of this compound are often quantified by tumor incidence (the percentage of animals developing tumors), tumor multiplicity (the average number of tumors per animal), and latency (the time to tumor appearance). The following tables summarize key quantitative data from representative studies.

Table 1: this compound-Induced Lung Tumorigenesis in Rats

StrainThis compound Dose & AdministrationDurationTumor Incidence (%)Tumor Multiplicity (per rat)LatencyReference
F3440.1% in drinking water2 weeks100%3.63 ± 1.80-[4]

Table 2: this compound-Induced Pancreatic Tumorigenesis in Syrian Golden Hamsters

StrainThis compound Dose & AdministrationDurationTumor Incidence (%)Tumor Multiplicity (per hamster)LatencyReference
Syrian GoldenSubcutaneous injections (weekly)LifetimeHigh-As short as 15 weeks[5]
Syrian Golden2 injections of 1000 mg/kg body weight-Significant preneoplastic lesions--[1]

Further quantitative data for liver, thyroid, and kidney tumors are being compiled from ongoing literature reviews.

Experimental Protocols for this compound-Induced Carcinogenesis

The successful induction of tumors with this compound relies on precise and consistent experimental protocols. Below are detailed methodologies for common administration routes.

Oral Administration in Drinking Water (Mouse Model)

This protocol is adapted from studies inducing lung and liver tumors.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Drinking water (autoclaved or sterile)

  • Glass or polycarbonate water bottles

  • Graduated cylinders and beakers

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • This compound Solution Preparation:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 0.1% w/v). For a 0.1% solution, dissolve 1 gram of this compound in 1 liter of drinking water.

    • In a chemical fume hood, carefully weigh the this compound powder.

    • Gradually add the this compound to the water while stirring until it is completely dissolved. Prepare the solution fresh as required, typically weekly.

  • Animal Housing and Acclimation:

    • House mice (e.g., F344 rats or C57BL/6 mice) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Allow animals to acclimate for at least one week before the start of the experiment.

  • Administration:

    • Replace the regular drinking water with the this compound-containing water.

    • Measure water consumption per cage at least twice a week to monitor intake and calculate the approximate dose of this compound consumed.

    • Refresh the this compound solution in the water bottles 2-3 times per week to ensure stability and freshness.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • Record body weights weekly.

  • Termination:

    • At the end of the experimental period (e.g., 2 to 26 weeks), euthanize the animals according to approved institutional guidelines.

    • Perform a thorough necropsy and collect target organs (lung, liver, thyroid, kidney) for histopathological analysis.

Experimental Workflow for Oral this compound Administration

G cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis This compound Solution\nPreparation (0.1%) This compound Solution Preparation (0.1%) Provide this compound in\nDrinking Water Provide this compound in Drinking Water This compound Solution\nPreparation (0.1%)->Provide this compound in\nDrinking Water Animal\nAcclimation Animal Acclimation Animal\nAcclimation->Provide this compound in\nDrinking Water Monitor Water\nIntake & Body Weight Monitor Water Intake & Body Weight Provide this compound in\nDrinking Water->Monitor Water\nIntake & Body Weight Daily Health\nChecks Daily Health Checks Monitor Water\nIntake & Body Weight->Daily Health\nChecks Euthanasia & \nNecropsy Euthanasia & Necropsy Daily Health\nChecks->Euthanasia & \nNecropsy Organ Collection Organ Collection Euthanasia & \nNecropsy->Organ Collection Histopathological\nAnalysis Histopathological Analysis Organ Collection->Histopathological\nAnalysis

Workflow for this compound oral administration in mice.
Intraperitoneal Injection (Rat Model)

This method is often used for delivering a precise dose of this compound.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

  • PPE

Procedure:

  • Dose Preparation:

    • Calculate the volume of this compound solution to inject based on the animal's body weight and the desired dose (e.g., 1000 mg/kg).

    • Dissolve the this compound in the sterile vehicle to the final concentration. Ensure the solution is sterile, for example, by filtration.

  • Animal Restraint:

    • Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, firmly grasp the rat by the scruff of the neck and allow the body to be supported.

  • Injection:

    • Position the rat in dorsal recumbency with the head tilted slightly downward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the animal's health and body weight regularly throughout the study.

  • Termination and Analysis:

    • Follow the same termination and analysis procedures as described for oral administration.

Implicated Signaling Pathways in this compound-Induced Carcinogenesis

The molecular mechanisms underlying this compound-induced tumorigenesis are complex and involve the alteration of key cellular signaling pathways. While research specifically dissecting the pathways activated by this compound is ongoing, evidence from studies of other nitrosamines and chemically-induced cancers points to the likely involvement of the following pathways.

Metabolic Activation of this compound

Before it can exert its carcinogenic effects, this compound must be metabolically activated, primarily by cytochrome P450 enzymes in the liver and other target tissues. This activation generates reactive electrophilic intermediates that can form DNA adducts, leading to mutations if not repaired.

Metabolic Activation Pathway of this compound

G This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Reactive_Metabolites Reactive Electrophilic Metabolites CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Mutation Somatic Mutations DNA_Adducts->Mutation Miscoding during DNA Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound DNA_Damage DNA Damage (Adducts) This compound->DNA_Damage KRAS_Mutation KRAS Mutation (Activation) DNA_Damage->KRAS_Mutation RAF RAF KRAS_Mutation->RAF activates PI3K PI3K KRAS_Mutation->PI3K activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Akt Akt PI3K->Akt activates Akt->Proliferation promotes

References

An In-depth Technical Guide to the Solubility and Stability Properties of 9,10-Dihydrophenanthrene (DHPN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of 9,10-dihydrophenanthrene (B48381) (DHPN). The information is intended to support research, development, and formulation activities involving this polycyclic aromatic hydrocarbon.

Core Physicochemical Properties

9,10-Dihydrophenanthrene (this compound) is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂. It presents as a colorless solid and is characterized by its hydrophobic nature.

PropertyValueSource
Molecular FormulaC₁₄H₁₂
Molecular Weight180.25 g/mol
AppearanceColorless solid
Melting Point30-35 °C
Boiling Point168-169 °C at 15 mmHg
logP (Octanol/Water)4.52

Solubility Profile

Due to its highly lipophilic behavior, this compound is generally soluble in most organic solvents but is sparingly soluble in water. Quantitative solubility data is crucial for applications such as reaction chemistry, formulation development, and analytical method development.

Aqueous Solubility

This compound exhibits very low solubility in water, which is consistent with its high octanol-water partition coefficient (logP) of 4.52.

SolventSolubility (Molarity)
Water2.32 x 10⁻⁵ M
Organic Solvent Solubility
SolventSolubility
Toluene≥ 100 µg/mL
Ethanol Data not available; expected to be soluble
Methanol Data not available; expected to be moderately soluble
Acetone Data not available; expected to be soluble
Dimethyl Sulfoxide (DMSO) Data not available; expected to be soluble
Hexane Data not available; expected to be soluble

Stability Characteristics

The stability of this compound is a critical consideration for its handling, storage, and application. Key aspects of its stability include its response to thermal stress, light exposure, and different pH conditions.

Thermal Stability

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published. However, studies on the related compound phenanthrene (B1679779) indicate that the core ring structure is thermally stable. The thermal stability of this compound is expected to be influenced by the presence of the dihydro-bridge.

Photostability

This compound is susceptible to photochemical degradation. Upon exposure to ultraviolet (UV) light, it can undergo photophysical and photochemical processes, leading to the formation of radical cations and other degradation products. Therefore, it is recommended to protect this compound from light during storage and handling.

pH Stability

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

**Objective

Unraveling the Genotoxic Core of N-nitrosobis(2-hydroxypropyl)amine (DHPN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosobis(2-hydroxypropyl)amine (DHPN), a nitrosamine (B1359907) compound, is a recognized genotoxic carcinogen with the potential to induce deleterious effects on the genetic material of cells. Understanding the intricate mechanisms of its genotoxicity is paramount for risk assessment and the development of potential therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound's genotoxicity, including its metabolic activation, DNA adduct formation, mutagenic and clastogenic effects, and the cellular signaling pathways that respond to the damage it inflicts.

Metabolic Activation: The Genesis of Genotoxicity

This compound in its native state is not directly reactive with DNA. Its genotoxic potential is unlocked through metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver. This process involves the hydroxylation of the propyl chains, leading to the formation of unstable intermediates that can ultimately generate reactive electrophilic species.

This compound Metabolic Activation This compound This compound (N-nitrosobis(2-hydroxypropyl)amine) Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding

Figure 1: Metabolic activation of this compound.

DNA Adduct Formation: The Molecular Lesion

The reactive metabolites of this compound can covalently bind to cellular macromolecules, with DNA being a primary target. This binding results in the formation of DNA adducts, which are considered the initial and critical molecular lesions responsible for the genotoxic effects of this compound. The primary adducts formed are methyl and hydroxypropyl adducts, with a preference for the N7 and O6 positions of guanine (B1146940) bases in the DNA.

  • N7-methylguanine (N7-MeG)

  • O6-methylguanine (O6-MeG)

  • N7-hydroxypropylguanine

  • O6-hydroxypropylguanine

These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.

Genotoxicity Profile: Mutagenicity and Clastogenicity

The formation of DNA adducts by this compound manifests as both mutagenicity (point mutations) and clastogenicity (chromosomal damage). Various in vitro and in vivo assays have been employed to characterize these effects.

Mutagenicity

The mutagenic potential of this compound has been demonstrated in the Ames test (bacterial reverse mutation assay), particularly in the presence of a metabolic activation system (S9 fraction from liver homogenates). This compound has been shown to induce base-pair substitution mutations in Salmonella typhimurium strains like TA100 and TA1535. While qualitative data from these studies are available, comprehensive quantitative dose-response data in publicly accessible literature remains limited.

Clastogenicity

This compound and its metabolites can also induce structural and numerical chromosomal aberrations. The primary assays used to assess these effects are the micronucleus assay and the chromosomal aberration assay.

  • Micronucleus Assay: This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This compound has been shown to induce a dose-dependent increase in the frequency of micronuclei in various cell types.

  • Chromosomal Aberration Assay: This assay directly visualizes structural changes in chromosomes, such as breaks, deletions, and rearrangements. Studies have indicated that this compound can lead to an increase in the frequency of chromosomal aberrations.

Cellular Response to this compound-Induced DNA Damage: Signaling Pathways

When cells detect DNA damage, a complex signaling network known as the DNA Damage Response (DDR) is activated. This network orchestrates a series of events including cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis (programmed cell death). While direct studies on the complete signaling cascade initiated by this compound are not extensively detailed, the known mechanisms of DNA damage response provide a framework for understanding the likely cellular response.

The ATM/ATR Signaling Cascade

The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA lesions, including the bulky adducts formed by this compound.

Upon activation, ATM and ATR phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.

DNA_Damage_Response_Initiation cluster_0 This compound-Induced DNA Damage cluster_1 Damage Sensing and Signal Transduction DNA_Adducts This compound-DNA Adducts ATR ATR Activation DNA_Adducts->ATR Damage Recognition ATM ATM Activation DNA_Adducts->ATM (indirectly via replication stress) Chk1 Chk1 Phosphorylation ATR->Chk1 Phosphorylation Chk2 Chk2 Phosphorylation ATM->Chk2 Phosphorylation

Figure 2: Initiation of the DNA Damage Response by this compound.
p53-Mediated Cell Cycle Arrest and Apoptosis

A key downstream target of the ATM/ATR and Chk1/Chk2 signaling pathways is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and allows it to act as a transcription factor, upregulating the expression of genes involved in cell cycle control and apoptosis.

One of the critical target genes of p53 is CDKN1A, which encodes the protein p21. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction leads to cell cycle arrest at the G1/S and G2/M checkpoints. This arrest provides the cell with time to repair the DNA damage before proceeding with replication or mitosis.

If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX and PUMA.

p53_Pathway cluster_0 Upstream Kinases cluster_1 p53 Activation and Downstream Effects Chk1_Chk2 Activated Chk1/Chk2 p53 p53 Phosphorylation & Stabilization Chk1_Chk2->p53 p21 p21 Expression p53->p21 Apoptosis_Genes Pro-apoptotic Gene Expression (e.g., BAX) p53->Apoptosis_Genes Cell_Cycle_Arrest G1/S & G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Figure 3: p53-mediated response to this compound-induced DNA damage.

Experimental Protocols: A Methodological Overview

A battery of standardized genotoxicity assays is employed to assess the effects of substances like this compound. While specific, detailed protocols for this compound are often proprietary or described within individual research articles, the general methodologies are outlined below.

Ames Test (Bacterial Reverse Mutation Assay)

This assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

General Workflow:

  • Preparation: Tester strains (e.g., TA100, TA1535) are cultured overnight. The test compound (this compound) is prepared at various concentrations. A metabolic activation system (S9 mix) is prepared from rat or hamster liver homogenates.

  • Exposure: The tester strain, the test compound, and the S9 mix (or a buffer for non-activation controls) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Prepare_Components Prepare: - Salmonella Strain - this compound dilutions - S9 Mix Start->Prepare_Components Mix_Components Mix Bacteria, this compound, & S9 in Top Agar Prepare_Components->Mix_Components Plate Pour onto Minimal Glucose Agar Plates Mix_Components->Plate Incubate Incubate at 37°C Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase Count_Colonies->Analyze_Data End End Analyze_Data->End

Figure 4: General workflow for the Ames test.
In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.

General Workflow:

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.

  • Exposure: Cells are treated with various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Micronucleus_Assay_Workflow Start Start Culture_Cells Culture Mammalian Cells Start->Culture_Cells Treat_Cells Treat with this compound (± S9 Mix) Culture_Cells->Treat_Cells Add_CytoB Add Cytochalasin B Treat_Cells->Add_CytoB Harvest_Stain Harvest and Stain Cells Add_CytoB->Harvest_Stain Score_Micronuclei Score Micronuclei in Binucleated Cells Harvest_Stain->Score_Micronuclei Analyze_Data Analyze for Dose-Dependent Increase Score_Micronuclei->Analyze_Data End End Analyze_Data->End

Figure 5: General workflow for the in vitro micronucleus assay.

Conclusion

The genotoxicity of this compound is a multi-faceted process initiated by metabolic activation and culminating in the formation of DNA adducts that can lead to mutations and chromosomal damage. The cellular response to this damage involves the activation of complex signaling pathways, primarily the ATM/ATR and p53 pathways, which orchestrate cell cycle arrest to allow for DNA repair or trigger apoptosis to eliminate heavily damaged cells. A thorough understanding of these mechanisms is crucial for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its harmful effects. Further research is warranted to obtain more detailed quantitative data on the genotoxicity of this compound and to fully elucidate the specific signaling cascades it triggers.

Metabolic Activation of N-nitrosobis(2-hydroxypropyl)amine (DHPN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosobis(2-hydroxypropyl)amine (DHPN) is a potent genotoxic carcinogen that requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth overview of the core metabolic activation pathway of this compound, detailing the enzymatic processes, reactive intermediates, and the formation of DNA adducts. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

N-nitrosobis(2-hydroxypropyl)amine, also known as diisopropanolnitrosamine, is a nitrosamine (B1359907) compound that has been shown to induce tumors in various organs in animal models, including the lung, liver, thyroid, and kidney[1][2]. Like many other nitrosamines, this compound is not directly carcinogenic but requires metabolic activation to form electrophilic intermediates that can react with cellular macromolecules, including DNA[3][4]. Understanding the metabolic activation pathway of this compound is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its harmful effects.

This guide will focus on the core enzymatic transformations of this compound, primarily mediated by cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes, leading to the formation of reactive species and subsequent DNA damage.

The Core Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process involving oxidation and conjugation reactions. The primary pathway involves the α-hydroxylation of the propyl chains by cytochrome P450 enzymes, followed by further enzymatic modifications that can lead to the formation of highly reactive electrophiles.

Initial Oxidation by Cytochrome P450

The initial and rate-limiting step in the metabolic activation of many nitrosamines is the enzymatic oxidation of the carbon atom adjacent to the nitroso group (α-carbon)[5]. In the case of this compound, this α-hydroxylation is catalyzed by cytochrome P450 monooxygenases. This reaction leads to the formation of unstable α-hydroxy-nitrosamines.

While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the reviewed literature, studies on similar nitrosamines like N-nitrosodimethylamine (NDMA) implicate CYP2E1 and CYP2A6 as key enzymes[3]. It is plausible that these or other members of the CYP2 family are involved in this compound oxidation.

The α-hydroxylation of this compound can occur on either of the two propyl chains, leading to the formation of key metabolites such as N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).

Formation of Reactive Intermediates

The α-hydroxy-nitrosamines generated by CYP-mediated oxidation are unstable and can spontaneously decompose. This decomposition can lead to the formation of highly reactive diazonium ions or carbocations. These electrophilic intermediates are capable of alkylating nucleophilic sites on cellular macromolecules.

Role of Sulfotransferases in Activation

In addition to α-hydroxylation, the hydroxyl groups on the propyl chains of this compound and its metabolites can undergo conjugation reactions. Sulfation, catalyzed by sulfotransferases (SULTs), is a critical activation pathway for many xenobiotics containing hydroxyl groups[6]. The sulfation of a hydroxyl group can transform it into a good leaving group, facilitating the formation of a reactive carbocation upon heterolytic cleavage of the sulfate (B86663) ester[6]. While direct evidence for the specific SULT isozymes involved in this compound metabolism is limited, both phenol (B47542) and hydroxysteroid sulfotransferases have been implicated in the activation of similar hydroxylated compounds[7].

The metabolic activation pathway can be visualized as follows:

DHPN_Metabolism This compound This compound (N-nitrosobis(2-hydroxypropyl)amine) alpha_hydroxy_this compound α-Hydroxy-DHPN This compound->alpha_hydroxy_this compound Cytochrome P450 (α-hydroxylation) HPOP HPOP (N-nitroso-(2-hydroxypropyl) (2-oxopropyl)amine) alpha_hydroxy_this compound->HPOP Oxidation Reactive_Intermediates Reactive Electrophiles (e.g., Diazonium ions, Carbocations) alpha_hydroxy_this compound->Reactive_Intermediates Spontaneous Decomposition Sulfated_Metabolites Sulfated Metabolites HPOP->Sulfated_Metabolites Sulfotransferases (SULTs) DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Alkylation Sulfated_Metabolites->Reactive_Intermediates Heterolytic Cleavage

Figure 1: Proposed metabolic activation pathway of this compound.

DNA Adduct Formation

The ultimate carcinogenic effect of this compound is believed to be mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Studies have identified several types of DNA adducts resulting from this compound exposure, primarily methyl and hydroxypropyl adducts of guanine. The formation of both methyl and hydroxypropyl adducts suggests that this compound metabolism can lead to different reactive intermediates.

Quantitative Data on this compound-Induced DNA Adducts

The levels of DNA adducts can vary depending on the dose, tissue, and animal species. The following table summarizes the levels of methyl and hydroxypropyl DNA adducts found in the liver of hamsters and rats after a single subcutaneous injection of this compound (also referred to as BHP in the cited study)[8].

Animal SpeciesTissueDose (mg/kg)N7-Methylguanine (pmol/mg DNA)N7-Hydroxypropylguanine (pmol/mg DNA)O6-Methylguanine (pmol/mg DNA)O6-Hydroxypropylguanine (pmol/mg DNA)
HamsterLiver1001.8 ± 0.20.3 ± 0.050.2 ± 0.030.08 ± 0.01
HamsterLiver5005.2 ± 0.62.5 ± 0.30.6 ± 0.080.7 ± 0.1
RatLiver1000.4 ± 0.050.1 ± 0.020.05 ± 0.010.04 ± 0.01
RatLiver5001.2 ± 0.10.8 ± 0.10.15 ± 0.020.2 ± 0.03
Data are presented as mean ± standard error. Data extracted from Kokkinakis, 1992[8].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolic activation. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by liver microsomal enzymes, primarily cytochrome P450s.

Objective: To determine the rate of this compound metabolism and identify its metabolites when incubated with liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of interest (e.g., 1-10 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

Data Analysis: The rate of metabolism can be determined by plotting the concentration of this compound against time. Enzyme kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates of metabolism at varying substrate concentrations and fitting the data to the Michaelis-Menten equation[9][10][11][12].

in_vitro_metabolism cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, Microsomes, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_this compound Add this compound to start reaction pre_incubate->add_this compound incubate Incubate at 37°C add_this compound->incubate aliquots Take aliquots at time points incubate->aliquots quench Quench reaction with Acetonitrile aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Figure 2: Experimental workflow for in vitro this compound metabolism.
Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection and quantification of this compound-induced DNA adducts in biological samples.

Objective: To isolate DNA from tissues or cells exposed to this compound and quantify specific DNA adducts.

Materials:

  • Tissues or cells exposed to this compound

  • DNA isolation kit

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

  • Internal standards (e.g., isotopically labeled DNA adducts)

Procedure:

  • Isolate genomic DNA from the biological samples using a commercial kit or standard phenol-chloroform extraction method. Ensure high purity of the DNA.

  • Quantify the amount of isolated DNA (e.g., by UV spectrophotometry).

  • Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.

  • Remove proteins from the hydrolysate (e.g., by ultrafiltration).

  • Add internal standards to the samples.

  • Analyze the samples by LC-MS/MS. The instrument should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts.

  • Quantify the adducts by comparing the peak areas of the endogenous adducts to those of the internal standards.

Data Presentation: DNA adduct levels are typically reported as the number of adducts per 10^n normal nucleotides.

dna_adduct_analysis start Biological Sample (this compound-exposed) dna_isolation Isolate Genomic DNA start->dna_isolation dna_quant Quantify DNA dna_isolation->dna_quant dna_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_quant->dna_hydrolysis protein_removal Remove Proteins dna_hydrolysis->protein_removal add_is Add Internal Standards protein_removal->add_is lcms_analysis Analyze by LC-MS/MS (MRM) add_is->lcms_analysis quantification Quantify DNA Adducts lcms_analysis->quantification

Figure 3: Workflow for this compound-DNA adduct analysis.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, primarily initiated by cytochrome P450-mediated oxidation. The resulting reactive electrophilic intermediates can form covalent adducts with DNA, a critical event in the initiation of carcinogenesis. This guide has provided a detailed overview of this activation pathway, summarized available quantitative data on DNA adduct formation, and presented methodologies for key experimental investigations. Further research is needed to identify the specific CYP and SULT isozymes involved in this compound metabolism and to fully elucidate the quantitative relationships between exposure, metabolism, DNA adduct formation, and tumor induction. A deeper understanding of these processes is essential for developing effective strategies for risk assessment and cancer prevention.

References

Preliminary Studies on the Toxicity of N-bis(2-hydroxypropyl)nitrosamine (DHPN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of N-bis(2-hydroxypropyl)nitrosamine (DHPN), a known potent carcinogen. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the proposed mechanisms of toxicity through signaling pathway diagrams.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in F344 Rats
Route of AdministrationDoseDuration of TreatmentObservation PeriodTarget OrganTumor Incidence (%)Tumor Types
Oral (drinking water)0.1%2 weeks28 weeksLungData not specifiedAdenoma, Adenocarcinoma
Oral (drinking water)0.2%4 weeks30 weeksLiverIncreasedPreneoplastic lesions, Benign and malignant tumors
Oral (drinking water)0.2%4 weeks30 weeksKidneysIncreasedPreneoplastic lesions
Intraperitoneal (single injection)Not specifiedSingle doseNot specifiedLung100%Adenomas, Adenocarcinomas
Intraperitoneal (single injection)Not specifiedSingle doseNot specifiedThyroid36%Adenomas, Adenocarcinomas
Intraperitoneal (single injection)Not specifiedSingle doseNot specifiedKidney8%Renal cell carcinomas
Intraperitoneal (single injection)Not specifiedSingle doseNot specifiedSigmoid Colon9%Adenomas, Adenocarcinomas
Table 2: Carcinogenicity of this compound in Mice
Route of AdministrationDoseDuration of TreatmentObservation PeriodTarget OrganTumor Incidence (%)Tumor Types
Oral (drinking water)20 ppm26 weeks26 weeksLung, LiverData not specifiedTumors
Oral (drinking water)200 ppm20 weeks20 weeksLung, LiverIncreased mortalityHemangiosarcomas of the liver
Oral (drinking water)>100 ppm16 weeksNot specifiedLung, LiverData not specifiedAlveolar adenoma, Adenocarcinoma, Hemangioma, Hemangioendothelioma, Hemangioendothelial sarcoma
Table 3: Mutagenicity of this compound and its Metabolites
CompoundSalmonella typhimurium StrainMetabolic ActivationMutagenic Activity
This compoundTA100, TA98Without S9Negative
This compoundTA100With liver S9Positive
N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)TA100With lung and liver S9Positive (strongest)
N-nitrosobis(2-oxopropyl)amine (BOP)TA100With lung and liver S9Positive

Experimental Protocols

This section details the methodologies employed in key toxicological studies of this compound.

Rodent Carcinogenicity Bioassay (Rat Model)

A representative experimental protocol for assessing the carcinogenicity of this compound in rats is the multi-organ initiation model.[1]

  • Animal Model: Male Fischer 344 (F344) rats, typically 6 weeks old at the start of the study.

  • Housing and Diet: Animals are housed in controlled conditions with a standard diet and water ad libitum, except during periods of carcinogen administration in drinking water.

  • Initiation Phase:

    • A combination of initiators is administered over a 4-week period to induce carcinogenesis in multiple organs. This includes:

      • A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 100 mg/kg body weight.

      • Two i.p. injections of N-methyl-N-nitrosourea (MNU) at a dose of 20 mg/kg body weight.

      • Four subcutaneous (s.c.) injections of 1,2-dimethylhydrazine (B38074) (DMH) at a dose of 40 mg/kg body weight.

      • N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) administered in the drinking water at a concentration of 0.05%.

      • This compound administered in the drinking water at a concentration of 0.1%.

  • Promotion/Test Substance Phase: Following the initiation phase, the test compound is administered for a period of 24 weeks.

  • Endpoint Analysis:

    • At the end of the 28-week study, animals are euthanized.

    • A complete necropsy is performed, and major organs are collected for histopathological examination.

    • Preneoplastic and neoplastic lesions in target organs (e.g., liver, lung, kidney, thyroid) are identified and quantified.

    • For liver carcinogenicity, glutathione (B108866) S-transferase placental form (GST-P)-positive foci are often used as a key endpoint marker.

Metabolic Fate Study in Rats

The following protocol was used to investigate the distribution and metabolism of this compound in rats.[2]

  • Animal Model: Male Wistar rats.

  • Test Substance: [1-14C]-labeled this compound.

  • Administration: A single intraperitoneal (i.p.) injection at a dose of 3 g/kg body weight.

  • Sample Collection:

    • Blood samples are collected at various time points to determine the blood level of the radiolabeled compound.

    • Urine, feces, and expired air are collected over a 24-hour period to assess excretion.

    • Bile is collected over 24 hours.

    • Target organs (lung, liver, thyroid gland, kidney) are collected at different time points after administration.

  • Analytical Method:

    • The concentration of 14C in various samples is determined by liquid scintillation counting.

    • Urine and tissue homogenates are analyzed by high-pressure liquid chromatography (HPLC) to identify and quantify this compound and its metabolites.

Signaling Pathways and Mechanisms of Toxicity

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation of this compound

The metabolic activation of this compound is a critical step in its toxic mechanism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The proposed pathway involves the hydroxylation of the propyl chains of this compound, leading to the formation of unstable intermediates that can ultimately generate alkylating agents.

DHPN_Metabolism cluster_0 Metabolic Activation This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) HPOP N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) This compound->HPOP CYP450 (Hydroxylation) NM2HPA N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA) HPOP->NM2HPA Further Metabolism Reactive_Intermediates Reactive Electrophilic Intermediates NM2HPA->Reactive_Intermediates Metabolic Activation DHPN_Carcinogenesis cluster_0 Mechanism of Carcinogenesis This compound This compound Exposure Metabolic_Activation Metabolic Activation (e.g., by CYP450) This compound->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation (e.g., N7-Me-Gua, O6-Me-Gua, N7-(2-hydroxypropyl)guanine) Reactive_Intermediates->DNA_Adducts Covalent Binding to DNA Mutation Mutation (If not repaired) DNA_Adducts->Mutation Carcinogenesis Carcinogenesis (Uncontrolled Cell Proliferation) Mutation->Carcinogenesis

References

In-Depth Technical Guide: N-bis(2-hydroxypropyl)nitrosamine (CAS No. 53609-64-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bis(2-hydroxypropyl)nitrosamine (DHPN), a secondary nitrosamine, is a well-characterized genotoxic carcinogen.[1] Its chemical structure features a nitroso group attached to a diisopropanolamine (B56660) backbone. This compound is recognized for its utility in experimental oncology as an agent to induce tumors in various animal models, primarily targeting the lung, liver, thyroid, and kidneys.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, experimental protocols for its use in carcinogenesis studies, and its metabolic activation pathway.

Chemical and Physical Properties

N-bis(2-hydroxypropyl)nitrosamine is typically a yellow, viscous liquid.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-bis(2-hydroxypropyl)nitrosamine

PropertyValueReference
CAS Number 53609-64-6[1][3][4]
Molecular Formula C6H14N2O3[1][3]
Molecular Weight 162.19 g/mol [1][3]
IUPAC Name N,N-bis(2-hydroxypropyl)nitrous amide[1]
Synonyms Di(2-hydroxypropyl)nitrosamine, Diisopropanolnitrosamine, this compound[1][3]
Appearance Yellow viscous liquid[1]
Solubility Soluble in DMSO[3]
Storage Temperature -20°C[3]

Experimental Protocols

Synthesis of N-bis(2-hydroxypropyl)nitrosamine

A general and widely applicable method for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Materials:

  • Diisopropanolamine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve diisopropanolamine in water in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a concentrated solution of hydrochloric acid to the cooled amine solution with continuous stirring.

  • Prepare an aqueous solution of sodium nitrite and add it dropwise to the acidified amine solution while maintaining the temperature between 0-5°C.

  • Allow the reaction mixture to stir for several hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude N-bis(2-hydroxypropyl)nitrosamine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

In Vivo Carcinogenesis Studies in Rodents

This compound has been used to induce tumors in various organs of rats and mice. The following is a generalized protocol based on published studies.

Animal Model:

  • Male Wistar rats or other suitable rodent strains.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Vehicle (e.g., drinking water, saline)

  • Animal caging and husbandry supplies

  • Dosing equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the start of the experiment.

  • Dosing Solution Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. For oral administration, this compound can be dissolved in drinking water. For intraperitoneal injection, it can be dissolved in saline.

  • Administration:

    • Oral Administration: Provide the this compound-containing drinking water ad libitum to the experimental group.[2] Monitor water consumption to estimate the daily dose.

    • Intraperitoneal Injection: Administer a single high dose or repeated lower doses of this compound solution via intraperitoneal injection.[2][5]

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight regularly.

  • Termination and Necropsy: At the end of the study period (e.g., 52 weeks), euthanize the animals by an approved method.[5] Perform a complete necropsy, and examine all organs for gross abnormalities.

  • Histopathology: Collect target organs (e.g., lungs, liver, thyroid, kidneys) and any tissues with gross lesions.[2][5] Fix the tissues in 10% neutral buffered formalin, process them for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

In Vitro Metabolism Studies using Liver Microsomes

The metabolic activation of this compound can be studied in vitro using liver microsomal fractions.

Materials:

  • Rat liver microsomes (can be prepared from untreated or induced animals)

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Centrifuge

  • Incubator

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the microsomal proteins.

  • Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the metabolites of this compound.

Quantitative Data

The carcinogenic effects of this compound are dose-dependent. The following tables summarize key quantitative data from animal studies.

Table 2: Carcinogenicity of N-bis(2-hydroxypropyl)nitrosamine in Rats (Single Intraperitoneal Injection)

Dose (g/kg body weight)OrganLesionIncidence (%)
>2LungAdenoma100
1LungAdenocarcinoma7
2LungAdenocarcinoma25
3LungAdenocarcinoma86
4LungAdenocarcinoma74
-ThyroidTumorsFewer than lung
-KidneyTumorsFewer than lung
-Sigmoid ColonTumorsFewer than lung
3PancreasTumorOne case observed

Data from Konishi et al., 1982.[5]

Table 3: Carcinogenicity of N-bis(2-hydroxypropyl)nitrosamine in Rats (Oral Administration in Drinking Water)

Dose (ppm)Target Organs with Tumors
100Lung, Liver, Thyroid
500Lung, Liver, Thyroid, Esophagus, Kidney, Urinary Bladder

Data from MedChemExpress, citing PMID: 710806.[2]

Metabolic Pathway

This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. The metabolic pathway involves the oxidation of one of the hydroxypropyl chains.

The key metabolites identified are:

  • N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP): Formed by the oxidation of one of the alcohol groups to a ketone.

  • N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA): A further metabolite that can also be mutagenic.

These reactive metabolites can form DNA adducts, leading to mutations and the initiation of carcinogenesis.

Metabolic_Pathway This compound N-bis(2-hydroxypropyl)nitrosamine (this compound) HPOP N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) This compound->HPOP CYP450 (Oxidation) NM2HPA N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA) HPOP->NM2HPA Metabolic Steps DNA_Adducts DNA Adducts HPOP->DNA_Adducts NM2HPA->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of N-bis(2-hydroxypropyl)nitrosamine.

Conclusion

N-bis(2-hydroxypropyl)nitrosamine is a potent multi-organ carcinogen in rodents, making it a valuable tool for studying the mechanisms of chemical carcinogenesis. Understanding its chemical properties, handling it with appropriate safety precautions, and applying standardized experimental protocols are crucial for obtaining reliable and reproducible results in research settings. The metabolic activation of this compound to reactive intermediates that damage DNA is a key event in its carcinogenicity, and further research in this area can provide insights into the prevention and treatment of cancers induced by nitrosamines.

References

Methodological & Application

Application Notes and Protocols for DHPN Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent carcinogen widely used in preclinical research to induce tumors in various organs of laboratory animals, particularly mice.[1] Understanding the proper protocol for its administration is crucial for ensuring experimental reproducibility, animal welfare, and personnel safety. These application notes provide detailed protocols for the preparation and administration of this compound to mice, along with safety guidelines and data presentation formats to facilitate the study of carcinogenesis and the evaluation of potential therapeutic agents.

Mechanism of Action

This compound, like other N-nitrosamines, is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[2] This process, primarily mediated by cytochrome P450 enzymes in the liver, generates reactive electrophilic intermediates that can form DNA adducts.[2] If not repaired, these DNA adducts can lead to mutations in critical genes that control cell growth and differentiation, ultimately resulting in tumor initiation.[2][3] The subsequent promotional phase involves the clonal expansion of these initiated cells, leading to the development of visible tumors.[3][4]

Experimental Protocols

1. Preparation of this compound Solution for Oral Administration

This protocol describes the preparation of a this compound solution for administration in the drinking water of mice.

  • Materials:

    • N-bis(2-hydroxypropyl)nitrosamine (this compound) (CAS No. 53609-64-6)

    • Sterile drinking water

    • Glass or polypropylene (B1209903) bottles

    • Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, and safety glasses.[5][6]

  • Procedure:

    • Work in a designated chemical fume hood.[6]

    • Calculate the required amount of this compound based on the desired concentration (ppm) and the total volume of drinking water to be prepared. For example, to prepare 1000 ppm (1000 mg/L) solution in 1 liter of water, weigh out 1 gram of this compound.

    • Carefully weigh the this compound powder using a calibrated analytical balance.

    • Add the weighed this compound to the desired volume of sterile drinking water in a suitable container.

    • Mix the solution thoroughly until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

    • Label the container clearly with the chemical name, concentration, preparation date, and a hazard warning.

    • Store the prepared solution protected from light, typically at 4°C, for up to one week.

2. This compound Administration via Drinking Water

This is the most common method for chronic this compound administration.

  • Animals:

    • Various mouse strains can be used, including rasH2, BALB/c, and Swiss mice.[1] The choice of strain will depend on the specific research objectives.

    • Mice are typically 6-8 weeks old at the start of the experiment.

  • Procedure:

    • House the mice in appropriate caging with ad libitum access to food.

    • Replace the regular drinking water with the prepared this compound solution.

    • Measure the volume of this compound solution provided to each cage.

    • Monitor the water consumption of the mice regularly (e.g., daily or every other day) by measuring the remaining volume in the water bottles. This allows for an estimation of the daily this compound intake per mouse.

    • Prepare fresh this compound solution at least once a week.

    • The duration of administration can vary from a few weeks to several months, depending on the experimental design and the target tumor type.[1]

3. Animal Handling and Monitoring

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[7]

  • Health Monitoring: Observe the animals daily for any clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.

  • Body Weight: Record the body weight of each mouse at least once a week.

  • Cage Changing: When changing cages, wear appropriate PPE to avoid contact with contaminated bedding and excreta.[8][9] Contaminated bedding should be handled as hazardous waste.[8][9]

  • Euthanasia and Necropsy: At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perform a thorough necropsy and examine all major organs for gross abnormalities.

4. Tissue Collection and Histopathological Analysis

  • Tissue Collection: Collect target organs (e.g., lung, liver, thyroid, kidney) and any observed tumors.

  • Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Staining: Process the fixed tissues, embed them in paraffin, and section them at 4-5 µm thickness. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation.[10]

  • Analysis: A qualified pathologist should examine the stained sections to identify and classify preneoplastic and neoplastic lesions.[10]

Quantitative Data

The following tables summarize representative quantitative data from studies involving this compound administration in mice.

Table 1: this compound Dosage and Tumor Induction in rasH2 Mice

This compound Concentration (ppm in drinking water)Treatment Duration (weeks)Target Organs with Tumors/LesionsReference
2026Lung, Liver[1]
20020Lung, Liver, Forestomach, Urethra, Salivary Glands[1]

Table 2: this compound-Induced Tumorigenesis in BALB/c Mice

This compound AdministrationCurcumin Treatment (intraperitoneal)Lung Tumor Multiplicity ReductionLiver Tumor Multiplicity ReductionReference
In water for ~14 days200 µM37% (p<0.05)30% (p<0.05)[5]

Table 3: General Dose-Response for this compound-Induced Tumors in Mice

This compound Concentration (ppm in drinking water)Treatment Duration (weeks)Primary Target OrgansTumor TypesReference
>10016Lung, LiverAlveolar adenoma, adenocarcinoma, hemangioma, hemangioendothelioma, hemangioendothelial sarcoma[11]
1000Not specifiedLiverVascular tumors (highest incidence)[11]

Safety Precautions

This compound is a suspected human carcinogen and requires careful handling.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound powder or solutions.[5][6]

  • Engineering Controls: All work with this compound, including preparation of solutions and administration to animals, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Waste Disposal: All this compound-contaminated materials, including empty containers, used PPE, and animal bedding, must be disposed of as hazardous chemical waste according to institutional and local regulations.[8][9]

  • Spill Response: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Absorb liquid spills with an inert material and decontaminate the area.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.[6]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[6]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Seek immediate medical attention.[6]

Visualizations

DHPN_Carcinogenesis_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Damage Cellular Damage & Initiation cluster_Tumor_Development Tumor Promotion & Progression This compound This compound Metabolites Reactive Electrophilic Intermediates This compound->Metabolites Cytochrome P450 (Liver) DNA DNA Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Gene Mutation (e.g., in oncogenes, tumor suppressor genes) DNA_Adducts->Mutation Faulty DNA Repair or Replication Cell_Proliferation Uncontrolled Cell Proliferation Mutation->Cell_Proliferation Tumor Tumor Formation Cell_Proliferation->Tumor

Caption: Proposed signaling pathway for this compound-induced carcinogenesis.

DHPN_Experimental_Workflow start Start prep Prepare this compound Solution (in drinking water) start->prep acclimate Acclimatize Mice (1 week) start->acclimate administer Administer this compound Solution (ad libitum) prep->administer acclimate->administer monitor Monitor Animals (Daily observation, weekly body weight) administer->monitor endpoint Experimental Endpoint Reached monitor->endpoint euthanize Euthanize Mice endpoint->euthanize necropsy Perform Necropsy euthanize->necropsy collect Collect Tissues (Tumors and target organs) necropsy->collect fix Fix Tissues (10% Formalin) collect->fix process Process, Embed, and Section Tissues fix->process stain Stain with H&E process->stain analyze Histopathological Analysis stain->analyze end End analyze->end

Caption: Experimental workflow for this compound administration in mice.

References

Application Notes and Protocols for the Preparation of N-bis(2-hydroxypropyl)nitrosamine (DHPN) Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bis(2-hydroxypropyl)nitrosamine (DHPN), also known as diisopropanolnitrosamine, is a potent genotoxic carcinogen widely used in preclinical research to induce tumor formation in animal models.[1] It serves as a critical tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of novel cancer therapeutics. The primary target organs for this compound-induced tumors include the lungs, liver, thyroid, and kidneys.[1]

This document provides detailed protocols for the preparation of this compound solutions for parenteral administration in laboratory animals, focusing on ensuring safety, accuracy, and reproducibility in experimental settings.

This compound Properties and Storage

Proper handling and storage of this compound are crucial due to its carcinogenic nature and limited stability in solution.

PropertyDataReference
Chemical Name N,N-bis(2-hydroxypropyl)nitrous amide[1]
Synonyms Di(2-hydroxypropyl)nitrosamine, Diisopropanolnitrosamine, this compound[1]
Appearance Yellow viscous liquid
Molecular Weight 162.19 g/mol [1]
Solubility Soluble in DMSO (100 mg/mL)
Storage (Lyophilized) Stable for 36 months at -20°C, kept desiccated.[2]
Storage (In Solution) Prepare fresh. If necessary, store at -20°C and use within one month to prevent loss of potency.[2]

Safety Precautions: this compound is a suspected human carcinogen and is toxic if swallowed or in contact with skin.[1] Always handle this compound in a designated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Experimental Protocols

The choice of vehicle for this compound injection depends on the desired concentration and experimental design. While this compound is frequently administered orally in drinking water, parenteral routes such as intraperitoneal (i.p.) and subcutaneous (s.c.) injections are also common.

Protocol 1: Preparation of this compound in Saline Solution (Recommended for Lower Concentrations)

This protocol is suitable when the required dose of this compound is soluble in a physiological saline solution. A similar nitrosamine (B1359907) compound, N-nitrosomethyl(2-hydroxypropyl)amine, has been successfully administered in 0.9% saline.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound) powder

  • Sterile 0.9% sodium chloride (saline) solution for injection

  • Sterile vials

  • Syringes and sterile syringe filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the solution to be prepared.

  • Aseptically weigh the this compound powder in a chemical fume hood.

  • Transfer the weighed this compound to a sterile vial.

  • Add a small amount of sterile 0.9% saline to the vial.

  • Vortex the vial until the this compound is completely dissolved. It is recommended to warm the solution slightly (to room or body temperature) to aid dissolution.

  • Add the remaining volume of sterile 0.9% saline to achieve the final desired concentration.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Label the vial clearly with the compound name, concentration, preparation date, and "For Research Use Only - Carcinogen".

  • Use the solution immediately. If short-term storage is necessary, store at -20°C for no longer than one month.[2]

Protocol 2: Preparation of this compound in a DMSO-based Vehicle (for Higher Concentrations)

This protocol is adapted from a general formulation for in vivo experiments and is suitable when higher concentrations of this compound are required that may not be readily soluble in saline alone.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Calculate the required amount of this compound for the final desired volume and concentration.

  • In a sterile vial, dissolve the weighed this compound powder in DMSO. The recommended starting formulation is 10% DMSO.

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming can be used if necessary.

  • Sequentially add the other components of the vehicle, ensuring the solution is clear after each addition. A common formulation is:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Vortex the solution well after the addition of each component to ensure a homogenous mixture.

  • The final solution does not require sterile filtration if all components were sterile and aseptic techniques were used.

  • Label the vial clearly with all components, concentrations, preparation date, and appropriate warnings.

  • Prepare this formulation fresh before each use.

Administration of this compound Solution to Rodents

The following are general guidelines for intraperitoneal and subcutaneous injections in mice and rats. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

ParameterMouseRatReference
Needle Gauge (i.p.) 25-27 G23-25 G
Needle Gauge (s.c.) 25-27 G23-25 G
Max i.p. Volume < 10 ml/kg (e.g., 0.25 ml for a 25g mouse)< 10 ml/kg (e.g., 2.5 ml for a 250g rat)
Max s.c. Volume 5-10 ml/kg5-10 ml/kg
Intraperitoneal (i.p.) Injection Procedure:
  • Restrain the animal appropriately. For mice, scruff the back of the neck and secure the tail. For rats, a two-person technique is often preferred.

  • Tilt the animal's head downwards to allow the abdominal organs to shift cranially.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.

  • Aspirate briefly to ensure no fluid (urine or intestinal contents) or blood is drawn back. If so, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Subcutaneous (s.c.) Injection Procedure:
  • Grasp a fold of loose skin over the back, between the shoulder blades.

  • Insert the needle at the base of the tented skin, parallel to the spine.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage and monitor.

Experimental Workflow and Signaling Pathways

The primary application of this compound is in multi-stage carcinogenesis models. The workflow for a typical study is outlined below.

DHPN_Carcinogenesis_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration DHPN_Powder This compound Powder Solution_Prep Solution Preparation (Dissolution & Sterilization) DHPN_Powder->Solution_Prep Vehicle Sterile Vehicle (e.g., Saline or DMSO-based) Vehicle->Solution_Prep Injection This compound Injection (i.p. or s.c.) Solution_Prep->Injection Freshly Prepared Solution Animal_Model Animal Model (e.g., Rats, Mice) Animal_Model->Injection Monitoring Animal Monitoring (Health & Tumor Development) Injection->Monitoring Termination Euthanasia & Necropsy Monitoring->Termination Tissue_Collection Target Organ Collection (Lungs, Liver, Thyroid, etc.) Termination->Tissue_Collection Analysis Histopathological Analysis Tissue_Collection->Analysis

Workflow for a typical this compound-induced carcinogenesis study.

This compound is a genotoxic agent that, after metabolic activation, forms DNA adducts, leading to mutations and initiating the process of carcinogenesis. This initiation is then often followed by a promotion phase, which can be spontaneous or induced by other agents, ultimately leading to tumor formation.

DHPN_Signaling_Pathway This compound This compound Administration Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolites Formation of Reactive Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Initiation Cellular Initiation Mutation->Initiation Promotion Promotion Phase (Cell Proliferation) Initiation->Promotion Tumor Tumor Development Promotion->Tumor

Simplified pathway of this compound-induced carcinogenesis.

References

Application Notes and Protocols for DHPN-Induced Lung Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the induction of lung tumors in rodent models using N-bis(2-hydroxypropyl)nitrosamine (DHPN). The information is intended to guide researchers in establishing robust and reproducible models of lung carcinogenesis for preclinical studies, including drug efficacy testing and investigation of disease mechanisms.

Introduction

N-bis(2-hydroxypropyl)nitrosamine (this compound) is a potent carcinogen widely used to induce tumors in various organs in laboratory animals, with a particular tropism for the lungs, thyroid, and kidneys. This compound-induced lung tumor models are valuable tools for studying the pathogenesis of lung cancer and for evaluating the efficacy of novel therapeutic and preventive agents. These models, primarily established in rats and mice, recapitulate key features of human lung adenocarcinoma.

This document outlines two primary methodologies for this compound administration: oral delivery through drinking water and intraperitoneal injection. It also provides insights into the molecular signaling pathways commonly activated in this model and presents quantitative data on tumor induction.

Data Presentation: Quantitative Analysis of this compound-Induced Lung Tumors

The following tables summarize quantitative data on lung tumor induction following this compound administration, compiled from various studies. These tables are designed for easy comparison of different experimental conditions.

Table 1: Lung Tumor Induction in Rats via Intraperitoneal (IP) Injection of this compound

Animal ModelThis compound Dose (g/kg body weight)Administration ScheduleObservation Period (weeks)Lung Adenoma Incidence (%)Lung Adenocarcinoma Incidence (%)Reference
Male Wistar Rats1Single IP injection52-7
Male Wistar Rats2Single IP injection5210025
Male Wistar Rats3Single IP injection5210086
Male Wistar Rats4Single IP injection5210074

Table 2: Lung Tumor Induction in Rodents via Oral Administration of this compound

Animal ModelThis compound Concentration in Drinking WaterAdministration ScheduleObservation PeriodLung Tumor Multiplicity (tumors/rat)Reference
Male F344 Rats0.1%2 weeks30 weeks3.63 ± 1.80
Mice100 ppm16 weeks-Data not specified, tumors induced
Mice1000 ppm16 weeks-Data not specified, tumors induced

Note: The study in F344 rats was a two-stage carcinogenesis model where this compound was used as an initiator.

Experimental Protocols

Detailed methodologies for the two primary methods of this compound administration are provided below. These protocols are based on established practices in the cited literature.

Protocol 1: Lung Tumor Induction in Rats via Oral Administration (Two-Stage Carcinogenesis Model)

This protocol is adapted from a study using this compound as a tumor initiator.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Drinking water

  • Male F344 rats (6 weeks old)

  • Standard laboratory animal diet

  • Animal housing with controlled environment (temperature, humidity, light/dark cycle)

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Acclimatization: Upon arrival, allow the rats to acclimate to the facility for at least one week. House them in standard cages with free access to food and water.

  • This compound Solution Preparation:

    • Prepare a 0.1% (w/v) this compound solution in drinking water. For example, to prepare 1 liter of the solution, dissolve 1 gram of this compound in 1 liter of drinking water.

    • Prepare fresh this compound solution weekly to ensure its stability.

  • This compound Administration (Initiation Phase):

    • When the rats are 6 weeks old, replace their regular drinking water with the 0.1% this compound solution.

    • Provide the this compound-containing water ad libitum for a period of 2 weeks.

    • Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or reduced water consumption.

  • Post-Initiation Phase:

    • After the 2-week initiation period, switch the rats back to regular drinking water.

    • The subsequent experimental phase (e.g., administration of a tumor promoter) would begin at a specified time point (e.g., at 9 weeks of age).

  • Tumor Development and Monitoring:

    • Tumors will develop over several months. The total observation period in the cited study was 30 weeks.

    • Monitor the animals regularly for clinical signs of tumor development, such as respiratory distress or weight loss.

  • Necropsy and Histopathological Analysis:

    • At the end of the experimental period, euthanize the animals using an approved method.

    • Perform a thorough necropsy, with a focus on the lungs.

    • Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper preservation of lung architecture.

    • Process the fixed lung tissue for histopathological examination to identify and quantify preneoplastic and neoplastic lesions (hyperplasia, adenomas, and adenocarcinomas).

Protocol 2: Lung Tumor Induction in Rats via Single Intraperitoneal (IP) Injection

This protocol is a generalized procedure based on studies utilizing a single high dose of this compound to induce lung tumors.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Sterile saline (0.9% NaCl) or other suitable vehicle

  • Male Wistar rats

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.

  • This compound Solution Preparation:

    • On the day of injection, prepare the this compound solution. The concentration will depend on the target dose and the injection volume. For example, to administer a dose of 2 g/kg in an injection volume of 5 ml/kg, a 400 mg/ml solution is required.

    • Dissolve the this compound in sterile saline. Gentle warming and vortexing may be necessary to aid dissolution. Ensure the solution is completely dissolved and at room temperature before injection.

    • Prepare the solution under sterile conditions, for example, in a laminar flow hood.

  • This compound Administration:

    • Weigh each rat accurately to calculate the precise volume of the this compound solution to be injected.

    • Restrain the rat securely. The intraperitoneal injection is typically given in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

    • Insert the needle at a shallow angle and inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Monitor the animals closely for any immediate adverse reactions.

    • Continue to monitor the animals regularly throughout the experimental period for signs of tumor development and general health status.

  • Tumor Development and Endpoint:

    • Lung tumors will develop over an extended period, typically up to 52 weeks or longer.

    • The experiment is terminated at a predetermined time point or when animals show signs of significant morbidity.

  • Necropsy and Histopathological Analysis:

    • Follow the same procedures for necropsy and histopathological analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathways in this compound-Induced Lung Carcinogenesis

This compound-induced lung tumorigenesis involves the dysregulation of several key signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates some of the critical pathways implicated in this process.

DHPN_Signaling_Pathways This compound This compound (Carcinogen) DNA_Damage DNA Damage & Genomic Instability This compound->DNA_Damage Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) DNA_Damage->Growth_Factor_Receptors Dysregulation NFkB NF-κB DNA_Damage->NFkB Activation PI3K PI3K Growth_Factor_Receptors->PI3K Ras Ras Growth_Factor_Receptors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Increased Cell Proliferation mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation NFkB->Apoptosis_Inhibition Tumor_Development Lung Tumor Development Apoptosis_Inhibition->Tumor_Development Cell_Proliferation->Tumor_Development

Caption: Key signaling pathways in this compound-induced lung cancer.

Experimental Workflow for this compound-Induced Lung Tumor Induction

The following diagram outlines the typical experimental workflow for a study investigating this compound-induced lung tumorigenesis.

Experimental_Workflow Start Start: Experimental Design Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Start->Animal_Acclimatization DHPN_Prep This compound Solution Preparation Animal_Acclimatization->DHPN_Prep Administration This compound Administration DHPN_Prep->Administration Oral Oral Route (in drinking water) Administration->Oral IP Intraperitoneal Injection Administration->IP Monitoring Animal Monitoring (Health, Weight) Oral->Monitoring IP->Monitoring Termination Experiment Termination (Pre-defined endpoint) Monitoring->Termination Necropsy Necropsy & Tissue Collection (Lungs) Termination->Necropsy Analysis Histopathological & Molecular Analysis Necropsy->Analysis Histo Tumor Incidence, Multiplicity, and Grading Analysis->Histo Molecular Signaling Pathway Analysis (e.g., Western Blot) Analysis->Molecular Data_Analysis Data Analysis & Interpretation Histo->Data_Analysis Molecular->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for this compound-induced lung tumor studies.

Application Notes and Protocols for Establishing a Liver Cancer Model Using N-bis(2-hydroxypropyl)nitrosamine (DHPN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced animal models of hepatocellular carcinoma (HCC) are invaluable tools for studying hepatocarcinogenesis, identifying molecular targets, and evaluating novel therapeutic agents. N-bis(2-hydroxypropyl)nitrosamine (DHPN), a potent genotoxic carcinogen, has been utilized to induce tumors in various organs in laboratory animals, including the liver.[1][2] These application notes provide a detailed framework for utilizing this compound to establish a liver cancer model in rats, drawing upon available research and parallels with the well-established diethylnitrosamine (DEN) model.[3][4]

This compound requires metabolic activation by cytochrome P-450 enzymes in the liver to exert its carcinogenic effects. This process leads to the formation of reactive intermediates that can cause DNA alkylation, initiating the process of carcinogenesis. This model is relevant for studying the mechanisms of chemical carcinogenesis and for screening potential chemopreventive and therapeutic compounds.

Data Presentation

The following tables summarize quantitative data from studies on this compound-induced preneoplastic lesions in the liver of Wistar rats. It is important to note that comprehensive data on this compound-induced hepatocellular carcinoma incidence, multiplicity, and size are not as extensively documented as for other carcinogens like DEN. The provided data focuses on early-stage carcinogenic events.

Table 1: Induction of Preneoplastic Foci in Rat Liver by this compound

Treatment GroupThis compound Concentration in Drinking WaterDuration of AdministrationNumber of GST-P-positive Foci/cm² (Mean ± SD)Area of GST-P-positive Foci (mm²/cm²) (Mean ± SD)
Control0%4 weeksNot specifiedNot specified
Low Dose0.1%2 weeksFew lesions observedNot specified
High Dose0.2%4 weeksSignificantly increasedSignificantly increased

Source: Adapted from a study on dose- and sex-related carcinogenesis by N-bis(2-hydroxypropyl)nitrosamine in Wistar rats.[1][5] Note: GST-P (glutathione S-transferase-positive) foci are considered putative preneoplastic lesions in the liver.

Table 2: Comparison of Carcinogenic Potential of Nitrosamines in Rat Liver

CarcinogenTypical Administration RouteTypical Outcome in Rat LiverKey Features
This compound Drinking WaterPreneoplastic foci, benign and malignant tumorsDose-dependent induction of preneoplastic lesions.[1][5]
DEN Intraperitoneal Injection / Drinking WaterHepatitis, cirrhosis, hepatocellular carcinomaWell-characterized model with high tumor incidence.[3][4]

Experimental Protocols

Protocol 1: Induction of Preneoplastic Liver Lesions in Rats using this compound

This protocol is designed for the initiation of preneoplastic foci in the liver, which can be a valuable endpoint for short-term carcinogenicity studies.

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Male Wistar rats (6-8 weeks old)

  • Standard laboratory rodent diet and water

  • Animal caging and husbandry equipment

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • This compound Solution Preparation: Prepare a 0.2% (w/v) solution of this compound in drinking water. This compound is a suspected carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Administration: Provide the 0.2% this compound solution as the sole source of drinking water to the experimental group of rats for a period of 4 weeks.[1][5] A control group should receive regular drinking water.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, reduced food and water intake, or changes in behavior. Record body weights weekly.

  • Termination and Tissue Collection: At the end of the 4-week administration period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Necropsy and Liver Excision: Perform a gross examination of the liver and other organs. Carefully excise the liver, weigh it, and wash it in cold phosphate-buffered saline (PBS).

  • Tissue Processing for Histopathology: Fix sections of the liver in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues for paraffin (B1166041) embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E) for general morphology and immunohistochemistry for GST-P to identify preneoplastic foci.

Protocol 2: Histopathological Analysis of Liver Tissues

Materials:

  • Paraffin-embedded liver sections

  • H&E staining reagents

  • Immunohistochemistry reagents (primary antibody against GST-P, secondary antibody, detection system)

  • Microscope

Procedure:

  • H&E Staining: Stain the liver sections with H&E to assess the overall liver architecture, identify areas of inflammation, necrosis, and any neoplastic changes.

  • Immunohistochemistry for GST-P:

    • Deparaffinize and rehydrate the liver sections.

    • Perform antigen retrieval to unmask the epitope.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody specific for GST-P.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Microscopic Examination and Quantification:

    • Examine the stained slides under a light microscope.

    • Identify and count the number of GST-P-positive foci per unit area of the liver section.

    • Measure the area of each focus to calculate the total area of preneoplastic lesions.

Mandatory Visualizations

DHPN_Experimental_Workflow cluster_setup Phase 1: Preparation & Acclimatization cluster_induction Phase 2: Carcinogen Induction cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) DHPN_Prep This compound Solution Preparation (0.2%) DHPN_Admin This compound Administration (4 weeks in drinking water) DHPN_Prep->DHPN_Admin Monitoring Daily Monitoring & Weekly Weight DHPN_Admin->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Tissue_Processing Liver Excision & Fixation Euthanasia->Tissue_Processing Histopathology Histopathology (H&E, GST-P IHC) Tissue_Processing->Histopathology Data_Analysis Quantitative Analysis of Lesions Histopathology->Data_Analysis

Caption: Experimental workflow for this compound-induced liver lesion model in rats.

Signaling Pathways in Hepatocarcinogenesis

While the specific signaling pathways directly altered by this compound in hepatocytes are not fully elucidated, the following pathways are commonly dysregulated in chemically induced liver cancer and are relevant areas of investigation for a this compound model.

Signaling_Pathways_in_HCC cluster_initiator Carcinogen Exposure (e.g., this compound) cluster_mechanism Mechanism of Action cluster_pathways Key Signaling Pathways cluster_outcome Cellular Response Carcinogen This compound Metabolic_Activation Metabolic Activation (Cytochrome P-450) Carcinogen->Metabolic_Activation DNA_Damage DNA Adducts & Genomic Instability Metabolic_Activation->DNA_Damage Wnt_BetaCatenin Wnt/β-catenin DNA_Damage->Wnt_BetaCatenin MAPK_ERK MAPK/ERK DNA_Damage->MAPK_ERK PI3K_Akt PI3K/Akt DNA_Damage->PI3K_Akt Proliferation Increased Proliferation Wnt_BetaCatenin->Proliferation Angiogenesis Angiogenesis Wnt_BetaCatenin->Angiogenesis HCC Hepatocellular Carcinoma Wnt_BetaCatenin->HCC MAPK_ERK->Proliferation MAPK_ERK->Angiogenesis MAPK_ERK->HCC PI3K_Akt->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Angiogenesis PI3K_Akt->HCC Proliferation->HCC Apoptosis->HCC Angiogenesis->HCC

Caption: Key signaling pathways implicated in chemical hepatocarcinogenesis.

References

Application of DHPN in Thyroid Cancer Studies: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is currently no available information on the application of a compound abbreviated as "DHPN" in the context of thyroid cancer research.

Initial searches for "this compound" in relation to thyroid cancer did not yield any studies investigating its potential as a therapeutic agent or its specific mechanisms of action in thyroid cancer cells. One study mentioned the use of N,N'-diethyl-N'-nitrosourea (DEN) and diisopropanolnitrosamine (this compound) to induce thyroid tumors in animal models for carcinogenesis research. However, this context does not pertain to the therapeutic application of this compound.

The search results did provide extensive information on the key signaling pathways implicated in thyroid cancer, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor growth and progression.[1][2] Additionally, general experimental protocols for thyroid cancer research, including the use of CRISPR-Cas9 for genetic engineering and the development of in vivo models, were identified.[3][4][5]

Without specific data on the effects of this compound on thyroid cancer, it is not possible to provide the requested detailed application notes, quantitative data summaries, experimental protocols, or signaling pathway diagrams related to this compound.

To facilitate a more targeted and effective search, it is recommended that researchers, scientists, and drug development professionals provide the full chemical name of the compound if "this compound" is an abbreviation.

In the absence of information on this compound, the following sections provide a general overview of commonly studied signaling pathways and experimental methodologies in thyroid cancer research, which may be of interest to the target audience.

Key Signaling Pathways in Thyroid Cancer

Thyroid tumorigenesis is driven by the dysregulation of several key signaling pathways. Understanding these pathways is critical for the development of targeted therapies. The two most predominantly activated pathways are:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is frequently activated in thyroid cancer, primarily through mutations in the BRAF and RAS genes, as well as RET/PTC rearrangements.[6][7] The BRAF V600E mutation is the most common genetic alteration in papillary thyroid carcinoma (PTC), the most prevalent type of thyroid cancer.[6] Activation of the MAPK pathway promotes cell proliferation, differentiation, and survival.[1]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Akt) Pathway: This pathway is also commonly altered in thyroid cancer, often through mutations in RAS, PIK3CA, and loss of function of PTEN.[2][6] The PI3K/Akt pathway plays a crucial role in cell growth, metabolism, and survival.[1]

These two pathways exhibit significant crosstalk, and their concurrent activation is often associated with more aggressive tumor behavior.[1]

Key Signaling Pathways in Thyroid Cancer cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (e.g., RET) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified diagram of the MAPK and PI3K/Akt signaling pathways in thyroid cancer.

General Experimental Protocols in Thyroid Cancer Research

The following are examples of standard experimental protocols used in the study of thyroid cancer:

Cell Culture and Viability Assays
  • Cell Lines: A variety of human thyroid cancer cell lines are commercially available, representing different histological subtypes and mutation profiles (e.g., TPC-1 for RET/PTC rearrangement, BCPAP for BRAF V600E, and FTC-133 for follicular thyroid carcinoma).

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with the compound of interest at various concentrations for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression Analysis
  • Lyse treated and untreated thyroid cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blotting start Thyroid Cancer Cell Culture treatment Treatment with Investigational Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: A typical experimental workflow for Western blotting.
In Vivo Tumor Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 thyroid cancer cells suspended in PBS or Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the investigational compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).

Note: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

While specific data on this compound in thyroid cancer remains elusive, the established understanding of key signaling pathways and standardized experimental protocols provides a solid foundation for future investigations into novel therapeutic agents for this disease. Researchers are encouraged to leverage these existing frameworks when evaluating new compounds.

References

Application Notes and Protocols: Immunohistochemistry of DHPN-Induced Lesions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent carcinogen used to induce tumors in preclinical models, notably in the lung, thyroid, and kidney. Immunohistochemistry (IHC) is a critical technique for characterizing the molecular phenotype of these lesions. This document provides detailed application notes and protocols for the immunohistochemical analysis of key protein markers in this compound-induced lesions, offering insights into mechanisms of carcinogenesis and potential therapeutic targets.

Introduction

The study of chemically-induced carcinogenesis provides invaluable models for understanding tumor development and for the preclinical evaluation of novel therapeutics. This compound is a well-established chemical carcinogen that reliably induces neoplastic lesions in various epithelial tissues in laboratory animals. The characterization of these lesions at a molecular level is crucial. Immunohistochemistry allows for the spatial localization and semi-quantitative or quantitative assessment of protein expression within the context of tissue architecture, making it an indispensable tool in this field of research. These application notes provide a summary of key markers, their expression patterns in this compound-induced lesions, and detailed protocols for their detection.

Key Protein Markers and Quantitative Data

The following table summarizes key protein markers that are frequently dysregulated in this compound-induced and other chemically-induced tumors. The data is compiled from various studies and represents typical findings.

Table 1: Quantitative Immunohistochemical Analysis of Key Markers in Chemically-Induced Lesions

MarkerOrgan/Lesion TypeChange in ExpressionMethod of Quantification
Proliferation Markers
PCNARat Lung AdenocarcinomaIncreasedLabeling Index (% of positive nuclei)
Ki-67Hamster Pancreatic Ductal AdenocarcinomaIncreasedProliferation Index (% of positive nuclei)
Apoptosis Regulators
Bcl-2Rat Thyroid Follicular AdenomaIncreasedPercentage of positive cells, Staining intensity score
BaxRat Thyroid Follicular AdenomaDecreasedPercentage of positive cells, Staining intensity score
Cell Cycle Regulators
Cyclin D1Rat Lung Squamous Cell CarcinomaOverexpressionPercentage of positive nuclei, H-score
p53 (mutant)Rat Kidney Renal Cell CarcinomaIncreased nuclear accumulationPercentage of positive nuclei

Experimental Protocols

The following protocols provide a framework for the immunohistochemical staining of paraffin-embedded tissues from this compound-treated animals. Optimization of antibody concentrations and incubation times is recommended for specific experimental conditions.

Protocol 1: Staining for Proliferating Cell Nuclear Antigen (PCNA)

Objective: To detect proliferating cells in this compound-induced lesions.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Peroxidase Block: 3% H2O2 in methanol

  • Blocking Buffer: 5% normal goat serum in PBS

  • Primary Antibody: Mouse anti-PCNA monoclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • Substrate: DAB (3,3'-Diaminobenzidine)

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through 100%, 95%, and 70% ethanol (2 min each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Heat slides in Citrate Buffer at 95-100°C for 20 minutes.

    • Allow to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate in 3% H2O2 for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate with anti-PCNA antibody (diluted according to manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development (brown precipitate).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

Protocol 2: Staining for p53

Objective: To detect nuclear accumulation of mutant p53 protein.

Procedure: Follow the general protocol for PCNA with the following modifications:

  • Primary Antibody: Mouse anti-p53 monoclonal antibody.

  • Antigen Retrieval: May require a different buffer (e.g., EDTA buffer, pH 9.0) for optimal results.

Signaling Pathways and Experimental Workflow

This compound-Induced Carcinogenesis Signaling

This compound exposure leads to DNA damage and subsequent alterations in key signaling pathways that drive cellular transformation. The diagram below illustrates a simplified overview of pathways commonly implicated.

DHPN_Carcinogenesis_Pathway This compound This compound Exposure DNA_Damage DNA Damage This compound->DNA_Damage p53_mutation p53 Mutation DNA_Damage->p53_mutation Apoptosis Decreased Apoptosis (Increased Bcl-2, Decreased Bax) p53_mutation->Apoptosis Cell_Cycle Cell Cycle Dysregulation (Increased Cyclin D1) p53_mutation->Cell_Cycle Tumor_Growth Tumor Growth and Progression Apoptosis->Tumor_Growth Proliferation Increased Proliferation (Increased PCNA, Ki-67) Cell_Cycle->Proliferation Proliferation->Tumor_Growth

Caption: Key molecular events in this compound-induced carcinogenesis.

Immunohistochemistry Experimental Workflow

The following diagram outlines the standard workflow for an immunohistochemistry experiment on this compound-induced lesions.

IHC_Workflow Animal_Model This compound-Treated Animal Model Tissue_Processing Tissue Fixation & Paraffin Embedding Animal_Model->Tissue_Processing Sectioning Microtomy Tissue_Processing->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Imaging Microscopy & Image Capture Staining->Imaging Analysis Quantitative Analysis Imaging->Analysis Interpretation Data Interpretation Analysis->Interpretation

Caption: Standard workflow for immunohistochemical analysis.

Troubleshooting and Considerations

  • Antibody Validation: Always validate primary antibodies for specificity in the target species and tissue type.

  • Controls: Include positive and negative tissue controls in every experiment to ensure the validity of the staining.

  • Quantification: For quantitative analysis, utilize standardized image analysis software to ensure objectivity and reproducibility.[1]

  • Antigen Retrieval: The choice of antigen retrieval method (heat-induced or enzymatic) and buffer composition is critical and may need to be optimized for each antibody.[2]

By following these detailed protocols and considering the key molecular players, researchers can effectively utilize immunohistochemistry to gain deeper insights into the pathogenesis of this compound-induced lesions and to evaluate the efficacy of novel therapeutic interventions.

References

Application Notes and Protocols for Long-Term Carcinogenesis Studies Using N-bis(2-hydroxypropyl)nitrosamine (DHPN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a potent genotoxic carcinogen widely utilized in experimental oncology to induce tumors in various animal models.[1] As a member of the nitrosamine (B1359907) class of compounds, this compound serves as a valuable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential chemotherapeutic and chemopreventive agents in a controlled laboratory setting. Long-term studies involving this compound are critical for understanding the dose-response relationships, latency periods, and histopathological progression of tumors in different organs.[1][2] These studies typically employ rodent models, such as rats and mice, due to their relatively short lifespans and the extensive historical data available on their responses to carcinogens.[3]

This document provides detailed application notes and protocols for the experimental design of long-term carcinogenesis studies using this compound, with a focus on data presentation, experimental methodologies, and the visualization of associated signaling pathways.

Experimental Protocols

In Vivo Carcinogenesis Protocol for Rodent Models

This protocol outlines the induction of tumors in rats or mice using this compound. The primary target organs for this compound-induced carcinogenesis are the lung, liver, thyroid, and kidney.[3][4]

Materials:

  • N-bis(2-hydroxypropyl)nitrosamine (this compound)

  • Vehicle (e.g., sterile saline, drinking water)

  • Experimental animals (e.g., Wistar rats, A/J mice)

  • Standard laboratory animal housing and care facilities

  • Necropsy and tissue collection instruments

  • 10% neutral buffered formalin

  • Cryovials and liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Model Selection: Select the appropriate animal model based on the research objectives. Wistar rats are commonly used for general carcinogenesis studies, while A/J mice are particularly susceptible to lung tumor induction.[3][5]

  • This compound Preparation and Administration:

    • For oral administration, dissolve this compound in the drinking water at the desired concentration (e.g., 0.1% or 0.2%).[1] Ensure fresh solutions are provided regularly.

    • For intraperitoneal injection, dissolve this compound in a sterile vehicle such as saline to the desired concentration (e.g., 1 g/kg, 2 g/kg, 3 g/kg, or 4 g/kg body weight).[3]

  • Experimental Groups:

    • Control Group: Animals receive the vehicle alone.

    • This compound-Treated Groups: Animals receive this compound at various doses and administration schedules to establish a dose-response relationship.

  • Study Duration: The duration of the study will depend on the target organ and the research question. For lung tumor induction in mice, a period of at least 16 weeks is typically required for tumor formation.[6] Longer-term studies of up to 52 weeks or more may be necessary to observe tumor progression and metastasis.[3]

  • Monitoring: Monitor the animals regularly for clinical signs of toxicity, tumor development (e.g., palpable masses), and body weight changes.

  • Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a thorough necropsy.

    • Carefully excise target organs (lungs, liver, thyroid, kidneys) and any observed tumors.

    • Record the number, size, and location of all gross lesions.

  • Tissue Processing:

    • For histopathological analysis, fix a portion of each organ and tumor in 10% neutral buffered formalin.

    • For biochemical and molecular analysis, snap-freeze a portion of each organ and tumor in liquid nitrogen and store at -80°C.

Histopathological Analysis Protocol

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Processing: Process the formalin-fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax to create FFPE blocks.

  • Sectioning: Cut 4-5 µm thick sections from the FFPE blocks using a microtome and mount them on glass slides.

  • H&E Staining: Deparaffinize and rehydrate the tissue sections, then stain with Hematoxylin and Eosin to visualize cellular morphology.

  • Microscopic Examination: A qualified pathologist should examine the stained slides to identify and classify preneoplastic and neoplastic lesions. Common lesions in this compound-induced models include:

    • Lung: Hyperplasia, adenoma, and adenocarcinoma.

    • Liver: Foci of cellular alteration, adenoma, and hepatocellular carcinoma.

    • Thyroid: Follicular adenoma, papillary adenoma, and follicular carcinoma.[5]

    • Kidney: Renal cell adenoma and carcinoma.

Data Presentation

The following tables summarize quantitative data from representative long-term studies using this compound to induce tumors in rats.

Table 1: Dose-Response of a Single Intraperitoneal Injection of this compound on Lung Tumorigenesis in Male Wistar Rats (52-week study) [3]

This compound Dose (g/kg body weight)Number of RatsIncidence of Adenoma (%)Incidence of Adenocarcinoma (%)
128967
22810025
32810086
42710074

Table 2: Promoting Effect of Phenobarbital (PB) on this compound-Initiated Thyroid Tumorigenesis in Rats [5]

Animals were initiated with a single injection of this compound.

PB Dose in Diet (ppm)SexIncidence of Follicular Adenoma (%)Incidence of Papillary Adenoma (%)Incidence of Follicular Carcinoma (%)
20Male800
Female1200
100Male4500
Female1700
500Male701216
Female5000
2500Male662012
Female5840

Table 3: Carcinogenic Effect of a Single Intraperitoneal Injection of this compound and Related Compounds on Rat Lungs [7]

CompoundTotal Lung Tumor Incidence (%)Carcinoma Incidence (%)
This compound55 - 10022 - 44
MHP*55 - 10022 - 44
HPOP**55 - 10022 - 44
BOP***55 - 1000 (Adenomas only)
NDMM****55 - 10022 - 44

*N-nitrosomethyl(2-hydroxypropyl)amine **N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine ***N-nitrosobis(2-oxopropyl)amine ****N-nitroso-2,6-dimethylmorpholine

Signaling Pathways

This compound, as a carcinogen, is believed to exert its effects through the dysregulation of key cellular signaling pathways that control cell proliferation, survival, and differentiation. The MAPK/ERK and PI3K/Akt pathways are two of the most critical signaling cascades implicated in carcinogenesis.

Putative this compound-Activated MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression and cellular processes such as proliferation and differentiation. Carcinogens like this compound can lead to the aberrant activation of this pathway, promoting uncontrolled cell growth.

DHPN_MAPK_ERK_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Putative activation of the MAPK/ERK signaling pathway by this compound.

Putative this compound-Activated PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling network that plays a key role in cell survival by inhibiting apoptosis and promoting cell growth and proliferation. Its constitutive activation is a common feature in many cancers.

DHPN_PI3K_Akt_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt P mTOR mTOR Akt->mTOR P Akt->Inhibition CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Putative activation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The use of this compound in long-term animal studies provides a robust and reproducible model for investigating the multifaceted process of carcinogenesis. The protocols and data presented here offer a framework for designing and executing such studies. A thorough understanding of the dose-response relationships, target organ specificity, and the underlying molecular pathways is essential for leveraging this compound-induced cancer models in the development of novel cancer therapies and prevention strategies. The provided diagrams of the MAPK/ERK and PI3K/Akt pathways offer a conceptual model for how this compound may drive tumorigenesis, highlighting potential targets for therapeutic intervention. Future research should continue to elucidate the precise molecular mechanisms by which this compound and its metabolites interact with and dysregulate these critical cellular signaling networks.

References

Application Notes and Protocols for the Safe Handling of Diphenhydramine Hydrochloride (DHPN) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety precautions and detailed protocols for the handling and use of Diphenhydramine (B27) Hydrochloride (DHPN), a first-generation antihistamine, in a laboratory environment. Adherence to these guidelines is crucial to ensure the safety of all personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

Diphenhydramine hydrochloride is a white, odorless, crystalline powder.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

PropertyValueReference
Synonyms Benzhydramine Hydrochloride, Dimedrolum[2]
Molecular Formula C₁₇H₂₁NO·HCl[1]
Molecular Weight 291.82 g/mol [1]
Melting Point 166-170 °C[3]
Solubility Soluble in water (1 g/mL), alcohol (500 mg/mL), and acetone (B3395972) (20 mg/mL). Slightly soluble in benzene (B151609) or ether.[3]
Appearance White or almost-white crystalline powder[4]

Toxicological Data

This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[2] It is a central nervous system (CNS) depressant, and exposure can lead to drowsiness, dizziness, and impaired coordination.[1][5]

Toxicity MetricValueReference
Acute Oral Toxicity Harmful if swallowed (Category 4)[6][7]
Pfizer Occupational Exposure Limit (OEL) 0.15 mg/m³ (TWA-8 Hr, as free base)[5]
Lowest Dose Resulting in Severe Toxicity (Child) 100-150 mg (10-15 mg/kg)[8]
Ingestion Dose for Severe Symptoms (Adult) > 1.0 g[9]
Fatal Dose (Oral) > 20 mg/kg[10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE TypeSpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Hand Protection Wear compatible chemical-resistant gloves.[11]
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[12]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[11]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generating and inhaling dust.[2][6]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep the container tightly closed.[2][13]

  • Store away from strong oxidizing agents, strong acids, and alkaline materials.[12][14]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
Ingestion If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid immediately.[2]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[2]
Spill Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[2]

Experimental Protocols

The following is a representative protocol for preparing a this compound solution for in vitro studies.

Protocol 6.1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • Diphenhydramine Hydrochloride (this compound) powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Spatula

  • Weighing paper

  • 15 mL conical tube

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molar Mass = 291.82 g/mol ).

  • Tare the analytical balance with a piece of weighing paper.

  • Carefully weigh the calculated amount of this compound powder onto the weighing paper.

  • Transfer the weighed this compound powder into a 15 mL conical tube.

  • Add a small volume of sterile, deionized water to the tube to dissolve the powder.

  • Vortex the tube until the this compound is completely dissolved.

  • Bring the final volume to the desired level with sterile, deionized water.

  • Mix the solution thoroughly by vortexing.

  • Label the tube clearly with the compound name, concentration, date, and initials.

  • Store the stock solution at the appropriate temperature as per stability data (typically short-term at 2-8°C or long-term at -20°C).

Visualizations

Diagram 7.1: this compound Mechanism of Action

DHPN_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (B1213489) (in vesicles) Histidine->Histamine_Vesicle Histidine Decarboxylase Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H1_Receptor H1 Receptor Cellular_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Cellular_Response Activates Histamine_Released->H1_Receptor Binds This compound This compound This compound->H1_Receptor Blocks

Caption: this compound acts as an H1 receptor antagonist, blocking histamine binding.

Diagram 7.2: Experimental Workflow for this compound Solution Preparation

DHPN_Workflow start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh dissolve Dissolve this compound in a portion of solvent weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex adjust_volume Adjust to final volume vortex->adjust_volume mix Mix thoroughly adjust_volume->mix label_store Label and store appropriately mix->label_store end End label_store->end DHPN_Safety_Logic start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Follow Safe Handling Procedures (Fume Hood, Avoid Dust) start->handling exposure Exposure Occurs? handling->exposure spill Spill Occurs? handling->spill no_exposure Continue Work Safely exposure->no_exposure No yes_exposure Initiate Emergency Protocol exposure->yes_exposure Yes first_aid Administer First Aid (Flush area, etc.) yes_exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical no_spill Proceed with Experiment spill->no_spill No yes_spill Follow Spill Cleanup Protocol spill->yes_spill Yes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DHPN Concentration for Consistent Tumor Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using N-nitrosobis(2-hydroxypropyl)amine (DHPN) to induce tumors in animal models. The following resources are designed to help optimize experimental protocols for consistent tumor development while ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

A1: N-nitrosobis(2-hydroxypropyl)amine (this compound), also known as BHP, is a potent chemical carcinogen used to induce tumors in laboratory animals. It is particularly effective in inducing tumors in the lung, liver, thyroid, and kidney, making it a valuable tool for studying the mechanisms of carcinogenesis and for testing the efficacy of new anti-cancer drugs.

Q2: What are the common routes of this compound administration?

A2: The most common routes of administration for this compound are oral, through drinking water, and parenteral, via intraperitoneal (IP) or subcutaneous (SC) injection. The choice of administration route can influence the target organ and the tumor incidence rate.

Q3: How do I prepare a this compound solution for administration in drinking water?

A3: To prepare a this compound solution for drinking water, dissolve the desired amount of this compound in the water to be provided to the animals. It is crucial to ensure the solution is thoroughly mixed to achieve a uniform concentration. The stability of this compound in water should be considered, and fresh solutions should be prepared regularly, typically at least once a week, to maintain the desired concentration. The water bottles should also be protected from direct light to prevent potential degradation of the compound.

Q4: What factors can influence the consistency of tumor development?

A4: Several factors can affect the consistency of tumor development, including:

  • This compound Concentration: The dose of this compound is directly related to tumor incidence and latency.

  • Animal Strain: Different rodent strains can exhibit varying susceptibility to this compound-induced carcinogenesis.

  • Route of Administration: The method of delivery can alter the biodistribution of this compound and the primary tumor sites.

  • Duration of Exposure: For administration in drinking water, the length of the treatment period is a critical factor.

  • Animal Health and Husbandry: The overall health, diet, and housing conditions of the animals can impact their response to the carcinogen.

  • This compound Solution Stability: Degradation of this compound in the drinking water can lead to inconsistent dosing and variable tumor outcomes.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.

Troubleshooting Guides

This section addresses common issues encountered during this compound-induced tumor development experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Tumor Incidence 1. Inaccurate this compound concentration in drinking water. 2. Degradation of this compound in the drinking water. 3. Variable water consumption among animals. 4. Genetic drift in the animal colony. 5. Inconsistent administration technique (for injections).1. Verify calculations and ensure accurate weighing and dilution of this compound. 2. Prepare fresh this compound solutions at least weekly and protect them from light. Consider analyzing the water periodically to confirm this compound concentration. 3. Monitor water intake regularly for each cage. If significant variations are observed, consider single housing or using a different administration route. 4. Ensure the use of a well-characterized and genetically stable animal strain from a reputable supplier. 5. For IP or SC injections, ensure all personnel are properly trained and use a consistent technique for every animal.
High Mortality Rate 1. This compound concentration is too high, leading to acute toxicity. 2. Rapidly growing tumors causing severe morbidity. 3. Off-target toxicity affecting vital organs.1. Reduce the this compound concentration. Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) for your specific animal model and experimental goals. 2. Implement a regular tumor monitoring schedule (e.g., twice weekly palpation and measurement). Establish clear humane endpoints for euthanasia based on tumor size, body condition score, and clinical signs. 3. Monitor animal health closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Consider reducing the this compound dose or the duration of exposure. Necropsy of deceased animals can help identify the cause of death.
No Tumor Development 1. This compound concentration is too low. 2. Insufficient duration of exposure. 3. Animal strain is resistant to this compound-induced carcinogenesis. 4. Inactive this compound compound.1. Increase the this compound concentration. Refer to the provided data tables for effective dose ranges. 2. Extend the duration of this compound administration. Some tumor models require long-term exposure. 3. Review the literature to ensure the chosen animal strain is appropriate for your target tumor type. Consider using a different, more susceptible strain. 4. Verify the purity and activity of your this compound stock. Purchase from a reputable supplier and store it according to the manufacturer's instructions.
Tumors in Non-target Organs 1. Systemic distribution of this compound. 2. Specific metabolic activation pathways in different organs.1. This is an inherent property of this compound. The route of administration can influence the primary target organs. For example, oral administration in rats often targets the lungs. 2. Be aware of the known target organs for this compound in your chosen animal model. Histopathological analysis of multiple organs is recommended to fully characterize the carcinogenic effects.

Data Presentation

Table 1: this compound Administration in Drinking Water for Tumor Induction
Animal Model This compound Concentration (ppm) Duration of Administration Primary Tumor Site(s) Tumor Incidence Reference
rasH2 Mice2026 weeksLung, LiverNot specified[1]
rasH2 Mice20020 weeksLung, Liver, Forestomach, Salivary Gland, UrethraHigh (led to increased mortality)[1]
Wistar Rats2000Not specifiedLungHigh[2]
Table 2: this compound Administration via Injection for Tumor Induction
Animal Model Dose Route of Administration Primary Tumor Site(s) Tumor Incidence Reference
Male Wistar Rats1 g/kgIntraperitoneal (single dose)Lung (Adenocarcinoma)7%[3]
Male Wistar Rats2 g/kgIntraperitoneal (single dose)Lung (Adenocarcinoma)25%[3]
Male Wistar Rats3 g/kgIntraperitoneal (single dose)Lung (Adenocarcinoma)86%[3]
Male Wistar Rats4 g/kgIntraperitoneal (single dose)Lung (Adenocarcinoma)74%[3]

Experimental Protocols

Protocol 1: this compound Administration in Drinking Water
  • Animal Model: Select an appropriate rodent strain (e.g., rasH2 mice, Wistar rats) based on the research objectives.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration (ppm) and the total volume of drinking water.

    • In a chemical fume hood, carefully weigh the this compound powder.

    • Dissolve the this compound in a small amount of the vehicle (e.g., distilled water) and then add it to the final volume of drinking water.

    • Mix the solution thoroughly to ensure homogeneity.

  • Administration:

    • Provide the this compound-containing drinking water to the experimental groups ad libitum.

    • Control groups should receive drinking water with the vehicle only.

    • Replace the this compound solution at least once a week with a freshly prepared solution.

    • Protect the water bottles from direct light.

  • Monitoring:

    • Monitor the animals' general health, body weight, and water consumption regularly.

    • Palpate for tumors at least twice a week.

    • Once tumors are palpable, measure their dimensions with calipers.

  • Endpoint: Euthanize animals when they reach the pre-defined humane endpoints (e.g., tumor size limits, significant weight loss, moribund state).

  • Tissue Collection: Perform a complete necropsy and collect tumors and other relevant tissues for histopathological analysis.

Protocol 2: this compound Administration via Intraperitoneal Injection
  • Animal Model: Select an appropriate rodent strain.

  • Acclimatization: Acclimatize animals for at least one week.

  • This compound Solution Preparation:

    • Calculate the required dose of this compound based on the animal's body weight (g/kg).

    • In a chemical fume hood, dissolve the this compound in a sterile, biocompatible vehicle (e.g., saline).

    • Ensure the final injection volume is appropriate for the animal size (e.g., 5-10 ml/kg for rats).

  • Administration:

    • Weigh each animal to determine the precise injection volume.

    • Administer the this compound solution via intraperitoneal injection using an appropriate gauge needle.

    • Control animals should receive an injection of the vehicle only.

  • Monitoring:

    • Monitor animals for any acute toxic effects immediately after injection and daily thereafter.

    • Follow the monitoring and endpoint procedures as described in Protocol 1.

  • Tissue Collection: Perform necropsy and tissue collection as described in Protocol 1.

Mandatory Visualizations

DHPN_Metabolic_Activation This compound This compound (N-nitrosobis(2-hydroxypropyl)amine) Metabolite1 α-Hydroxylation (Cytochrome P450) This compound->Metabolite1 Unstable_Intermediate Unstable α-hydroxy nitrosamine Metabolite1->Unstable_Intermediate Alkylation Alkylation of DNA Unstable_Intermediate->Alkylation DNA_Adducts DNA Adducts Alkylation->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Tumor_Initiation Tumor Initiation Mutation->Tumor_Initiation

Caption: Metabolic activation pathway of this compound leading to tumor initiation.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Phase Animal_Selection Select Animal Strain Acclimatization Acclimatize Animals Animal_Selection->Acclimatization DHPN_Prep Prepare this compound Solution Acclimatization->DHPN_Prep Administration Administer this compound DHPN_Prep->Administration Health_Monitoring Monitor Animal Health Administration->Health_Monitoring Tumor_Monitoring Monitor Tumor Growth Health_Monitoring->Tumor_Monitoring Humane_Endpoint Humane Endpoint Tumor_Monitoring->Humane_Endpoint Necropsy Necropsy & Tissue Collection Humane_Endpoint->Necropsy Analysis Histopathological Analysis Necropsy->Analysis

Caption: General experimental workflow for this compound-induced carcinogenesis.

Troubleshooting_Logic Start Inconsistent Tumor Development? Check_Concentration Verify this compound Concentration Start->Check_Concentration Yes Check_Stability Assess Solution Stability Check_Concentration->Check_Stability Correct Adjust_Dose Adjust this compound Dose Check_Concentration->Adjust_Dose Incorrect Check_Strain Evaluate Animal Strain Suitability Check_Stability->Check_Strain Stable Improve_Prep Improve Solution Preparation Protocol Check_Stability->Improve_Prep Unstable Change_Strain Consider Different Animal Strain Check_Strain->Change_Strain Unsuitable

Caption: Logical troubleshooting flow for inconsistent tumor development.

References

Technical Support Center: DHPN-Induced Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-bis(2-hydroxypropyl)nitrosamine (DHPN)-induced tumorigenesis models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide: Low Tumor Incidence with this compound

This guide addresses common issues that may lead to lower-than-expected tumor incidence in animal models treated with this compound.

Question 1: My this compound-treated animals show very low or no tumor development. What are the most likely causes?

Answer: Low tumor incidence in this compound models can stem from several factors, ranging from the experimental protocol to the characteristics of the animal model. The most critical factors to evaluate are:

  • This compound Dosage and Administration: Inadequate dosage or an inappropriate administration route are common causes of low tumor yield. The carcinogenic effect of this compound is dose-dependent.[1] Ensure the correct concentration and total dose are administered for the target organ and animal model.

  • Animal Model Selection: The strain and sex of the animal significantly influence susceptibility to this compound-induced carcinogenesis. For instance, F344 rats are commonly used and show high susceptibility, while Wistar rats may exhibit some resistance.[2] Transgenic models, such as rasH2 mice, are highly susceptible and may develop tumors in organs not typically affected in wild-type animals.[3]

  • Duration of the Experiment: Carcinogenesis is a multi-step process that requires sufficient time to manifest as tumors.[4] Experiments that are terminated too early may not allow for the development of palpable or histologically evident tumors.

  • This compound Solution Preparation and Stability: this compound, like other nitrosamines, can be sensitive to degradation. Improper preparation or storage of the this compound solution can lead to a lower effective dose being administered to the animals.

  • Diet and Animal Health: The overall health and diet of the animals can impact their response to carcinogens. High-fat diets have been shown to promote carcinogenesis, while certain dietary components may have protective effects.[5][6][7][8][9]

Question 2: How do I select the appropriate this compound dose and administration route for my study?

Answer: The optimal this compound dose and administration route depend on the target organ, the animal model, and the desired tumor incidence. Below are some examples from published studies to guide your selection.

Data Summary: this compound Dosage and Tumor Incidence in Rodents

Animal ModelAdministration Route & DosageTarget OrgansTumor IncidenceReference
Male F344 Rats0.2% in drinking water for 4, 7, 14, or 21 daysLung, Thyroid, Kidney, Urinary BladderDose-related increase in tumor incidence. High incidence in lung and thyroid.[1]
Male F344 RatsSingle intragastric intubation of 800 mg/kgLung, Thyroid, Kidney, Urinary BladderHigh tumor incidence in lung and thyroid.[1]
Male Charles River Crl: CD(SD)BR Rats700 mg/kg subcutaneous injection once a week for 5 weeksThyroid37% incidence of follicular adenomas (when given this compound alone).[10]
Male rasH2 Mice200 ppm in drinking water for 20 weeksLung, Liver, Forestomach, Salivary Gland, UrethraHigh mortality due to hemangiosarcomas of the liver. Proliferative lesions in multiple organs.[3]
Male rasH2 Mice20 ppm in drinking water for 26 weeksLung, LiverTumor development in lung and liver.[3]
Wister-derived MRC RatsWeekly subcutaneous injectionsEsophagus, Respiratory Tract, Pharynx, Colon, LiverHigh incidence in esophagus (100%), respiratory tract (87%), and pharynx (80%).[11]
Question 3: Could the diet of my animals be affecting tumor development?

Answer: Yes, diet plays a significant role in modulating the carcinogenic process. Several dietary factors can influence the outcome of your this compound study:

  • Fat Content: High-fat diets are generally considered to promote carcinogenesis.[5] The type of fat is also important, with saturated and trans fats often linked to increased risk, while some polyunsaturated fatty acids may have protective effects.[5]

  • Protein Intake: Some studies suggest that limiting protein intake can suppress tumor growth.[12]

  • Caloric Restriction: Calorie restriction has been shown to reduce tumor incidence in various animal models.[6][9]

  • Micronutrients and Bioactive Compounds: Many vitamins, minerals, and plant-derived compounds (e.g., polyphenols) can influence cancer development through various mechanisms, including antioxidant and anti-inflammatory effects.[6]

Ensure that your animals are receiving a standardized and consistent diet throughout the study to minimize variability. If your research involves dietary interventions, carefully consider the composition of the control and experimental diets.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a genotoxic carcinogen.[13] Its carcinogenic activity is mediated through metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA.[14] This DNA damage, if not properly repaired, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.[14][15]

Q2: How should I prepare and store this compound solutions for administration in drinking water? A2: While specific stability data for this compound in drinking water is not readily available in all publications, general principles for handling nitrosamines should be followed. Prepare fresh solutions regularly, for example, twice a week. Protect the solutions from light, as nitrosamines can be light-sensitive. Store stock solutions at a low temperature (e.g., 4°C) and protected from light. It is advisable to perform analytical validation to determine the stability of this compound in your specific vehicle and storage conditions.

Q3: What is the expected latency period for tumor development after this compound administration? A3: The latency period for tumor development is dependent on the this compound dose, administration route, animal model, and target organ. In some studies with high doses, tumors can be observed within 20-30 weeks.[3][10] However, for lower doses or less susceptible strains, a longer observation period of 40 weeks or more may be necessary.[1]

Q4: Are there differences in susceptibility to this compound between different rat strains? A4: Yes, there are significant differences in susceptibility to chemical carcinogens among different rat strains.[16] For example, some Wistar rat strains have a high spontaneous incidence of liver tumors, which could influence the outcome of a carcinogenicity study.[2] It is important to choose a well-characterized strain with a known background tumor incidence for your target organ.

Q5: Can I use this compound to induce tumors in mice as well as rats? A5: Yes, this compound is carcinogenic in both rats and mice. However, the target organs and tumor types may differ between species and even between strains within a species. For example, rasH2 transgenic mice are particularly sensitive to this compound and develop a broader range of tumors compared to wild-type mice or rats.[3]

Experimental Protocols

Protocol 1: this compound Administration in Drinking Water (Rat Model)

This protocol is a general guideline based on published studies.[1][12] Researchers should optimize the parameters for their specific experimental design.

  • Animal Model: Male F344 rats, 6 weeks of age.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration (e.g., 0.1% or 0.2%).

    • Dissolve the this compound in the drinking water. Ensure complete dissolution.

    • Prepare fresh this compound-containing drinking water twice a week.

    • Provide the solution in opaque water bottles to protect it from light.

  • Administration:

    • Provide the this compound solution ad libitum to the experimental group for the specified duration (e.g., 2 to 4 weeks).

    • The control group should receive regular drinking water.

    • Monitor water consumption to estimate the daily intake of this compound.

  • Monitoring:

    • Monitor the animals' body weight and general health status weekly.

    • Observe for any clinical signs of toxicity.

  • Termination and Tissue Collection:

    • At the end of the experimental period (e.g., 30-40 weeks), euthanize the animals.

    • Perform a complete necropsy and collect target organs (e.g., lungs, thyroid, liver, kidneys) for histopathological analysis.

Protocol 2: Subcutaneous Administration of this compound (Rat Model)

This protocol is a general guideline based on published studies.[10][11]

  • Animal Model: Male Charles River Crl: CD(SD)BR or Wister-derived MRC rats, 6 weeks of age.

  • This compound Solution Preparation:

    • Dissolve this compound in a sterile vehicle, such as saline, to the desired concentration (e.g., to deliver 700 mg/kg in a reasonable injection volume).

    • Ensure the solution is sterile.

  • Administration:

    • Administer the this compound solution via subcutaneous injection. The scruff of the neck is a common site.

    • Follow the specified dosing schedule (e.g., once a week for 5 weeks).

    • The control group should receive injections of the vehicle only.

  • Monitoring:

    • Monitor the animals' body weight and general health status weekly.

    • Observe the injection site for any local reactions.

  • Termination and Tissue Collection:

    • At the end of the experimental period, euthanize the animals.

    • Perform a complete necropsy and collect target organs for histopathological analysis.

Visualizations

DHPN_Carcinogenesis_Workflow cluster_protocol Experimental Protocol cluster_troubleshooting Troubleshooting Logic start Start: Select Animal Model prep Prepare this compound Solution start->prep admin This compound Administration prep->admin monitor Monitor Animal Health & Weight admin->monitor end_exp End of Experimental Period monitor->end_exp Pre-defined Duration necropsy Necropsy & Tissue Collection end_exp->necropsy histology Histopathological Analysis necropsy->histology data Data Analysis histology->data low_incidence Low Tumor Incidence Observed data->low_incidence If incidence is low check_dose Verify this compound Dose & Route low_incidence->check_dose check_model Assess Animal Model Suitability low_incidence->check_model check_duration Review Experimental Duration low_incidence->check_duration check_solution Confirm this compound Solution Integrity low_incidence->check_solution check_diet Evaluate Animal Diet low_incidence->check_diet

Caption: Experimental workflow and troubleshooting logic for this compound-induced carcinogenesis.

DHPN_Signaling_Pathway cluster_oncogenes Oncogene Activation cluster_suppressors Tumor Suppressor Inactivation This compound This compound Administration Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts (Alkylation) Reactive_Intermediates->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Mutations Gene Mutations DNA_Damage->Mutations KRAS KRAS Activation Mutations->KRAS p53 p53 Inactivation Mutations->p53 Cell_Proliferation Increased Cell Proliferation KRAS->Cell_Proliferation Apoptosis_Evasion Evasion of Apoptosis p53->Apoptosis_Evasion Tumor_Development Tumor Development Cell_Proliferation->Tumor_Development Apoptosis_Evasion->Tumor_Development

Caption: Simplified signaling pathway for this compound-induced carcinogenesis.

References

Technical Support Center: Managing DHPN-Induced Animal Mortality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in reducing mortality in animal models induced by N-nitrosobis(2-hydroxypropyl)amine (DHPN).

Introduction to this compound-Induced Animal Mortality

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of animal mortality in this compound studies?

A1: this compound-induced mortality is often a result of acute organ toxicity, particularly severe liver and kidney damage.[3][4] High concentrations of this compound can lead to conditions such as hemangiosarcomas of the liver, which have been observed to increase mortality in mice.[3] The metabolic activation of this compound by cytochrome P450 enzymes can generate reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and organ failure.[5][6]

Q2: What are the typical clinical signs of acute this compound toxicity in rodents?

A2: While specific clinical signs for this compound are not well-documented, signs of acute toxicity from similar chemical compounds in rodents can include diarrhea, lethargy, gait disturbances, and convulsions.[7][8]

Q3: How can I reduce the variability in this compound-induced toxicity in my animal cohort?

A3: To reduce variability, it is crucial to standardize experimental parameters. This includes using a consistent animal strain, age, and sex, as susceptibility to chemical-induced liver injury can vary between strains and sexes.[9] Implementing a standardized fasting protocol before this compound administration can also help, as fasting can affect the levels of endogenous antioxidants like glutathione (B108866).[9]

Q4: Are there any known antidotes for this compound poisoning?

A4: There is no specific antidote for this compound poisoning. Management strategies focus on supportive care and the use of protective agents to mitigate organ damage.[10]

Q5: What is the mechanism behind this compound-induced organ damage?

A5: this compound, like other nitrosamines, is believed to undergo metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][6] This process can lead to the formation of reactive metabolites and the generation of reactive oxygen species (ROS), causing oxidative stress.[5][11] This oxidative stress can damage cellular components like lipids, proteins, and DNA, leading to inflammation, apoptosis, and necrosis in target organs such as the liver and kidneys.[11]

Troubleshooting Guide

Problem 1: High and unexpected mortality rates in the this compound-treated group.

Possible Cause Solution
This compound Dose Too High While specific LD50 values for this compound are not well-established, high doses are known to be toxic.[2] Consider performing a dose-response study to determine the optimal dose that induces the desired effect without excessive mortality.
Animal Strain Susceptibility Different rodent strains can have varying sensitivities to chemical toxicity.[9] Ensure you are using a strain with a known and consistent response to hepatotoxins, or conduct a pilot study to assess the susceptibility of your chosen strain.
Route and Speed of Administration The route and speed of administration can significantly impact the bioavailability and toxicity of a compound. Bolus administrations may lead to higher peak concentrations and greater toxicity compared to slower infusions.[12] Consider optimizing the administration protocol.
Lack of Supportive Care Dehydration and nutritional deficiencies can exacerbate toxicity. Provide supportive care, including fluid and nutritional support, to help animals better tolerate the chemical insult.

Problem 2: Significant variation in the severity of organ damage within the same experimental group.

Possible Cause Solution
Inconsistent this compound Administration Ensure accurate and consistent dosing for all animals. For oral gavage, proper technique is crucial to avoid stress and inaccurate delivery.
Variable Food and Water Intake Differences in food and water consumption can affect the metabolic state of the animals and their ability to cope with toxicity. Monitor and record food and water intake.
Underlying Health Issues Subclinical infections or other health problems can make some animals more susceptible to this compound toxicity. Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.

Quantitative Data Summary

Table 1: this compound Administration and Observed Mortality

Animal Model This compound Dose/Administration Observed Effects/Mortality Study Duration Reference
rasH2 Mice200 ppm in drinking waterIncreased mortality due to liver hemangiosarcomas20 weeks[3]
Wistar Rats3 g/kg body weight (single i.p. injection)Study focused on metabolism and distribution, not mortality.24 hours[12]
MRC RatsWeekly subcutaneous injections (dose not specified)Tumor induction in various organs.Not specified[11]

Note: Specific LD50 values for this compound were not found in the reviewed scientific literature. The compound is classified as toxic upon oral ingestion and dermal contact.[2]

Table 2: Dosages of Potential Protective Agents Used in Rodent Models of Chemically-Induced Liver Injury

Protective Agent Animal Model Dosage Administration Route Therapeutic Rationale Reference
N-acetylcysteine (NAC) Rats50 mg/kg b.w. daily for 7 daysOralReplenishes glutathione stores, antioxidant properties.[10]
Silymarin (B1681676) Mice16 mg/kg b.w.OralAntioxidant, anti-inflammatory, and antifibrotic effects; may inhibit CYP2E1 activity.[13][14]
Silymarin Rats50, 100, and 200 mg/kgOralAnti-inflammatory and antioxidant effects.[15]

Experimental Protocols

Protocol 1: General Protocol for Oral Administration of this compound to Mice

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Use mice of a consistent strain, age (e.g., 8-10 weeks), and sex.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: To enhance consistency, a fasting period of 12-15 hours with free access to water can be implemented before this compound administration.[9]

  • This compound Preparation: Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., sterile saline or corn oil). The concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.

  • Administration: Administer the this compound solution via oral gavage using a proper-sized, ball-tipped feeding needle to minimize the risk of esophageal injury.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.

Protocol 2: Administration of N-acetylcysteine (NAC) for Hepatoprotection in Rats

This protocol is based on a study investigating the protective effects of NAC against dimethylnitrosamine-induced hepatotoxicity and can be adapted for this compound studies.[10]

  • Animal Model: Male Wistar albino rats.

  • NAC Preparation: Prepare a solution of NAC in water for oral administration.

  • Administration: Administer NAC orally at a dose of 50 mg/kg body weight daily for 7 days.[10] this compound can be administered concurrently or at a specific time point within this treatment window, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).

  • Assessment: Evaluate the protective effects of NAC by monitoring clinical signs, serum liver enzyme levels (ALT, AST), and histopathological changes in the liver.

Protocol 3: Administration of Silymarin for Hepatoprotection in Mice

This protocol is based on studies investigating the hepatoprotective effects of silymarin against carbon tetrachloride-induced liver injury.[4][13]

  • Animal Model: Swiss albino mice.

  • Silymarin Preparation: Prepare a suspension of silymarin in a suitable vehicle for oral administration.

  • Administration: Administer silymarin orally at a dose of 16 mg/kg body weight.[4][13] In the cited study, silymarin was given one hour after the hepatotoxic agent. The timing of administration relative to this compound exposure should be optimized for the specific research question.

  • Assessment: Assess the hepatoprotective effects by analyzing serum biochemical markers of liver injury and conducting histopathological examination of liver tissue.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DHPN_Toxicity_Pathway This compound This compound Administration CYP450 Cytochrome P450 Metabolism (e.g., CYP2E1) This compound->CYP450 Metabolic Activation Metabolites Reactive Metabolites CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Nrf2_pathway Nrf2 Activation Oxidative_Stress->Nrf2_pathway Induces Organ_Damage Liver & Kidney Damage (Hepatocellular Necrosis, Renal Tubular Injury) Cellular_Damage->Organ_Damage Mortality Increased Mortality Organ_Damage->Mortality Antioxidant_enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_pathway->Antioxidant_enzymes Promotes Detoxification Detoxification Antioxidant_enzymes->Detoxification Enhances Detoxification->ROS Reduces Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Control, this compound, this compound + Agent) Animal_Acclimatization->Group_Allocation Fasting Fasting (optional, 12-15h) Group_Allocation->Fasting Agent_Admin Protective Agent Administration (e.g., NAC, Silymarin) Fasting->Agent_Admin DHPN_Admin This compound Administration (Oral Gavage) Agent_Admin->DHPN_Admin Pre-treatment or Co-treatment Clinical_Monitoring Daily Clinical Monitoring (Weight, Behavior) Endpoint Endpoint (e.g., 24h, 48h, or as per protocol) Clinical_Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Biochemical & Histopathological Analysis Sample_Collection->Analysis

References

DHPN Solution Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dihydroxyphenylnaphthalene (DHPN) solutions. Given the limited direct data on this compound, the following recommendations are based on established principles for analogous phenolic compounds, such as dihydroxynaphthalenes and other polyphenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound solution?

A1: The stability of this compound in solution can be influenced by several environmental factors. The most significant are:

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2] Naphthalene derivatives, while generally possessing good photostability, can still be susceptible to degradation upon prolonged exposure.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]

  • pH: The pH of the solution can significantly impact the stability of phenolic compounds, with both highly acidic and alkaline conditions potentially catalyzing degradation reactions.[5][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.[7]

Q2: What are the visible signs of this compound solution degradation?

A2: Degradation of a this compound solution may be indicated by:

  • Color change: A noticeable change in the color of the solution can be a sign of chemical breakdown and the formation of degradation products.

  • Precipitation: The formation of a precipitate can indicate that the this compound is no longer fully dissolved, which could be due to changes in solubility caused by degradation or solvent evaporation.[8]

  • Cloudiness or Haze: A loss of clarity in the solution can also suggest the formation of insoluble degradation products.

Q3: How does degradation affect the biological activity of this compound?

A3: The biological activity of this compound, such as its antioxidant properties, is intrinsically linked to its chemical structure.[9] Degradation, which alters this structure, will likely lead to a reduction or complete loss of its intended biological effects.[10]

Troubleshooting Guide

Issue 1: My this compound solution has changed color. What should I do?

  • Question: I prepared a this compound solution, and after a few days, its color has darkened. Is it still usable?

  • Answer: A color change is a strong indicator of chemical degradation. It is highly recommended to discard the solution and prepare a fresh batch for your experiments to ensure the reliability and reproducibility of your results. To prevent this from recurring, review your storage conditions. Ensure the solution is protected from light by using an amber vial or by wrapping the container in aluminum foil.[2] Also, confirm that it is stored at the recommended temperature.

Issue 2: A precipitate has formed in my this compound solution. How can I resolve this?

  • Question: I observed solid particles in my this compound solution after storing it in the refrigerator. What could be the cause, and can I redissolve it?

  • Answer: Precipitation upon cooling can occur if the solvent's capacity to dissolve this compound is reduced at lower temperatures. Here is a troubleshooting workflow:

    • Warm the solution: Gently warm the solution to room temperature or slightly above to see if the precipitate redissolves. Sonication can also aid in this process.

    • Check for solvent evaporation: If the container was not sealed properly, solvent evaporation could have increased the concentration of this compound beyond its solubility limit. If you suspect this, you may try adding a small amount of fresh solvent to redissolve the compound.

    • Consider pH: Changes in the solution's pH could affect the solubility of this compound. If applicable to your experimental setup, ensure the pH is within a range where this compound is known to be soluble.

    • If it does not redissolve: The precipitate could be insoluble degradation products. In this case, the solution should be discarded.

    To prevent this, ensure your storage containers are airtight and consider preparing solutions at a concentration well below the saturation point for the chosen storage temperature.

Data Presentation

Table 1: Recommended Storage Conditions for Phenolic Compound Solutions (Applicable as a Guideline for this compound)

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.[3]
-20°C (Frozen) for long-term storageFurther minimizes degradation over extended periods.
Light Store in amber glass vials or protect from light with opaque material (e.g., aluminum foil)Prevents photodegradation.[1][2]
Atmosphere Purge with an inert gas (e.g., nitrogen or argon) before sealingMinimizes oxidative degradation by removing oxygen.
Container Use airtight glass containersPrevents solvent evaporation and exposure to air.
pH Maintain a neutral or slightly acidic pH (if compatible with the experiment)Avoids pH-catalyzed degradation.[5]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a this compound solution. The specific solvent and concentration will depend on the experimental requirements.

Materials:

  • Dihydroxyphenylnaphthalene (this compound) powder

  • High-purity solvent (e.g., DMSO, Ethanol, or a buffered aqueous solution)

  • Calibrated analytical balance

  • Volumetric flask (amber glass recommended)

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Determine the required concentration and volume: Calculate the mass of this compound needed to achieve the desired molarity in the final volume of the solution.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Dissolve the this compound:

    • Transfer the weighed this compound powder into the volumetric flask.

    • Add a portion of the chosen solvent (approximately 50-70% of the final volume).

    • Gently swirl or use a magnetic stirrer at a low speed to dissolve the powder completely. A brief sonication in a water bath may aid dissolution if necessary.

  • Bring to final volume: Once the this compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenize the solution: Cap the flask and invert it several times or vortex gently to ensure the solution is homogeneous.

  • Inert gas purging (optional but recommended for long-term stability): To minimize oxidation, gently bubble an inert gas through the solution for a few minutes.

  • Storage: Transfer the solution to an appropriate storage vial (amber glass is preferred). Seal the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions (see Table 1).

Mandatory Visualization

cluster_factors Factors Affecting this compound Stability Light Light Degradation Degradation Light->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Oxygen Oxygen Oxygen->Degradation DHPN_Solution This compound Solution DHPN_Solution->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inaccurate_Results Inaccurate Experimental Results Degradation->Inaccurate_Results

Caption: Factors leading to this compound solution degradation.

Start Observe Solution Instability (e.g., precipitation, color change) Check_Storage Were storage conditions (light, temp) appropriate? Start->Check_Storage Check_Prep Was the preparation protocol followed correctly? Check_Storage->Check_Prep Yes Adjust_Storage Adjust storage conditions: - Protect from light - Store at a lower temperature Check_Storage->Adjust_Storage No Consider_Solubility Is the concentration too high for the storage temperature? Check_Prep->Consider_Solubility Yes Review_Protocol Review and correct the preparation protocol Check_Prep->Review_Protocol No Discard Discard the solution Consider_Solubility->Discard No, likely degradation Lower_Concentration Prepare a more dilute solution Consider_Solubility->Lower_Concentration Yes Prepare_Fresh Prepare a fresh solution Prepare_Fresh->Start Re-evaluate if instability persists Adjust_Storage->Prepare_Fresh Review_Protocol->Prepare_Fresh Lower_Concentration->Prepare_Fresh

Caption: Troubleshooting workflow for this compound solution stability.

References

Technical Support Center: Troubleshooting Inconsistent Pathological Findings with DHPN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-bis(2-hydroxypropyl)nitrosamine (DHPN) in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in pathological findings commonly encountered in this compound-induced carcinogenesis studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observed significantly different tumor incidence in the lungs of rats and mice in our this compound study. Is this expected?

A1: Yes, this is a well-documented phenomenon. Significant species-specific differences exist in the susceptibility to this compound-induced lung carcinogenesis. Rats are generally considered more susceptible to chemically induced lung tumors than mice or hamsters.[1] This variation is often attributed to differences in the metabolic activation of this compound in the lung tissue of different species.

Troubleshooting Steps:

  • Verify Species and Strain: Confirm that the correct species and strain of animals were used as specified in your experimental protocol. Different strains within the same species can exhibit varying susceptibility.

  • Review Dosing Regimen: Ensure that the dose and administration route of this compound were appropriate for the species being studied. Dose-response relationships for this compound-induced lung tumors can vary significantly between species.[2][3]

  • Metabolic Analysis (Optional): If resources permit, consider analyzing the expression and activity of key metabolic enzymes, such as sulfotransferases (SULTs), in the lung tissue of the species used. This can provide a mechanistic explanation for the observed differences.

Q2: Our lab is seeing inconsistent results in this compound-induced thyroid tumor development in hamsters. What could be the cause?

A2: Inconsistent thyroid tumor induction with this compound in hamsters can be influenced by several factors. Syrian golden hamsters are known to develop both spontaneous and induced thyroid tumors.[4] The incidence can be affected by hormonal status and co-exposure to other agents.

Troubleshooting Steps:

  • Hormonal Status: Consider the hormonal status of your animals. For example, studies in rats have shown that castration can inhibit the development of this compound-induced thyroid tumors, highlighting the role of sex hormones.[5]

  • Co-exposure to Promoters: The presence of other substances in the diet or environment can act as promoters for thyroid carcinogenesis. For instance, certain food dyes have been shown to promote this compound-induced thyroid tumors in rats.[6] Review your animal diet and housing conditions for any potential confounding factors.

  • Historical Control Data: Compare your findings with historical control data for the specific strain of hamsters you are using. Spontaneous thyroid lesion rates can vary between different animal colonies and over time.[7]

Q3: We are finding a high degree of variability in liver and pancreatic lesions in our hamster model treated with this compound. How can we reduce this variability?

A3: High variability in this compound-induced liver and pancreatic lesions in Syrian golden hamsters can be exacerbated by underlying inflammatory conditions.

Troubleshooting Steps:

  • Animal Health Status: Ensure that your animals are free from infections that can cause inflammation in the liver and pancreas. For example, infestation with Opisthorchis viverrini (liver fluke) has been shown to significantly enhance this compound-induced hepatocellular, cholangiocellular, and pancreatic carcinogenesis in hamsters.[8]

  • Standardize Animal Source: Obtain animals from a reputable supplier with a well-characterized health status to minimize the influence of pre-existing conditions.

  • Control for Diet: Diet can influence the metabolic activation of this compound and the overall health of the animals. Use a standardized diet across all experimental groups to minimize diet-induced variability.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related compounds, highlighting the variability in pathological findings.

Table 1: Effect of IQ on this compound-Induced Lung Tumor Multiplicity in F344 Rats

Treatment GroupNumber of RatsLung Tumor Multiplicity (Mean ± SD)
This compound alone203.63 ± 1.80
This compound + 150 ppm IQ2011.50 ± 5.04
This compound + 300 ppm IQ2018.83 ± 4.58

Data from a study investigating the promoting effect of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) on this compound-induced lung carcinogenesis.[9]

Table 2: Incidence of Thyroid Tumors in this compound-Treated Wistar Rats with and without Promoters and/or Partial Thyroidectomy

Treatment GroupIncidence of Adenomas (%)Incidence of Cancers (%)
This compound alone2010
This compound + Phenobarbital (B1680315) (Pb)7540
This compound + Pb + Castration (after this compound)3015
This compound + Pb + Castration (before this compound)200
This compound + Partial Thyroidectomy + Red 391Not specified
This compound + Partial Thyroidectomy + Red 105100Not specified

Data compiled from studies on the effects of castration and food dyes on this compound-induced thyroid tumors.[5][6]

Experimental Protocols & Methodologies

Protocol 1: Two-Stage Lung Carcinogenesis Model in F344 Rats

  • Initiation: Male 6-week-old F344 rats are given 0.1% this compound in their drinking water for 2 weeks.

  • Promotion: From the age of 9 weeks, the rats are fed a diet containing the test compound (e.g., IQ at 0, 150, or 300 ppm) for 27 weeks.

  • Endpoint: At the end of the experimental period, the animals are euthanized, and their lungs are examined for tumors. The number and size of tumors are recorded.[9]

Protocol 2: Thyroid Carcinogenesis Model in Wistar Rats

  • Initiation: Male Wistar rats are given a single intraperitoneal injection of this compound (210 mg/kg body weight).

  • Promotion: Two weeks after this compound injection, the rats are fed a diet containing a promoter (e.g., 500 ppm phenobarbital) for 38 weeks.

  • Surgical Intervention (optional): Castration can be performed one week before or after this compound injection to study hormonal effects. Partial thyroidectomy can be performed to enhance sensitivity to promoters.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

DHPN_Metabolic_Activation cluster_Metabolism Metabolic Activation of this compound cluster_Cellular_Effects Cellular Effects This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) Metabolite1 Hydroxypropyl(2-oxopropyl)nitrosamine (HPOP) This compound->Metabolite1 Oxidation Metabolite2 Methyl(2-oxopropyl)nitrosamine (MOPN) Metabolite1->Metabolite2 Oxidation Ultimate_Carcinogen Reactive Electrophiles (e.g., Diazonium ions) Metabolite2->Ultimate_Carcinogen α-hydroxylation DNA_Adducts DNA Adduct Formation Ultimate_Carcinogen->DNA_Adducts Mutation Gene Mutations (e.g., Kras) DNA_Adducts->Mutation Cell_Proliferation Increased Cell Proliferation Mutation->Cell_Proliferation Tumor Tumor Formation Cell_Proliferation->Tumor

Caption: Metabolic activation pathway of this compound leading to tumor formation.

Troubleshooting_Workflow Start Inconsistent Pathological Findings with this compound Observed Check_Protocol 1. Review Experimental Protocol - Species/Strain Correct? - Dosing Regimen Accurate? - Diet/Housing Standardized? Start->Check_Protocol Check_Animal_Health 2. Assess Animal Health Status - Screen for Infections? - Review Supplier Health Reports? Check_Protocol->Check_Animal_Health Review_Literature 3. Consult Literature & Historical Data - Expected Species Differences? - Spontaneous Tumor Rates? Check_Animal_Health->Review_Literature Hypothesis Formulate Hypothesis for Inconsistency (e.g., Metabolic Variation, Confounding Factors) Review_Literature->Hypothesis Modify_Experiment Modify Experimental Design (e.g., Adjust Dose, Change Strain, Control for Variables) Hypothesis->Modify_Experiment Analyze_Data Analyze and Compare Results Modify_Experiment->Analyze_Data Conclusion Draw Conclusion on Source of Inconsistency Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Modifying DHPN Protocol for Different Rat Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-bis(2-hydroxypropyl)nitrosamine (DHPN) protocol in different rat strains.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protocol and what is it used for?

A1: The this compound protocol is a widely used method in toxicology and cancer research to induce tumors in laboratory animals, primarily rats. This compound, or N-bis(2-hydroxypropyl)nitrosamine, is a chemical carcinogen that, when administered to rats, can induce the formation of tumors in various organs, most notably the lungs, thyroid, and liver. This model is instrumental in studying the mechanisms of carcinogenesis and for evaluating the carcinogenic potential of other substances in a two-stage model, where this compound acts as an initiator.[1]

Q2: Which rat strains are most commonly used with the this compound protocol, and how do they differ in susceptibility?

A2: The most commonly used rat strains for this compound studies are Fischer 344 (F344), Sprague-Dawley (SD), and Wistar. There are significant strain-dependent differences in susceptibility to this compound-induced carcinogenesis. F344 rats are generally considered the most sensitive strain, exhibiting a higher incidence and multiplicity of lung tumors compared to Wistar-Hannover and SD rats.[2] Wistar rats, on the other hand, have been reported to be relatively resistant to the carcinogenic effects of this compound, particularly at lower doses.[1] These differences in susceptibility are thought to be related to variations in inflammatory responses and genetic background.[2]

Q3: What are the typical routes of administration for this compound?

A3: this compound is most commonly administered to rats through their drinking water.[1] This method allows for chronic exposure over a defined period. Another reported route is intraperitoneal (IP) injection. The choice of administration route depends on the specific experimental design and research question.

Q4: What is the general timeframe for tumor development after this compound administration?

A4: The latency period for tumor development can vary depending on the rat strain, this compound dose, and the target organ. In sensitive strains like F344, preneoplastic lesions and tumors can be observed within several weeks to months after the initiation of this compound treatment. For example, in one study, F344, SD, and Wistar-Hannover rats were sacrificed at 24 weeks after this compound administration to assess tumor development.[2] Long-term studies may extend up to 52 weeks or longer to observe the full spectrum of tumor development.[2]

Troubleshooting Guides

Problem 1: Low tumor incidence or high variability in tumor development within the same strain.

Possible Cause Troubleshooting Step
Incorrect this compound Dosage Ensure the this compound concentration in drinking water or the injected dose is appropriate for the specific rat strain being used. F344 rats are more sensitive and may require a lower dose compared to Wistar rats to achieve a consistent tumor response without excessive toxicity.
This compound Solution Instability Prepare fresh this compound solutions regularly. The stability of this compound in drinking water can be affected by factors like pH, temperature, and light exposure. Store stock solutions protected from light and at a cool temperature.
Inconsistent Water/Food Intake Monitor water and food consumption, especially when this compound is administered in the drinking water, as the chemical may alter the taste. Significant variations in intake can lead to inconsistent dosing.
Genetic Drift in Rat Colony If using an outbred stock, be aware that genetic variability can contribute to differences in susceptibility. Ensure that animals are sourced from a reputable vendor and that the genetic background is consistent across experimental groups.
Animal Health Status Underlying health issues or infections can influence the inflammatory response and overall susceptibility to carcinogens. Maintain a clean and stress-free animal facility environment.

Problem 2: Unexpected animal mortality or signs of toxicity not related to tumor burden.

Possible Cause Troubleshooting Step
This compound Overdose The administered dose may be too high for the specific strain, leading to acute or sub-acute toxicity. This is particularly a concern in more sensitive strains like F344. Consider reducing the this compound concentration or the duration of exposure.
Contaminated this compound Solution Ensure the water used for preparing the this compound solution is purified and free of contaminants. Bacterial or chemical contamination can lead to adverse health effects.
Stress from Experimental Procedures Frequent handling, injections, or other experimental manipulations can cause stress, which may exacerbate the toxic effects of this compound. Refine handling techniques and minimize stressful procedures.
Dehydration If the taste of the this compound solution is aversive, rats may reduce their water intake, leading to dehydration. Monitor water consumption and the hydration status of the animals closely.

Problem 3: Difficulty in identifying or interpreting histopathological lesions.

Possible Cause Troubleshooting Step
Improper Tissue Fixation Ensure that tissues are promptly and adequately fixed in 10% neutral buffered formalin or another appropriate fixative immediately after necropsy to prevent autolysis and preserve morphology.
Incorrect Tissue Sectioning Ensure that the lung and other target organs are sectioned systematically to allow for a comprehensive and quantifiable assessment of lesions.
Histological Artifacts Be aware of common artifacts that can occur during tissue processing, embedding, sectioning, and staining. These can sometimes be misinterpreted as pathological changes.
Lack of Experience in Lesion Identification Consult with an experienced veterinary pathologist for the identification and classification of preneoplastic and neoplastic lesions induced by this compound.

Experimental Protocols & Data

This compound Administration in Drinking Water

A common protocol for this compound-induced lung carcinogenesis involves the following steps:

  • Animal Acclimatization: Male rats (e.g., F344, SD, or Wistar) of a specific age (e.g., 6 weeks old) are acclimatized to the laboratory conditions for at least one week.

  • This compound Administration: this compound is dissolved in the drinking water at a specified concentration (e.g., 0.1% or 0.2%).

  • Exposure Duration: The animals are provided with the this compound-containing water ad libitum for a defined period, typically ranging from 2 to 4 weeks.

  • Observation Period: Following the this compound exposure, the animals are returned to regular drinking water and are monitored for a period of several weeks to months for tumor development.

  • Termination and Analysis: At the end of the observation period, the animals are euthanized, and target organs (lungs, thyroid, liver, etc.) are collected for gross examination and histopathological analysis.

Comparative Data on this compound-Induced Lung Tumorigenesis

The following table summarizes representative data on the differential susceptibility of rat strains to this compound-induced lung tumorigenesis.

Rat StrainThis compound Dose (in drinking water)Duration of this compoundObservation PeriodKey Findings
F344 0.1%2 weeks52 weeksSignificantly increased multiplicity of lung tumors, especially when combined with a promoting agent like quartz.[2]
Wistar-Hannover 0.1%2 weeks52 weeksLowest sensitivity to this compound-induced lung tumorigenesis among the three strains.[2]
Sprague-Dawley (SD) 0.1%2 weeks24 weeksIntermediate sensitivity to this compound-induced lung tumorigenesis.[2]
Wistar 0.1%2 weeks30 weeksRelatively resistant to the carcinogenic activity of this compound at this dose, with a low incidence of preneoplasia and no tumor development.[1]
Wistar 0.2%4 weeks30 weeksInduced preneoplasia in the liver and kidneys, and benign and malignant tumors.[1]

Signaling Pathways and Experimental Workflows

This compound Metabolic Activation and Carcinogenesis Workflow

The carcinogenic effects of this compound are initiated through its metabolic activation, leading to the formation of reactive intermediates that can damage DNA and promote tumor development.

DHPN_Metabolism_Carcinogenesis cluster_workflow Experimental Workflow cluster_pathway Molecular Pathway start Start: Select Rat Strain (F344, Wistar, SD) admin This compound Administration (e.g., 0.1% in drinking water for 2 weeks) start->admin Acclimatization observe Observation Period (e.g., 24-52 weeks) admin->observe necropsy Necropsy and Tissue Collection observe->necropsy histopath Histopathological Analysis necropsy->histopath end End: Data Analysis (Tumor Incidence/Multiplicity) histopath->end This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) Metabolites Reactive Metabolites This compound->Metabolites Metabolic Activation (Cytochrome P450) DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Mutation Gene Mutations (e.g., in oncogenes) DNA_Adducts->Mutation Proliferation Increased Cell Proliferation Mutation->Proliferation Tumor Tumor Formation Proliferation->Tumor

Caption: this compound Experimental Workflow and Carcinogenesis Pathway.

Role of Inflammation in this compound-Induced Carcinogenesis

Chronic inflammation is a key factor in promoting this compound-induced tumorigenesis, and the extent of the inflammatory response can differ between rat strains.

Inflammation_Pathway This compound This compound Exposure Cell_Damage Cellular Damage & Oxidative Stress This compound->Cell_Damage Inflammation Chronic Inflammation Cell_Damage->Inflammation Immune_Cells Recruitment of Immune Cells (e.g., Macrophages) Inflammation->Immune_Cells Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6) Inflammation->Cytokines Tumor_Promotion Tumor Promotion and Progression Inflammation->Tumor_Promotion Immune_Cells->Cytokines Cell_Proliferation Increased Cell Proliferation Cytokines->Cell_Proliferation Cell_Proliferation->Tumor_Promotion

Caption: Inflammatory Pathway in this compound-Induced Tumor Promotion.

References

Technical Support Center: Dihydropyridine (DHPN) Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in experimental results involving dihydropyridine (B1217469) (DHPN) compounds.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound experiments.

ObservationPotential CauseSuggested Solution
Low or no biological activity of this compound compound Compound Degradation: DHPNs are sensitive to light, temperature, and humidity.[1][2][3]Store this compound compounds in a cool, dark, and dry place. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.
Improper Solvent: The this compound may not be fully dissolved, affecting its effective concentration.[4]Ensure the solvent is appropriate for the specific this compound derivative. Amlodipine (B1666008), for instance, has been successfully dissolved in 20% DMSO.[4] Test different solvents or use a co-solvent if necessary.
Incorrect pH of Assay Buffer: The ionization state and stability of the this compound can be pH-dependent.Check and optimize the pH of your experimental buffers.
High variability between replicate experiments Inconsistent Compound Concentration: Inaccurate pipetting or serial dilutions.Calibrate pipettes regularly. Prepare a fresh stock solution for each set of experiments.
Cell Culture Inconsistency: Variations in cell passage number, confluency, or health.Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are healthy and evenly distributed.
Variable Incubation Times: Inconsistent exposure of cells or tissues to the this compound.Use a timer to ensure precise and consistent incubation periods for all samples.
Unexpected off-target effects Compound Purity: Impurities in the this compound sample may have their own biological activity.Use highly purified this compound compounds. Verify purity using analytical methods like HPLC or mass spectrometry.
Non-specific Binding: The this compound may be binding to other proteins or receptors in the experimental system.Include appropriate positive and negative controls. Consider using a structurally related but inactive analog as a negative control.
Precipitation of this compound in aqueous solutions Poor Solubility: Many DHPNs have low aqueous solubility.[5]Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it in the aqueous experimental medium. Ensure the final solvent concentration does not affect the assay. The use of stabilizers like polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (B11928114) (HPMC) can also be explored for creating nanosuspensions to improve solubility.[5]

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound experiments.

1. What is the primary mechanism of action for dihydropyridine compounds?

Dihydropyridines primarily act as L-type calcium channel blockers.[6][7] They bind to the voltage-gated L-type calcium channels in vascular smooth muscle cells, inhibiting the influx of calcium ions.[6] This leads to vasodilation and a reduction in peripheral vascular resistance.[6] Some newer generation DHPNs may also exhibit activity on other calcium channel subtypes, such as T-type channels.[3]

2. How should I store my dihydropyridine compounds?

DHPNs are known to be sensitive to light, temperature, and humidity.[1][2][3] Therefore, they should be stored in a cool, dark, and dry environment. It is recommended to protect them from light by using amber vials or by wrapping the container in aluminum foil.

3. What are the common solvents for dissolving DHPNs?

The choice of solvent depends on the specific this compound derivative. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions.[4] For example, amlodipine has been successfully dissolved in 20% DMSO for in vivo studies.[4] It is crucial to ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system.

4. My experimental results are not consistent. What are the likely sources of variability?

Variability in this compound experiments can arise from several factors:

  • Compound Stability: Degradation due to improper storage or handling.[1][2]

  • Solubility Issues: Poor solubility leading to inaccurate concentrations.[5]

  • Experimental Protocol: Inconsistencies in incubation times, cell conditions, or reagent preparation.

  • Biological Variation: Differences between cell passages or animal subjects.

5. Are there any known side effects of DHPNs that could affect my in vivo experiments?

Yes, a common side effect of DHPNs in clinical use is peripheral edema, which is related to their vasodilatory action.[8] In animal models, rapid vasodilation can lead to reflex tachycardia, an increase in heart rate.[7] It is important to consider these potential systemic effects when designing and interpreting in vivo experiments.

Experimental Protocols

Below are example methodologies for experiments involving DHPNs.

Chronic Oral Administration of a this compound in a Rodent Hypertension Model

This protocol is based on a general procedure for evaluating the chronic effects of orally administered DHPNs on blood pressure in spontaneously hypertensive rats (SHRs).[6]

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • Dihydropyridine compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Acclimation: Acclimate the rats to the housing facility for at least one week before the start of the experiment.[6]

  • Baseline Measurements: Measure and record the baseline systolic blood pressure and body weight of all rats for several days to ensure stability.[6]

  • Group Allocation: Randomly assign the SHRs to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A group of WKY rats should serve as a normotensive control.[6]

  • Drug Preparation: Prepare fresh solutions of the this compound in the chosen vehicle daily.[6]

  • Administration: Administer the this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4-8 weeks).[6]

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study.

  • Data Analysis: At the end of the study, analyze the changes in blood pressure between the different treatment groups.

Data Presentation

Effect of Dihydropyridine CCBs on Blood Pressure Variability

The following table summarizes data from a post-hoc analysis of the SPRINT trial, showing the effect of different antihypertensive medication classes on visit-to-visit blood pressure variability (vvBPV), measured as the residual standard deviation (rSD) of systolic blood pressure.

Antihypertensive Medication ClassChange in rSD (mm Hg)95% Confidence Interval
Dihydropyridine CCBs -0.73 -0.95 to -0.51
ACE Inhibitors+1.30-
Alpha Blockers+1.23-
Nonselective Beta-Blockers+2.51-

Data adapted from a study on the SPRINT trial. A negative value indicates a reduction in blood pressure variability.[9]

Visualizations

Signaling Pathway of Dihydropyridine Action

DHPN_Signaling_Pathway cluster_cell Cell Membrane This compound Dihydropyridine (e.g., Amlodipine) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx This compound->Ca_Influx inhibits L_type_Ca_Channel->Ca_Influx Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Vasodilation Vasodilation Vascular_Smooth_Muscle_Cell->Vasodilation relaxation leads to Ca_Influx->Vascular_Smooth_Muscle_Cell leads to contraction Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure results in

Caption: Signaling pathway of dihydropyridine action on vascular smooth muscle cells.

General Experimental Workflow for this compound Screening

DHPN_Experimental_Workflow start Start prepare_compound Prepare this compound Stock Solution (e.g., in DMSO) start->prepare_compound prepare_cells Prepare Cell Culture or Animal Model start->prepare_cells treat_samples Treat Samples with this compound (and Controls) prepare_compound->treat_samples prepare_cells->treat_samples incubate Incubate for Defined Period treat_samples->incubate measure_response Measure Biological Response (e.g., BP, Ca²⁺ influx) incubate->measure_response analyze_data Data Analysis and Statistical Evaluation measure_response->analyze_data end End analyze_data->end

Caption: A generalized workflow for in vitro or in vivo screening of this compound compounds.

Troubleshooting Logic Flow for this compound Experiments

DHPN_Troubleshooting_Flow start Unexpected Experimental Result check_compound Check this compound Compound (Storage, Solubility, Purity) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Times, Reagents) check_compound->check_protocol No Issue reprepare_compound Reprepare Compound Solutions check_compound->reprepare_compound Issue Found check_system Evaluate Biological System (Cell Health, Animal Model) check_protocol->check_system No Issue optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Issue Found validate_system Validate Biological System check_system->validate_system Issue Found rerun_experiment Rerun Experiment check_system->rerun_experiment No Issue reprepare_compound->rerun_experiment optimize_protocol->rerun_experiment validate_system->rerun_experiment

Caption: A logical flow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Optimizing DHPN-Induced Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of N-nitrosobis(2-hydroxypropyl)amine (DHPN)-induced tumor models, particularly in Syrian hamsters.

Frequently Asked Questions (FAQs)

Q1: What is the typical latency period and incidence rate for this compound-induced tumors in Syrian hamsters?

A1: The latency period and incidence of this compound-induced tumors are highly dependent on the dose, administration route, and specific organ being targeted. Generally, preneoplastic lesions in the pancreas can be observed as early as 15 weeks.[1][2] For pancreatic ductal adenocarcinomas, incidences of 6% have been reported at 25 weeks, increasing to 35% by 48 weeks with specific this compound protocols.[1] Co-administration of this compound with promoting agents, such as liver fluke infestation (Opisthorchis viverrini), can significantly enhance the development of hepatocellular, cholangiocellular, and pancreatic preneoplastic lesions.[3]

Q2: Which animal model is most suitable for this compound-induced carcinogenesis studies?

A2: The Syrian golden hamster is the most widely used and validated animal model for this compound-induced tumors, particularly for pancreatic and cholangiocarcinoma.[1][2][4] Hamsters are particularly susceptible to the carcinogenic effects of nitrosamines like this compound, and the resulting tumors often share histological and molecular characteristics with human cancers, including the presence of KRAS mutations.[5]

Q3: What are the common challenges encountered when establishing this compound-induced tumor models?

A3: Common challenges include low tumor incidence, long latency periods, and variability in tumor development. These issues can often be attributed to suboptimal carcinogen dosage, improper administration technique, animal strain variability, and animal health status. Troubleshooting these aspects is crucial for a successful model.

Q4: How can I increase the success rate and reduce the latency period of my this compound-induced tumor model?

A4: To improve your model's success rate and shorten the time to tumor development, consider the following:

  • Optimize this compound Dosage: Ensure the dose is sufficient to induce carcinogenesis without causing excessive toxicity and early mortality. Dose-response studies are recommended.

  • Refine Administration Technique: Subcutaneous injections are a common and effective route.[1][2] Ensure consistent and accurate delivery of the carcinogen.

  • Use of Promoters: Co-treatment with a promoting agent, where appropriate for the tumor type under investigation, can enhance carcinogenesis. For example, Opisthorchis viverrini infestation has been shown to promote this compound-induced liver and pancreatic tumors.[3]

  • Animal Husbandry: Maintain a pathogen-free environment and provide a consistent diet, as the overall health of the animals can influence their susceptibility to carcinogens.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Tumor Incidence Inadequate this compound dosage.Gradually increase the this compound concentration or the frequency of administration. Refer to established protocols for dose ranges.[1][3]
Improper administration of this compound.Ensure proper subcutaneous injection technique to prevent leakage or incorrect dosing. For other routes, verify the protocol's accuracy.
Animal strain is not susceptible.Confirm that the Syrian hamster strain you are using is appropriate for this compound induction.
Poor animal health.Monitor animal health closely. Ensure a clean, stress-free environment and a consistent, high-quality diet.
Long Latency Period Suboptimal this compound dosage.A higher, yet tolerable, dose of this compound may shorten the time to tumor development.
Absence of a promoting stimulus.For certain tumor types, consider the use of a co-carcinogen or a promoting agent, following established protocols.[3]
High Animal Mortality This compound dose is too high.Reduce the this compound dosage or the frequency of administration to minimize toxicity.
Contaminated this compound solution.Prepare fresh this compound solutions under sterile conditions for each administration.
Underlying health issues in the animal colony.Ensure the animals are sourced from a reputable vendor and are specific-pathogen-free (SPF).
Inconsistent Tumor Growth Variability in this compound administration.Standardize the injection volume and site for all animals. Ensure thorough mixing of the this compound solution.
Genetic drift in the animal colony.Source animals from a reliable vendor and minimize the number of generations bred in-house.
Differences in individual animal susceptibility.Increase the number of animals per group to account for biological variability.

Quantitative Data Summary

Table 1: Influence of this compound Administration Protocol on Pancreatic Lesion Development in Syrian Hamsters

This compound Dosage & ScheduleObservation Time (weeks)Incidence of Ductal AdenomasIncidence of AdenocarcinomasReference
250 mg/kg, s.c., weekly25100%6%[1]
20 mg/kg, s.c., fortnightly (4 doses)48100%35%[1]

Table 2: Effect of Co-treatment on this compound-Induced Carcinogenesis in Syrian Hamsters

Treatment GroupKey Preneoplastic Lesions ObservedReference
This compound (1000 mg/kg, 2 injections) + Opisthorchis viverriniPancreatic atypical (dysplastic) foci, hepatocellular nodules, cholangiofibrosis, cholangiocarcinomas[3]
This compound aloneNo such lesions observed[3]
Opisthorchis viverrini aloneNo such lesions observed[3]

Experimental Protocols

Protocol 1: this compound-Induced Pancreatic Carcinogenesis in Syrian Hamsters (Weekly Administration)

Objective: To induce pancreatic ductal adenocarcinomas in Syrian hamsters.

Materials:

  • N-nitrosobis(2-hydroxypropyl)amine (this compound)

  • Sterile saline

  • Syrian golden hamsters (male, 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

Methodology:

  • Animal Acclimatization: Acclimatize hamsters for at least one week before the start of the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. For a dose of 250 mg/kg, if the average hamster weight is 100g, you will need 25mg of this compound per hamster. Adjust the concentration of the solution to allow for a reasonable injection volume (e.g., 0.2-0.5 mL).

  • Administration: Administer this compound via subcutaneous (s.c.) injection into the interscapular region once weekly.[1]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Weigh the animals weekly.

  • Termination: Euthanize animals at predetermined time points (e.g., 25 weeks) or when they show signs of significant morbidity.[1]

  • Tissue Collection and Analysis: At necropsy, carefully dissect the pancreas and other organs. Fix tissues in 10% neutral buffered formalin for histological examination.

Protocol 2: Enhanced this compound-Induced Cholangiocarcinoma and Pancreatic Carcinogenesis with a Promoter

Objective: To enhance the induction of cholangiocarcinoma and pancreatic tumors using a combination of this compound and a parasitic infection.

Materials:

  • This compound

  • Sterile saline

  • Syrian golden hamsters

  • Opisthorchis viverrini metacercariae

Methodology:

  • Animal Acclimatization: As described in Protocol 1.

  • Infection: Infect hamsters with 100 Opisthorchis viverrini (OP) metacercariae via oral gavage.[3]

  • This compound Preparation: Prepare this compound solution as described in Protocol 1.

  • Administration: Two weeks post-infection, administer two subcutaneous injections of this compound at a dose of 1000 mg/kg body weight, spaced one week apart.[3]

  • Monitoring and Termination: Monitor animals as described in Protocol 1. The experimental endpoint will depend on the specific research question, but the original study observed significant lesion development at the end of the experimental period.

  • Tissue Collection and Analysis: At necropsy, focus on the liver and pancreas. Collect tissues for histological analysis to identify preneoplastic and neoplastic lesions.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Carcinogenesis Signaling Pathway

The development of this compound-induced tumors, particularly pancreatic cancer, often involves the activation of oncogenes like KRAS and the inactivation of tumor suppressor genes like p53.[5] The following diagram illustrates a simplified signaling pathway implicated in this process.

DHPN_Carcinogenesis_Pathway cluster_initiation Initiation cluster_promotion Promotion & Progression This compound This compound DNA_Adducts DNA Adducts This compound->DNA_Adducts Metabolic Activation KRAS_Mutation KRAS Mutation (Activation) DNA_Adducts->KRAS_Mutation p53_Mutation p53 Mutation (Inactivation) DNA_Adducts->p53_Mutation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KRAS_Mutation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_Mutation->PI3K_AKT_mTOR Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis (Blocked) p53_Mutation->Cell_Cycle_Arrest Proliferation Uncontrolled Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Tumor_Development Tumor Development Proliferation->Tumor_Development

Caption: this compound-induced carcinogenesis pathway.

Experimental Workflow for this compound Tumor Model

The following diagram outlines the typical experimental workflow for establishing a this compound-induced tumor model in hamsters.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Carcinogen_Admin This compound Administration (Subcutaneous Injection) Acclimatization->Carcinogen_Admin Monitoring Daily Health Monitoring & Weekly Weight Measurement Carcinogen_Admin->Monitoring Endpoint Endpoint Determination (Pre-defined time or morbidity) Monitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Analysis Histopathological & Molecular Analysis Necropsy->Analysis End End Analysis->End

References

Technical Support Center: Managing Side Effects of DHPN in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "DHPN" in laboratory animals. Due to the ambiguity of the acronym "this compound," this guide is divided into two sections to address the two most likely interpretations:

  • Section 1: Dihydropyridines (DHPs) , a class of calcium channel blockers.

  • Section 2: N-nitrosobis(2-hydroxypropyl)amine , a chemical carcinogen used to induce tumors.

Please select the section relevant to your research.

Section 1: Managing Side Effects of Dihydropyridines (DHPs) in Laboratory Animals

Dihydropyridines are a class of calcium channel blockers used to investigate cardiovascular function and disease. While effective, they can cause significant side effects that require careful management to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of dihydropyridine (B1217469) administration in laboratory animals?

A1: The most frequently observed side effects are related to their vasodilatory and cardiodepressant properties. These include hypotension (a drop in blood pressure), reflex tachycardia (an increased heart rate as a compensatory mechanism), and in some cases, negative inotropic effects (decreased myocardial contractility).[1][2][3] At higher doses or with prolonged administration, liver toxicity can also occur, evidenced by elevated liver enzymes.[4][5]

Q2: How can I monitor for cardiovascular side effects in rodents?

A2: Continuous monitoring is crucial. For rodents, this can be achieved through various methods:

  • Telemetry: Implantable transmitters that provide continuous, real-time data on blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

  • Tail-cuff plethysmography: A non-invasive method for intermittent blood pressure measurement.

  • Arterial catheterization: An invasive method for direct and continuous blood pressure monitoring, typically performed under anesthesia.[6]

Q3: What are the signs of acute dihydropyridine toxicity or overdose?

A3: Signs of acute toxicity include severe hypotension, bradycardia (slow heart rate), lethargy, and collapse.[3] In severe cases, hyperglycemia may be observed due to the inhibition of insulin (B600854) release.[3]

Q4: What immediate actions should be taken in case of a suspected overdose?

A4: In case of a suspected overdose, immediate supportive care is critical. This includes aggressive fluid resuscitation to counteract hypotension and administration of intravenous calcium gluconate to help restore cardiac and smooth muscle function.[7][8] The use of vasopressors may be necessary to maintain adequate blood pressure.[9] High-dose insulin and glucose therapy has also been shown to be effective in managing severe toxicity.[9]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
Sudden drop in blood pressure and reflex tachycardia immediately after administration. Expected pharmacological effect of the dihydropyridine.Ensure the dose is within the appropriate therapeutic range for the animal species and model. Consider starting with a lower dose and titrating up. For acute experiments, be prepared to provide fluid support.
Animal appears lethargic, pale, and has a low body temperature. Severe hypotension and circulatory compromise.Immediately assess vital signs. Administer warmed intravenous or subcutaneous fluids to restore circulating volume and provide warmth. If symptoms persist, consider dose reduction or discontinuation.
Elevated liver enzymes (ALT, AST) in blood samples after chronic administration. Potential hepatotoxicity of the dihydropyridine.Monitor liver enzymes regularly during chronic studies. If elevations are significant, consider reducing the dose or frequency of administration. Histopathological examination of the liver at the end of the study is recommended.[4]
Variable or inconsistent blood pressure readings. Improper measurement technique or animal stress.Ensure proper training in blood pressure measurement techniques. Acclimatize animals to the procedure to minimize stress-induced fluctuations. For the most reliable data, consider using telemetry.
Experimental Protocols

Protocol 1: Monitoring Cardiovascular Parameters in Rats Following Oral Dihydropyridine Administration

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.

  • Acclimation: Acclimate rats to the housing facility for at least one week and to the blood pressure measurement procedure for several days.

  • Baseline Measurement: Record baseline systolic blood pressure and heart rate for 3-5 consecutive days using the tail-cuff method to ensure stability.[6]

  • Drug Administration: Administer the dihydropyridine compound or vehicle via oral gavage.

  • Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration to capture the time course of the drug's effect.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treated and vehicle control groups.

Signaling Pathway and Experimental Workflow

DHP_Cardiovascular_Effects DHP Dihydropyridine Administration L_type L-type Calcium Channels (Vascular Smooth Muscle) DHP->L_type Inhibition Ca_influx Decreased Calcium Influx L_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP Decreased Blood Pressure Vasodilation->BP Baroreceptors Baroreceptor Activation BP->Baroreceptors SNS Increased Sympathetic Nervous System Output Baroreceptors->SNS HR Increased Heart Rate (Reflex Tachycardia) SNS->HR DHPN_Carcinogenesis_Workflow cluster_experiment Experimental Phase cluster_monitoring Monitoring Phase Start Start of Study (e.g., 6-week-old rats) DHPN_Admin This compound Administration (e.g., 0.1% in drinking water for 2 weeks) Start->DHPN_Admin Post_Initiation Post-Initiation Period (e.g., 28 weeks) DHPN_Admin->Post_Initiation Daily_Obs Daily Observation (Behavior, Appearance) Post_Initiation->Daily_Obs Weekly_Monitor Weekly Monitoring (Body Weight, Tumor Size, BCS) Post_Initiation->Weekly_Monitor Endpoint Humane or Experimental Endpoint Reached Post_Initiation->Endpoint Daily_Obs->Endpoint Weekly_Monitor->Endpoint Euthanasia Euthanasia Endpoint->Euthanasia Necropsy Necropsy and Histopathology Euthanasia->Necropsy

References

Validation & Comparative

A Comparative Analysis of N-bis(2-hydroxypropyl)nitrosamine (DHPN) and Other Nitrosamine Carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic properties of N-bis(2-hydroxypropyl)nitrosamine (DHPN) with other well-characterized nitrosamine (B1359907) carcinogens, namely N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The information is supported by experimental data to assist researchers in understanding their relative carcinogenic potential and mechanisms of action.

Carcinogenic Potency and Target Organs

Nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their effects. The carcinogenic potency and target organ specificity vary significantly among different nitrosamines.

N-bis(2-hydroxypropyl)nitrosamine (this compound) is a multi-organ carcinogen in rodents.[1] Studies in rats have shown that this compound induces tumors in the lung, liver, thyroid, and kidney.[1] In mice, the primary target organs are the lung and liver, with oral administration leading to the development of adenomas and adenocarcinomas in the lungs and vascular tumors in the liver.[2] A single intraperitoneal injection in rats resulted in a 100% incidence of lung tumors, with fewer neoplasms observed in the thyroid (36%), kidney (8%), and colon (9%).[3]

N-nitrosodimethylamine (NDMA) is a potent hepatocarcinogen in various animal species.[4] Oral exposure to NDMA primarily induces liver and lung tumors in rats and mice.[4]

N-nitrosodiethylamine (NDEA) is also a strong hepatocarcinogen, but it can also induce tumors in the esophagus and respiratory tract, depending on the route of administration.[5][6]

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) , a tobacco-specific nitrosamine, is a potent lung carcinogen in rodents, irrespective of the administration route.[7]

The following table summarizes the primary target organs and carcinogenic potential of these four nitrosamines based on rodent bioassays.

NitrosamineSpecies/StrainRoute of AdministrationPrimary Target OrgansTumor Incidence (%)Reference
This compound Rat (Wistar)Intraperitoneal (single dose)Lung100[3]
Thyroid36[3]
Kidney8[3]
Mouse (BALB/c)OralLung, LiverNot specified[2]
NDMA Rat, MouseOralLiver, LungHigh[4]
NDEA Hamster (Syrian Golden)IntratrachealRespiratory Tract100[5]
RatOralLiver, EsophagusHigh[6]
NNK MouseTransplacental/PostnatalLung, LiverHigh[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of carcinogenicity studies. Below are summaries of experimental protocols from key studies cited in this guide.

Rodent Carcinogenicity Bioassay for this compound

A study investigating the dose- and sex-related carcinogenicity of this compound in Wistar rats utilized the following protocol[8]:

  • Animals: Male and female Wistar rats.

  • Administration: this compound was administered in drinking water at concentrations of 0.1% for 2 weeks or 0.2% for 4 weeks.

  • Duration: The study was terminated after 30 weeks.

  • Endpoints: The number and area of preneoplastic lesions (glutathione S-transferase-positive hepatocyte foci) and the incidence of benign and malignant tumors in the lung, thyroid gland, kidneys, and liver were evaluated.

Comparative Carcinogenicity Study of this compound and its Metabolites

A study comparing the carcinogenic effectiveness of this compound and its related compounds in Syrian golden hamsters involved the following methodology[9]:

  • Animals: Female Syrian golden hamsters.

  • Administration: The compounds were administered by gavage.

  • Endpoints: The incidence of tumors in the pancreatic duct, lungs, and liver were recorded and compared.

Metabolic Activation and Mechanism of Action

The carcinogenicity of nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to reactive electrophilic intermediates that can form DNA adducts.[10]

Metabolic Activation of this compound

This compound is metabolized to N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosomethyl(2-hydroxypropyl)amine (NMHP).[11] These metabolites have been shown to be mutagenic in the Salmonella assay system with metabolic activation.[11] The formation of DNA adducts by these reactive metabolites is considered a key initiating event in this compound-induced carcinogenesis. The metabolic activation of this compound is depicted in the following diagram:

G Metabolic Activation of this compound This compound N-bis(2-hydroxypropyl)nitrosamine (this compound) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolism HPOP N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) CYP450->HPOP NMHP N-nitrosomethyl(2-hydroxypropyl)amine (NMHP) CYP450->NMHP DNA_Adducts DNA Adducts HPOP->DNA_Adducts Genotoxicity NMHP->DNA_Adducts Genotoxicity Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of this compound to genotoxic metabolites.

Signaling Pathways in Nitrosamine-Induced Carcinogenesis

The specific signaling pathways disrupted by this compound leading to cancer are not yet fully elucidated. However, the general mechanisms of nitrosamine carcinogenesis involve the formation of DNA adducts, which can lead to mutations in critical genes that control cell growth and proliferation. If these mutations occur in proto-oncogenes or tumor suppressor genes, they can drive the initiation and progression of cancer.

The diagram below illustrates a generalized workflow from nitrosamine exposure to the development of cancer.

G General Experimental Workflow for Nitrosamine Carcinogenicity Exposure Nitrosamine Exposure (e.g., this compound, NDMA, NDEA, NNK) Metabolic_Activation Metabolic Activation (Cytochrome P450) Exposure->Metabolic_Activation DNA_Adducts Formation of DNA Adducts Metabolic_Activation->DNA_Adducts Mutation Somatic Mutations (Oncogenes, Tumor Suppressors) DNA_Adducts->Mutation Cell_Proliferation Uncontrolled Cell Proliferation Mutation->Cell_Proliferation Tumor_Formation Tumor Formation and Progression Cell_Proliferation->Tumor_Formation

Caption: Experimental workflow of nitrosamine-induced carcinogenesis.

Conclusion

This compound is a potent multi-organ carcinogen in rodents, with its carcinogenic activity being dependent on metabolic activation to genotoxic intermediates. While direct comparative studies with NDMA, NDEA, and NNK are limited, the available data indicate that this compound exhibits significant carcinogenic potential, particularly in the lungs. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound-induced carcinogenesis and to establish a more precise quantitative comparison of its carcinogenic potency relative to other significant nitrosamine carcinogens. This information is critical for accurate risk assessment and the development of strategies to mitigate human exposure.

References

A Comparative Guide to DHPN-Induced Tumor Models for Preclinical Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of N-bis(2-hydroxypropyl)nitrosamine (DHPN)-Induced Tumor Models Against Alternative Preclinical Platforms.

This guide provides a comprehensive comparison of this compound-induced tumor models with other widely used preclinical models, such as cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Acknowledging the critical need for robust and predictive preclinical data, this document summarizes key performance metrics, experimental protocols, and underlying molecular mechanisms to aid researchers in selecting the most appropriate model for their drug screening campaigns.

Executive Summary

Chemically induced tumor models, such as those initiated by this compound, offer a unique advantage by recapitulating the gradual process of tumorigenesis in an immunocompetent host, more closely mimicking the development of sporadic cancers in humans. This compound is a potent carcinogen known to induce tumors in multiple organs, including the lungs, liver, thyroid, and pancreas, depending on the animal model and protocol used.[1][2][3] This makes it a versatile tool for studying a range of cancer types.

However, a significant gap exists in the published literature regarding the comprehensive validation of this compound models in head-to-head comparisons with other models using standard-of-care cancer therapeutics. While extensive quantitative data on drug efficacy is available for xenograft and genetically engineered models, similar data for this compound-induced models is sparse. This guide presents the available data to facilitate an informed, albeit indirect, comparison.

Comparative Analysis of Preclinical Lung Cancer Models

Lung cancer is a primary application for this compound-induced models.[1] The following tables compare the characteristics and available drug response data for this compound-induced lung cancer models against CDX, PDX, and GEMMs.

Table 1: General Characteristics of Preclinical Lung Cancer Models

FeatureThis compound-Induced ModelCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Genetically Engineered Mouse Model (GEMM)
Induction Method Chemical induction (e.g., this compound in drinking water)Subcutaneous or orthotopic injection of established cancer cell linesSubcutaneous or orthotopic implantation of fresh patient tumor tissueGermline or somatic genetic modification of oncogenes or tumor suppressors
Tumor Microenvironment Intact, syngeneic stroma and immune systemPrimarily murine stroma, immunodeficient hostHuman stroma initially, progressively replaced by murine stroma; immunodeficient hostIntact, syngeneic stroma and immune system
Tumor Heterogeneity Represents heterogeneity from clonal evolutionHomogeneous, derived from a single cell linePreserves the heterogeneity of the original patient tumor[4]Variable, depends on the specific genetic alterations
Time to Tumorigenesis Long (weeks to months)[5]Relatively short (weeks)Variable (weeks to months)Long, mimics natural tumor progression
Predictive Power Under-investigated for standard therapiesModerate, lacks patient-specific contextHigh, correlates well with patient response[4]High, for genetically defined cancer subtypes
Key Advantage Models multistep carcinogenesis in an immunocompetent hostHigh throughput, reproducibility, low costHigh clinical relevance and predictive valueModels specific genetic drivers of cancer
Key Disadvantage Long latency, potential for variable tumor incidence, lack of drug response dataLacks tumor heterogeneity and native microenvironmentExpensive, lower throughput, requires immunodeficient miceTime-consuming to generate, may not represent all sporadic cancers

Table 2: Molecular Characteristics of Preclinical Lung Cancer Models

Molecular FeatureThis compound-Induced ModelCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Genetically Engineered Mouse Model (GEMM)
Genetic Drivers Often associated with Kras mutations (G/C to A/T transitions at codon 12)[6]Well-defined, based on the specific cell line (e.g., KRAS mutant A549, EGFR mutant HCC827)Reflects the genetic landscape of the individual patient's tumor[4]Precisely defined by the engineered mutation (e.g., KrasG12D, EgfrL858R)[7]
EGFR Mutation Status Generally wild-type; silent mutations have been observed[6]Varies by cell lineVaries by patientVaries by model (can be engineered to be mutant or wild-type)
KRAS Mutation Status Frequently mutated[6]Varies by cell lineVaries by patient (mutations in ~30% of NSCLC)[8]Varies by model (often engineered to be mutant)
Signaling Pathway Activation Likely involves downstream effectors of KRAS, such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways[9][10]Dependent on the cell line's genetic backgroundReflects the patient's tumor signaling networkDefined by the engineered genetic alteration

Table 3: Comparative Efficacy of Standard-of-Care Drugs in Preclinical Lung Cancer Models

(Note: TGI = Tumor Growth Inhibition. Data for this compound models are largely unavailable in the reviewed literature.)

DrugModel TypeDose & ScheduleTGI (%) / OutcomeCitation
Cisplatin This compound-InducedData Not AvailableData Not Available-
NSCLC PDXNot SpecifiedSignificant tumor growth inhibition[4]
NSCLC Xenograft (with RvE1)Not SpecifiedSignificant reduction of tumor volume[11]
Paclitaxel (B517696) This compound-InducedData Not AvailableData Not Available-
NSCLC Xenograft (A549, NCI-H460, etc.)24 mg/kg/day, i.v., 5 daysSignificant tumor growth inhibition[12]
NSCLC PDXNot SpecifiedSignificant tumor growth inhibition[4]
NSCLC PDX (resection model)12 mg/kg (local mesh)>5-fold increase in recurrence-free survival[13]
Erlotinib This compound-InducedData Not AvailableData Not Available-
NSCLC Xenograft (EGFR mutant)200 mg/kg, every other dayProlonged progression-free survival vs. daily low dose[3]
NSCLC Xenograft (EGFR wild-type)50 mg/kg, 5 days/weekSensitizes tumors to cisplatin[14]
GEMM (KrasG12D/p53R270H)75 & 150 mg/kg, dailySlight decrease in tumor volume[15]
Gefitinib This compound-InducedData Not AvailableData Not Available-
Carcinogen-Induced (B(a)P)Weekly dosingSignificant inhibition of tumor load[16]
NSCLC Xenograft (EGFR-mutant)250 mg/day (human dose)Objective response rates of 10-20%[17]

Experimental Protocols and Methodologies

This compound-Induced Tumor Model Protocol (General)

A common method for inducing lung and liver tumors involves the administration of this compound in the drinking water of rodents.

  • Animal Model: Male F344 rats or BALB/c mice, 6-8 weeks old.

  • Carcinogen Administration: this compound is dissolved in the drinking water at a concentration of 0.1% to 0.2%.[3]

  • Induction Period: Animals are provided with the this compound-containing water ad libitum for a period ranging from 2 to 16 weeks.[1][3]

  • Tumor Development: Following the induction period, animals are returned to regular drinking water and monitored for tumor development. Tumors typically appear after several weeks to months.[5]

  • Monitoring: Animal health and body weight are monitored regularly. Tumor burden can be assessed non-invasively using imaging techniques or at the study endpoint via histopathological analysis of target organs (e.g., lungs, liver, thyroid, kidney).

Cell Line-Derived Xenograft (CDX) Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung adenocarcinoma) are cultured in appropriate media.

  • Animal Model: Immunodeficient mice (e.g., nude, SCID) are used.

  • Implantation: A suspension of 1x106 to 5x106 cells in a sterile medium or Matrigel is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors reach the desired size, animals are randomized into control and treatment groups to begin drug administration. Tumor volume is measured periodically with calipers.

Visualizing Workflows and Pathways

Experimental Workflow for Model Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of a test compound across different preclinical models.

G cluster_0 Model Generation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis This compound This compound Induction (e.g., 0.1% in water) TumorDev Tumor Development/ Growth to Palpable Size This compound->TumorDev CDX CDX Implantation (e.g., A549 cells) CDX->TumorDev PDX PDX Implantation (Patient Tumor) PDX->TumorDev GEMM GEMM Development (e.g., Kras-G12D) GEMM->TumorDev Random Randomization into Treatment Groups TumorDev->Random Treatment Administer Vehicle or Test Compound Random->Treatment Monitor Monitor Tumor Volume & Animal Health Treatment->Monitor Analysis Calculate Tumor Growth Inhibition (TGI) Monitor->Analysis Histo Histopathology & Biomarker Analysis Analysis->Histo G cluster_downstream Downstream Signaling Cascades cluster_output Cellular Response This compound This compound Exposure DNADamage DNA Damage This compound->DNADamage KrasMutation Activating KRAS Mutation (e.g., G12D) DNADamage->KrasMutation RAF RAF KrasMutation->RAF PI3K PI3K KrasMutation->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

References

A Comparative Guide: DHPN vs. Urethane for Induction of Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical carcinogen is a critical step in establishing a robust and relevant animal model of lung adenocarcinoma. This guide provides an objective comparison of two commonly used agents, N-bis(2-hydroxypropyl)nitrosamine (DHPN) and urethane (B1682113), supported by experimental data to inform your selection process.

This document outlines the key characteristics of lung adenocarcinoma induction by this compound and urethane, including their efficiency, tumor characteristics, and the underlying molecular mechanisms. Detailed experimental protocols and visual representations of signaling pathways and workflows are also provided to facilitate reproducible study design.

At a Glance: this compound vs. Urethane

FeatureThis compound (N-bis(2-hydroxypropyl)nitrosamine)Urethane (Ethyl Carbamate)
Primary Target Organs Lung, Liver, Thyroid, Kidney (in rats)Lung
Tumor Histology Alveolar adenoma and adenocarcinoma.[1]Bronchioloalveolar adenomas and adenocarcinomas.[2]
Tumor Incidence High, can reach 100% in rats with a single high dose.[3]High, can reach 100% depending on mouse strain and dose.[4][5]
Tumor Multiplicity Dose-dependent.Strain and dose-dependent; higher in susceptible strains like A/J.[6][7]
Latency Tumorigenesis observed after 16 weeks of administration in mice.[8]Adenomas visible by 25 weeks, progressing to adenocarcinomas by 40 weeks in A/J mice.[2]
Key Molecular Mechanisms DNA adduct formation.[9]Kras gene mutations, activation of NF-κB signaling pathway and inflammation.[10][11][12]
Administration Route Oral (in drinking water), Intraperitoneal injection.[1][7]Intraperitoneal injection.[6]
Advantages Induces tumors in multiple organs, useful for multi-organ carcinogenesis studies.Well-characterized model, particularly for Kras-driven lung cancer; relatively inexpensive and easy to handle.[2][13]
Disadvantages Less specific to the lung compared to urethane, also targets liver and other organs.[1]Tumor susceptibility is highly strain-dependent.[11]

Quantitative Comparison of Tumor Induction

The efficacy of this compound and urethane in inducing lung adenocarcinoma can be quantified by tumor incidence and multiplicity. The following tables summarize representative data from studies in rodent models.

This compound-Induced Lung Tumorigenesis in Rats
DoseIncidence of AdenocarcinomaReference
1 g/kg (single IP injection)7%[7]
2 g/kg (single IP injection)25%[7]
3 g/kg (single IP injection)86%[7]
4 g/kg (single IP injection)74%[7]

Note: Data from a 52-week study in male Wistar rats.

Urethane-Induced Lung Tumorigenesis in A/J Mice
DoseTumor Multiplicity (tumors/mouse) at 36 weeksIncidence of Adenocarcinoma at 36 weeksReference
250 mg/kg (single IP injection)8.6 ± 3.9 (total tumors)20%[7]

Note: A/J mice are highly susceptible to urethane-induced lung tumorigenesis.

Urethane-Induced Lung Tumorigenesis in different mouse strains
Mouse StrainAdministration ProtocolTumor Multiplicity (tumors/mouse)Reference
FVB/NSingle 1 mg/g IP injection4-6 adenomas at 14 weeks[6]
A/JSingle 1 mg/g IP injection20-30 adenomas at 14 weeks[6]
BALB/cThree 1 mg/g IP injections in one week~7 nodules at 20 weeks[4]
C57BL/6Three 1 mg/g IP injections in one week~2 nodules at 20 weeks[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of carcinogenesis studies. Below are representative protocols for inducing lung adenocarcinoma using this compound and urethane.

This compound Administration Protocol (Oral)

This protocol is adapted from a study inducing lung and liver tumors in mice.[1][14]

  • Animal Model: BALB/c mice.

  • Carcinogen Preparation: Prepare a solution of this compound in the drinking water.

  • Administration: Administer this compound in the drinking water at a concentration of 100 ppm or higher for a duration of 16 weeks.[1] Another study administered this compound in water for approximately 14 days.[14]

  • Monitoring: Monitor the animals for signs of toxicity and tumor development.

  • Endpoint: Euthanize the animals at a predetermined time point for tumor analysis.

Urethane Administration Protocol (Intraperitoneal Injection)

This protocol is a standard method for inducing lung tumors in susceptible mouse strains like A/J.[6][7]

  • Animal Model: A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve urethane in sterile 0.9% saline to the desired concentration (e.g., for a 1 mg/g dose).

  • Administration: Administer a single intraperitoneal (IP) injection of the urethane solution. For a 250 mg/kg dose, a single IP injection is administered.[7] Another common protocol uses a 1 mg/g body weight dose.[6]

  • Monitoring: Monitor the animals for general health. Tumor development can be monitored using imaging techniques like micro-CT.[7]

  • Endpoint: Euthanize the animals at specific time points (e.g., 14, 25, or 40 weeks) to assess tumor development, from adenomas to adenocarcinomas.[2][6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes can aid in understanding the models and designing experiments.

Signaling Pathways in Urethane-Induced Lung Adenocarcinoma

Urethane-induced lung carcinogenesis is well-documented to involve the activation of the Kras oncogene and the NF-κB signaling pathway, which promotes inflammation and cell survival.

Urethane_Signaling Urethane Urethane Metabolites Reactive Metabolites Urethane->Metabolites Inflammation Inflammation Urethane->Inflammation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Kras_Mutation Kras Mutation DNA_Adducts->Kras_Mutation Cell_Survival Increased Cell Survival & Proliferation Kras_Mutation->Cell_Survival NFkB NF-κB Activation Inflammation->NFkB NFkB->Cell_Survival Adenocarcinoma Lung Adenocarcinoma Cell_Survival->Adenocarcinoma

Caption: Urethane-induced lung adenocarcinoma signaling cascade.

Experimental Workflow for Carcinogen-Induced Lung Adenocarcinoma

The following diagram illustrates a typical workflow for a study investigating chemically induced lung cancer in a mouse model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., A/J Mice) start->animal_model carcinogen_admin Carcinogen Administration (this compound or Urethane) animal_model->carcinogen_admin monitoring Monitoring (Health & Tumor Growth) carcinogen_admin->monitoring endpoint Endpoint Determination & Euthanasia monitoring->endpoint tissue_collection Tissue Collection & Processing endpoint->tissue_collection analysis Tumor Analysis (Histology, Molecular) tissue_collection->analysis data_interpretation Data Interpretation & Conclusion analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for chemical carcinogenesis.

Conclusion

Both this compound and urethane are effective inducers of lung adenocarcinoma in rodent models, each with distinct characteristics. Urethane is a well-established and highly characterized model, particularly for studying Kras-driven lung cancer, with extensive data available on dose-response and strain susceptibility. Its primary action is targeted to the lungs. This compound, on the other hand, is a multi-organ carcinogen, which can be advantageous for studies investigating systemic carcinogenesis but may be a confounding factor if the focus is solely on lung cancer.

The choice between this compound and urethane will ultimately depend on the specific research question. For studies focused on lung-specific, Kras-mutant adenocarcinoma, urethane in a susceptible mouse strain like A/J is a robust and well-documented choice. For investigations into multi-organ carcinogenesis or when a different carcinogenic mechanism is desired, this compound presents a viable, albeit less lung-specific, alternative. Careful consideration of the experimental goals, target organ specificity, and desired molecular pathways will guide the selection of the most appropriate model for advancing lung cancer research.

References

The Anticancer Potential of Dihydroxyphenyl Compounds: A Look at the Broader Class in the Absence of DHPN-Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-validation of novel compounds with human cancer pathology is a critical step in the drug discovery pipeline. While a specific request was made for data on Dihydroxyphenyl-n-nonane (DHPN), a thorough review of published scientific literature reveals a notable absence of studies specifically evaluating the anticancer properties of this compound or its direct cross-validation with human cancer pathology.

However, the broader class of dihydroxyphenyl and, more generally, phenolic compounds has been the subject of extensive cancer research. These compounds, found abundantly in plants, are recognized for a variety of pharmacological properties, including significant anti-inflammatory, antioxidant, and antitumor activities.[1] This guide, therefore, provides a comparative overview of the demonstrated anticancer potential of dihydroxyphenyl and phenolic compounds as a class, supported by generalized experimental data and methodologies from existing literature. This information can serve as a valuable reference for preliminary research and hypothesis generation for novel compounds like this compound.

Comparative Anticancer Activities of Phenolic Compounds

Phenolic compounds exert their anticancer effects through a multitude of mechanisms, often targeting various stages of cancer progression from initiation to metastasis.[2] In vitro studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis (programmed cell death), trigger autophagy, and cause cell cycle arrest.[1]

Compound Class / ExampleCancer Cell Line(s)Observed EffectsReference
2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][3]thiazin-4-one (DPBT) HT-29, LS180 (Human Colon Adenocarcinoma)Significant decrease in proliferation, cell cycle arrest in G1 phase via up-regulation of p27KIP1 and down-regulation of cyclin D1 and CDK4. Not toxic to normal colon epithelial and skin fibroblast cells.[4]
2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones A549 (Lung Cancer), HT-29 (Colon Cancer), C6 (Glioma)Inhibition of proliferation and viability in a concentration-dependent manner. One derivative showed inhibition of DNA synthesis in cancer cells without toxicity to normal oligodendrocytes and hepatocytes.[3]
General Phenolic Compounds VariousInduction of apoptosis, autophagy, cell cycle arrest, inhibition of telomerase, anti-angiogenic effects, and inhibition of invasion and metastasis.[1] Modulation of NF-κB and AP-1 signal cascades.[2][1][2]

Experimental Protocols: A Generalized Workflow

The evaluation of a novel compound's anticancer activity typically follows a standardized set of in vitro experiments before proceeding to in vivo models. The following represents a generalized workflow for assessing the cross-validation of a compound like a dihydroxyphenyl derivative with cancer pathology.

Experimental Workflow for Anticancer Compound Screening

G cluster_0 In Vitro Analysis cluster_1 In Vivo & Preclinical Validation A Compound Synthesis & Characterization B Cell Line Selection (e.g., Cancer vs. Normal) A->B C Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) B->C D Mechanism of Action Studies C->D If active H Animal Model Selection (e.g., Xenograft) C->H Promising Results E Western Blotting D->E Protein Expression F Flow Cytometry D->F Cell Cycle/Apoptosis G Invasion/Migration Assays D->G Metastatic Potential I Toxicity & Dosing Studies H->I J Efficacy Studies I->J K Histopathology & Immunohistochemistry J->K

Caption: Generalized workflow for screening and validating the anticancer activity of a novel compound.

Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds are known to interact with and modulate various signaling pathways that are often dysregulated in cancer. A key pathway implicated in their mode of action is the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Representative Signaling Pathway for Phenolic Anticancer Activity

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Phenolic Compound Phenolic Compound Phenolic Compound->Growth Factor Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibition Apoptosis Apoptosis ERK->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest ERK->Cell Cycle Arrest Induction

Caption: Simplified diagram of a signaling pathway modulated by phenolic compounds, leading to anticancer effects.

Conclusion

While specific experimental data for the cross-validation of this compound with human cancer pathology remains unavailable in the public domain, the extensive research on the broader class of dihydroxyphenyl and phenolic compounds provides a strong rationale for investigating its potential anticancer activities. The established mechanisms of action and experimental workflows for similar compounds offer a clear roadmap for future studies on this compound. Researchers are encouraged to explore the cytotoxic and mechanistic properties of this compound in various cancer models to determine if it shares the promising anticancer characteristics of other phenolic compounds.

References

A Comparative Analysis of N-bis(2-hydroxypropyl)nitrosamine (DHPN) Carcinogenicity Across Rodent Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative overview of the carcinogenic effects of N-bis(2-hydroxypropyl)nitrosamine (DHPN) in various animal models, primarily focusing on rats, mice, and Syrian hamsters. This compound is a potent multi-organ carcinogen, and understanding its species-specific effects is crucial for toxicological research and its application in modeling human cancers. This document summarizes key experimental findings, including quantitative data on tumor incidence, target organ specificity, and underlying molecular mechanisms.

Quantitative Carcinogenic Effects of this compound

The carcinogenic potency and target organ susceptibility to this compound vary significantly across different rodent species. The following tables summarize the key quantitative data from various carcinogenicity studies.

Table 1: Comparative Tumor Incidence of this compound in Rats

StrainSexRoute of AdministrationDoseDurationTarget OrgansTumor Incidence (%)
WistarMale & FemaleDrinking Water0.1%2 weeksLiver, KidneyLow (preneoplastic lesions only)
WistarMale & FemaleDrinking Water0.2%4 weeksLiver, Kidney, Lung, ThyroidSignificant increase in benign and malignant tumors
F344MaleDrinking Water100 ppm-Lung, Liver, ThyroidData not specified
F344MaleDrinking Water500 ppm-Lung, Liver, Thyroid, Esophagus, Kidney, Urinary BladderData not specified

Table 2: Comparative Tumor Incidence of this compound in Mice

StrainSexRoute of AdministrationDoseDurationTarget OrgansTumor Incidence (%)
rasH2MaleDrinking Water20 ppm26 weeksLung, LiverData not specified
rasH2MaleDrinking Water200 ppm20 weeksLung, Liver, Forestomach, Salivary Gland, UrethraHigh (mortality due to liver hemangiosarcomas)
Wild-type (non-Tg)MaleDrinking Water200 ppm20 weeksLung, LiverHigh (mortality due to liver hemangiosarcomas)

Table 3: Comparative Tumor Incidence of this compound in Syrian Hamsters

StrainSexRoute of AdministrationDoseDurationTarget OrgansTumor Incidence (%)
Syrian GoldenFemaleGavageNot specified-Pancreatic duct, LungHigh
Syrian Golden-SubcutaneousNot specified-PancreasHigh

Experimental Protocols

The following section outlines a typical experimental protocol for a this compound carcinogenicity bioassay, synthesized from various studies.

1. Animal Models and Husbandry:

  • Species and Strain: Commonly used models include Wistar or F344 rats, rasH2 or wild-type mice, and Syrian golden hamsters.[1] Animals are typically obtained at 6-8 weeks of age.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except during specific dosing regimens.

2. This compound Administration:

  • Preparation: this compound is typically dissolved in drinking water to achieve the desired concentration (e.g., ppm or percentage).[1] For gavage or subcutaneous administration, this compound is dissolved in a suitable vehicle like saline.

  • Route of Administration: The most common route is oral, via drinking water.[1] Gavage and subcutaneous injections are also used, particularly in hamster models to target specific organs like the pancreas.

  • Dosage and Duration: Doses can range from low (e.g., 20 ppm) to high (e.g., 0.2%) concentrations in drinking water.[1] The duration of exposure can vary from a few weeks to the majority of the animal's lifespan, depending on the study's objectives.

3. Endpoint Analysis and Data Collection:

  • Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.

  • Necropsy: At the end of the study or when animals become moribund, a complete necropsy is performed. All organs are examined macroscopically for tumors and other abnormalities.

  • Histopathology: Target organs and any observed lesions are collected, fixed in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a certified pathologist.

  • Tumor Analysis: The incidence (percentage of animals with tumors), multiplicity (average number of tumors per animal), and latency (time to tumor onset) are determined for each treatment group.

Mandatory Visualizations

Signaling Pathways

The carcinogenic activity of this compound is initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent alterations in cellular signaling pathways that drive tumorigenesis.

DHPN_Carcinogenesis_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage and Response cluster_cellular_effects Cellular Effects This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) Metabolite1 N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) This compound->Metabolite1 Oxidation Metabolite2 Reactive Electrophiles (e.g., diazonium ions) Metabolite1->Metabolite2 Further Metabolism DNA_Adducts DNA Adducts Metabolite2->DNA_Adducts DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Mutation Mutations (e.g., in oncogenes, tumor suppressors) DNA_Adducts->Mutation Failed Repair Proliferation Increased Cell Proliferation Mutation->Proliferation Apoptosis Decreased Apoptosis Mutation->Apoptosis Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Apoptosis->Tumorigenesis

Caption: Metabolic activation of this compound and downstream signaling pathways leading to tumorigenesis.

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound carcinogenicity study.

DHPN_Experimental_Workflow start Start: Study Design acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment This compound Administration (e.g., in drinking water) randomization->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor incidence, etc.) histopathology->data_analysis end End: Reporting data_analysis->end

Caption: A typical experimental workflow for a this compound carcinogenicity bioassay in rodents.

References

A Comparative Guide to the Reproducibility of DHPN-Induced Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a robust and reproducible animal model is a critical first step in preclinical cancer research. N-bis(2-hydroxypropyl)nitrosamine (DHPN) is a widely used chemical carcinogen that reliably induces tumors in various organs, particularly the lung, thyroid, and pancreas, primarily in rodent models. This guide provides a comprehensive comparison of this compound-induced cancer models with alternative methods, focusing on reproducibility, experimental protocols, and the underlying molecular pathways.

Data Presentation: Comparing Tumor Induction and Reproducibility

The reproducibility of a cancer model is often assessed by the consistency of tumor incidence and multiplicity across studies. The following tables summarize quantitative data from various studies using this compound and alternative chemical carcinogens to induce lung, thyroid, and pancreatic cancers.

Table 1: Comparison of Lung Cancer Induction Models

Carcinogen/ModelAnimal StrainTreatment ProtocolTumor Incidence (%)Tumor Multiplicity (tumors/animal)Reference(s)
This compound + IQF344 Rats0.1% this compound in drinking water for 2 weeks, followed by 300 ppm IQ in diet for 27 weeks.Not explicitly stated, but multiplicity was high.18.83 ± 4.58[1]
This compound aloneF344 Rats0.1% this compound in drinking water for 2 weeks.Not explicitly stated, but multiplicity was lower.3.63 ± 1.80[1]
NNKWistar RatsSingle intratracheal instillation of 25 mg/kg NNK.Preneoplastic lesions: 33.3% alveolar hyperplasia, 55.6% atypical dysplasia.Not applicable[2]
Benzo[a]pyrene (BaP)FVB/N MiceDermal application.~80% (with TPA promotion)~15 (with TPA promotion)[3]
Dibenzo[def,p]chrysene (DBC)FVB/N MiceDermal application.100% (with TPA promotion)~60 (with TPA promotion)[3]
Chlamydia pneumoniae + Benzo(a)pyreneWistar RatsRepeated intratracheal injection of Cpn and Bp.44.2%Not specified[4]

Table 2: Comparison of Thyroid Cancer Induction Models

Carcinogen/ModelAnimal StrainTreatment ProtocolTumor Incidence (%)Reference(s)
This compound + Phenobarbital (B1680315)Charles River Crl: CD(SD)BR Rats700 mg/kg this compound s.c. weekly for 5 weeks, then 500 ppm phenobarbital in diet for 15 weeks.83% (adenomas in males)[5]
This compound aloneCharles River Crl: CD(SD)BR Rats700 mg/kg this compound s.c. weekly for 5 weeks.37% (adenomas in males)[5]
This compound + Soybean (iodine deficient)F-344 RatsSingle s.c. injection of 2800 mg/kg this compound, then 20% soybean diet under iodine deficiency for 12 weeks.Dramatically enhanced adenomas and adenocarcinomas (p < 0.01 and p < 0.05 respectively)[6]
PyrethrinsSprague-Dawley CD Rats8000 ppm Pyrethrins in diet for 42 days.Increased thyroid gland tumors.[7]
Radiation (X-ray)Wistar Rats8 Gy irradiation to the neck at 4 weeks of age.61.9%[8]

Table 3: Comparison of Pancreatic Cancer Induction Models

Carcinogen/ModelAnimal StrainTreatment ProtocolTumor Incidence (%)Reference(s)
This compound Not specifiedNot specifiedNot specifiedNot specified
DMBASprague-Dawley Rats5 mg DMBA crystal implantation directly into the pancreas.39% (invasive ductal adenocarcinoma after 10 months)[9]
AzaserineWistar and Lewis RatsIntraperitoneal injections.Induces acinar cell carcinoma.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cancer models. Below are summarized protocols for key this compound-induced and alternative cancer models.

This compound-Induced Lung Cancer Protocol (Rat)

This protocol describes a two-stage lung carcinogenesis model in F344 rats.[1]

  • Animal Model: Male 6-week-old F344 rats.

  • Initiation Phase: Animals receive drinking water containing 0.1% this compound for the first 2 weeks.

  • Promotion Phase: From the age of 9 weeks, the rats are fed a basal diet containing the promoting agent (e.g., 0, 150, or 300 ppm of 2-amino-3-methylimidazo[4,5-f]quinoline - IQ) for 27 weeks.

  • Monitoring: Body weight and food consumption are measured weekly for the first 6 weeks and every three weeks thereafter.

  • Termination and Analysis: At the end of week 30, surviving animals are euthanized. Lungs are inflated with 10% phosphate-buffered formalin for fixation and histopathological examination.

This compound-Induced Thyroid Cancer Protocol (Rat)

This protocol outlines an initiation-promotion model for thyroid follicular cell neoplasia in Charles River Crl: CD(SD)BR rats.[5]

  • Animal Model: Male and female Charles River Crl: CD(SD)BR rats (20 per sex per group).

  • Initiation Phase: Rats are administered 700 mg/kg this compound subcutaneously once a week for 5 weeks.

  • Promotion Phase: Following initiation, animals are fed a diet containing a promoting agent (e.g., 500 ppm phenobarbital) for 15 weeks.

  • Termination and Analysis: After the promotion phase, rats are euthanized, and thyroid glands are collected for histopathological analysis to determine the incidence of follicular adenomas and other neoplastic changes.

Alternative Model: DMBA-Induced Pancreatic Cancer Protocol (Rat)

This protocol details the direct implantation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce ductal pancreatic cancer in Sprague-Dawley rats.[9][11]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., vaporized ether followed by intramuscular pentobarbital (B6593769) and ketamine).

    • Perform a midline laparotomy to expose the head of the pancreas.

    • Create a small pocket in the pancreatic parenchyma.

    • Implant 5 mg of DMBA crystals into the pocket.

    • Secure the implant with a suture.

  • Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for signs of tumor development.

  • Termination and Analysis: Euthanize surviving rats at predetermined time points (e.g., 3, 6, 9, or 12 months) for histological evaluation of the pancreas.

Signaling Pathways and Visualizations

The development of chemically-induced cancers involves the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. While the specific pathways activated by this compound are not extensively detailed in the provided search results, general cancer biology points to the involvement of pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Experimental Workflow for this compound-Induced Carcinogenesis

The following diagram illustrates a typical experimental workflow for a this compound-induced cancer model, from animal selection to final analysis.

G A Animal Selection (e.g., F344 Rats) B Acclimatization A->B C Initiation Phase (this compound Administration) B->C D Promotion Phase (Optional - Promoter Diet) C->D E Monitoring (Body Weight, Health) D->E F Termination of Experiment E->F At defined endpoint G Tissue Collection (e.g., Lung, Thyroid) F->G H Histopathological Analysis G->H I Data Analysis & Interpretation H->I G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Wnt/β-catenin Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled β-catenin (stabilization) β-catenin (stabilization) Dishevelled->β-catenin (stabilization) Nuclear Translocation Nuclear Translocation β-catenin (stabilization)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

References

Validating Gene Expression Signatures of Organophosphate Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable gene expression signatures in response to chemical exposure is a critical aspect of modern toxicology and drug development. These signatures can serve as sensitive biomarkers for predicting toxicity, understanding mechanisms of action, and identifying potential therapeutic targets. However, the initial identification of differentially expressed genes (DEGs) through high-throughput methods like RNA sequencing (RNA-seq) or microarrays must be rigorously validated to ensure the biological relevance and reproducibility of the findings.

This guide provides an objective comparison of common techniques used to validate gene expression signatures, with a focus on their application in the context of organophosphate pesticide exposure.

Comparison of Validation Methods

The validation of gene expression signatures typically involves a multi-tiered approach, starting from the validation of transcript-level changes to the confirmation of protein expression and functional consequences. Below is a comparison of commonly employed techniques.

Technique Principle Throughput Sensitivity Quantitative? Advantages Disadvantages
Quantitative Real-Time PCR (qPCR) Amplification and quantification of specific cDNA sequences in real-time using fluorescent probes or dyes.Low to MediumVery HighYesGold standard for gene expression quantification. High specificity and sensitivity.Requires knowledge of the target sequences. Limited to a small number of genes per run.
Western Blotting Separation of proteins by size, transfer to a solid support, and detection of specific proteins using antibodies.LowHighSemi-quantitative to QuantitativeConfirms protein-level expression changes. Provides information on protein size and post-translational modifications.Dependent on antibody availability and specificity. Can be labor-intensive.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of a specific protein in a sample using antibodies and a colorimetric or fluorescent readout.Medium to HighVery HighYesHighly sensitive and quantitative. Suitable for a large number of samples.Requires a specific antibody pair for each target protein.
Immunohistochemistry (IHC) / Immunofluorescence (IF) Detection of specific proteins in tissue sections or cells using antibodies coupled to an enzyme or fluorophore.LowHighSemi-quantitativeProvides spatial information on protein expression within tissues or cells.Can be subjective. Quantification can be challenging.
Functional Assays Measurement of a biological activity or process that is expected to be altered based on the gene expression changes (e.g., enzyme activity assays, cell viability assays).VariesVariesOften YesProvides direct evidence of the functional consequences of gene expression changes.Can be complex to develop and optimize. May not be available for all pathways.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to validate gene expression signatures.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

This protocol outlines the steps for validating the differential expression of target genes identified from a primary screen (e.g., RNA-seq or microarray).

I. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from control and organophosphate-treated samples (cells or tissues) using a suitable RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

II. Primer Design and Validation:

  • Design gene-specific primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

III. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Run the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.

IV. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Western Blotting for Protein Expression Validation

This protocol describes the validation of protein-level changes for genes found to be differentially expressed at the transcript level.

I. Protein Extraction and Quantification:

  • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

II. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

III. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

IV. Imaging and Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensity using image analysis software.

  • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway affected by organophosphate pesticides and a typical experimental workflow for gene expression signature validation.

G cluster_0 Upstream Events cluster_1 Signal Transduction cluster_2 Gene Expression Changes Organophosphate Organophosphate AChE Inhibition AChE Inhibition Organophosphate->AChE Inhibition Cholinergic Stress Cholinergic Stress AChE Inhibition->Cholinergic Stress Ca2+ Influx Ca2+ Influx Cholinergic Stress->Ca2+ Influx ROS Production ROS Production Ca2+ Influx->ROS Production Transcription Factor Activation (e.g., Nrf2, NF-κB) Transcription Factor Activation (e.g., Nrf2, NF-κB) ROS Production->Transcription Factor Activation (e.g., Nrf2, NF-κB) Detoxification Genes (e.g., CYP, GST) Detoxification Genes (e.g., CYP, GST) Transcription Factor Activation (e.g., Nrf2, NF-κB)->Detoxification Genes (e.g., CYP, GST) Apoptosis-related Genes (e.g., Caspases) Apoptosis-related Genes (e.g., Caspases) Transcription Factor Activation (e.g., Nrf2, NF-κB)->Apoptosis-related Genes (e.g., Caspases) Inflammatory Response Genes (e.g., Cytokines) Inflammatory Response Genes (e.g., Cytokines) Transcription Factor Activation (e.g., Nrf2, NF-κB)->Inflammatory Response Genes (e.g., Cytokines)

Caption: Hypothetical signaling pathway of organophosphate toxicity.

G Sample Preparation (Control vs. DHPN-treated) Sample Preparation (Control vs. This compound-treated) High-Throughput Screening (RNA-seq / Microarray) High-Throughput Screening (RNA-seq / Microarray) Sample Preparation (Control vs. This compound-treated)->High-Throughput Screening (RNA-seq / Microarray) Bioinformatic Analysis (DEG Identification) Bioinformatic Analysis (DEG Identification) High-Throughput Screening (RNA-seq / Microarray)->Bioinformatic Analysis (DEG Identification) Candidate Gene Signature Candidate Gene Signature Bioinformatic Analysis (DEG Identification)->Candidate Gene Signature Transcript-level Validation (qPCR) Transcript-level Validation (qPCR) Candidate Gene Signature->Transcript-level Validation (qPCR) Protein-level Validation (Western Blot / ELISA) Protein-level Validation (Western Blot / ELISA) Candidate Gene Signature->Protein-level Validation (Western Blot / ELISA) Functional Validation (Enzyme Assays, etc.) Functional Validation (Enzyme Assays, etc.) Candidate Gene Signature->Functional Validation (Enzyme Assays, etc.) Validated Gene Signature Validated Gene Signature Transcript-level Validation (qPCR)->Validated Gene Signature Protein-level Validation (Western Blot / ELISA)->Validated Gene Signature Functional Validation (Enzyme Assays, etc.)->Validated Gene Signature

Caption: Experimental workflow for gene signature validation.

Efficacy of Chemopreventive Agents in DHPN-Induced Carcinogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various chemopreventive agents in mitigating carcinogenesis induced by N-bis(2-hydroxypropyl)nitrosamine (DHPN). This compound is a potent multi-organ carcinogen used in animal models to study the development of cancers, primarily in the thyroid, lungs, liver, and pancreas. Understanding the effectiveness of different chemopreventive strategies in these models is crucial for the development of novel cancer prevention therapies. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows.

Comparative Efficacy of Chemopreventive Agents

The following tables summarize the quantitative data on the efficacy of various chemopreventive agents in this compound-induced carcinogenesis models. The data is organized by the target organ and the animal model used.

Table 1: Efficacy of Chemopreventive Agents in this compound-Induced Thyroid Carcinogenesis in Rats

Chemopreventive AgentAnimal ModelThis compound Administration ProtocolAgent Administration ProtocolKey Efficacy Metrics% Inhibition/ReductionReference
ResveratrolSprague-Dawley RatsDEN (100 mg/kg, single IP) + MNU (20 mg/kg, 4x IP) + this compound (0.1% in drinking water for 2 weeks)20 mg/kg via intragastric (IG) or intraperitoneal (IP) injection every 2 days for 30 weeksIncidence of hyperplasia and adenomasIG: 37.5%; IP: 50%[1]
Castration (before this compound)Wistar Rats210 mg/kg, single IP injection, followed by 500 ppm Phenobarbital (B1680315) in diet for 38 weeksSurgical castration one week before this compoundIncidence of adenomas and cancersAdenomas: 73.3%; Cancers: 100%[2]
Castration (after this compound)Wistar Rats210 mg/kg, single IP injection, followed by 500 ppm Phenobarbital in diet for 38 weeksSurgical castration one week after this compoundIncidence of adenomas and cancersAdenomas: 60%; Cancers: 62.5%[2]
Green Tea Catechins (GTCs)F344 Male Rats0.1% in drinking water for 2 weeks1% or 0.1% in diet for 33 weeksIncidence and multiplicity of thyroid lesionsNo significant inhibition[3]

Table 2: Efficacy of Chemopreventive Agents in this compound-Induced Lung Carcinogenesis

Chemopreventive AgentAnimal ModelThis compound Administration ProtocolAgent Administration ProtocolKey Efficacy Metrics% Inhibition/ReductionReference
Curcumin (B1669340)BALB/c MiceIn drinking water for ~14 days200 µM, multiple IP injectionsTumor multiplicity37%[4][5]
Butylated Hydroxyanisole (BHA)F344 Male Rats0.1% in drinking water for 2 weeks2% in diet for 30 weeksIncidence of carcinomas77.8%[6]
Butylated Hydroxytoluene (BHT)F344 Male Rats0.1% in drinking water for 2 weeks1% in diet for 30 weeksIncidence of carcinomas88.9%[6]
Ethoxyquin (EQ)F344 Male Rats0.1% in drinking water for 2 weeks0.8% in diet for 30 weeksIncidence of carcinomas66.7%[6]
α-Tocopherol (α-TP)F344 Male Rats0.1% in drinking water for 2 weeks1% in diet for 30 weeksIncidence of carcinomas77.8%[6]
Sodium L-Ascorbate (SA)F344 Male Rats0.1% in drinking water for 2 weeks5% in diet for 30 weeksNumber and area of lesionsSignificant inhibitory effect[6]
Catechol (CC)F344 Male Rats0.1% in drinking water for 2 weeks0.8% in diet for 30 weeksNumber and area of lesionsSignificant inhibitory effect[6]
Resorcinol (RN)F344 Male Rats0.1% in drinking water for 2 weeks0.8% in diet for 30 weeksNumber and area of lesionsSignificant inhibitory effect[6]
Green Tea Catechins (GTCs)F344 Male Rats0.1% in drinking water for 2 weeks1% or 0.1% in diet for 33 weeksIncidence and multiplicity of lung tumorsNo significant inhibition[3]

Table 3: Efficacy of Chemopreventive Agents in this compound-Induced Liver Carcinogenesis in Mice

| Chemopreventive Agent | Animal Model | this compound Administration Protocol | Agent Administration Protocol | Key Efficacy Metrics | % Inhibition/Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Curcumin | BALB/c Mice | In drinking water for ~14 days | 200 µM, multiple IP injections | Tumor multiplicity | 30% |[4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

This compound-Induced Multi-Organ Carcinogenesis in Rats (General Protocol)

A widely used protocol for inducing tumors in multiple organs involves the sequential administration of several carcinogens, including this compound, to rats.

  • Animal Model: Male F344 rats, typically 6 weeks old.

  • Carcinogen Administration:

    • Week 1: A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at 100 mg/kg body weight.

    • Weeks 1-3: N-methyl-N-nitrosourea (MNU) administered i.p. at 20 mg/kg body weight, four times.

    • Weeks 1 and 3: this compound at a concentration of 0.1% in the drinking water.[1]

    • Alternative Protocol: A multi-organ carcinogenesis model (DMBDD) involves sequential treatment with DEN (i.p.), MNU (i.p.), 1,2-dimethylhydrazine (B38074) (DMH, s.c.), N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN, in drinking water), and this compound (in drinking water) over the first 4 weeks.[7]

  • Post-Initiation Phase: Following carcinogen administration, animals are typically monitored for a period of 28 to 38 weeks.[7][8]

  • Endpoint Analysis: At the end of the experimental period, animals are euthanized, and major organs (thyroid, lungs, liver, kidneys, etc.) are collected for histopathological examination to determine the incidence, multiplicity, and size of preneoplastic and neoplastic lesions.

This compound-Induced Pancreatic Carcinogenesis in Syrian Golden Hamsters

The Syrian golden hamster is a well-established model for studying pancreatic cancer, as the induced tumors share histological similarities with human pancreatic ductal adenocarcinomas.[9]

  • Animal Model: Male Syrian golden hamsters.

  • Carcinogen Administration: Subcutaneous (s.c.) injections of N-nitroso-bis(2-oxopropyl)amine (BOP), a related nitrosamine (B1359907), once weekly for life.[9] Alternatively, this compound can be administered subcutaneously.[10]

  • Observation Period: Tumor development can be observed as early as 15 weeks.[6]

  • Endpoint Analysis: The pancreas is examined for the development of ductal adenocarcinomas and their precursor lesions.[9]

This compound-Induced Lung and Liver Carcinogenesis in Mice
  • Animal Model: BALB/c mice.

  • Carcinogen Administration: this compound administered in the drinking water for approximately 14 days.[4][5]

  • Chemopreventive Agent Administration: In the study with curcumin, multiple intraperitoneal injections of the agent were given after the this compound treatment.[4][5]

  • Endpoint Analysis: After a specified period, the lungs and liver are harvested to assess tumor multiplicity and size.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in this compound-induced carcinogenesis and a general experimental workflow for evaluating chemopreventive agents.

DHPN_Carcinogenesis_Workflow start Start: Select Animal Model (e.g., Rat, Hamster, Mouse) acclimatization Acclimatization Period start->acclimatization initiation Carcinogen Initiation: This compound Administration (e.g., drinking water, injection) acclimatization->initiation grouping Randomization into Groups: - Control - this compound only - this compound + Agent A - this compound + Agent B initiation->grouping treatment Chemopreventive Agent Administration (e.g., diet, gavage, injection) grouping->treatment monitoring Monitoring Period: - Body weight - Clinical signs treatment->monitoring endpoint Endpoint Analysis: - Sacrifice - Organ collection - Histopathology - Biomarker analysis monitoring->endpoint data Data Analysis: - Tumor incidence - Tumor multiplicity - Lesion size endpoint->data

General experimental workflow for evaluating chemopreventive agents in this compound models.

This compound, like other nitrosamines, is known to induce oxidative stress and inflammation, which are key drivers of carcinogenesis.[11] These processes can lead to DNA damage and the activation of several signaling pathways that promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.

DHPN_Signaling_Pathways This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Inflammation Inflammation This compound->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage PI3K_Akt PI3K/Akt/mTOR Pathway ROS->PI3K_Akt MAPK MAPK/ERK Pathway ROS->MAPK Inflammation->PI3K_Akt NFkB NF-kB Pathway Inflammation->NFkB DNA_Damage->PI3K_Akt DNA_Damage->MAPK Proliferation Cell Proliferation & Survival ↑ PI3K_Akt->Proliferation Apoptosis Apoptosis ↓ PI3K_Akt->Apoptosis Angiogenesis Angiogenesis ↑ PI3K_Akt->Angiogenesis MAPK->Proliferation NFkB->Proliferation NFkB->Apoptosis NFkB->Angiogenesis Carcinogenesis Carcinogenesis Proliferation->Carcinogenesis Apoptosis->Carcinogenesis Angiogenesis->Carcinogenesis Antioxidants Chemopreventive Agents (e.g., Antioxidants, Phytochemicals) Antioxidants->ROS Antioxidants->Inflammation Antioxidants->PI3K_Akt Antioxidants->MAPK Antioxidants->NFkB

References

A Comparative Analysis of Oral versus Intraperitoneal DHPN Administration for Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to N-bis(2-hydroxypropyl)nitrosamine (DHPN) Administration Routes in Rodent Models

This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration of the potent carcinogen N-bis(2-hydroxypropyl)nitrosamine (this compound) in rodent models, a critical consideration for designing preclinical cancer studies. The route of administration can significantly influence the bioavailability, target organ specificity, and ultimately, the carcinogenic outcome. This document synthesizes available experimental data to aid researchers in selecting the most appropriate method for their specific research objectives.

Quantitative Comparison of Carcinogenic Outcomes

Table 1: Carcinogenic Effects of Oral this compound Administration in Mice

ParameterDetails
Animal Model Male ddY mice
This compound Dose 1000 ppm in drinking water
Administration Route Oral (ad libitum in drinking water)
Duration of Treatment 16 weeks
Primary Target Organs Liver and Lung
Tumor Incidence Liver: High incidence of vascular tumors (hemangioma, hemangioendothelioma, and hemangioendothelial sarcoma).[1] Lung: Alveolar adenoma and adenocarcinoma were observed.[1]
Key Findings This compound administered orally is effective in inducing liver and lung tumors in mice.[1]

Table 2: Carcinogenic Effects of Intraperitoneal (IP) this compound Administration in Rats

ParameterDetails
Animal Model Male Wistar rats
This compound Dose Single injection of 1, 2, 3, or 4 g/kg body weight
Administration Route Intraperitoneal injection
Duration of Study 52 weeks
Primary Target Organ Lung
Tumor Incidence Lung Adenomas: 100% in rats treated with >2 g/kg.[2] Lung Adenocarcinomas: 7% (1 g/kg), 25% (2 g/kg), 86% (3 g/kg), and 74% (4 g/kg).[2] Other Organs: Fewer tumors were induced in the thyroid, kidney, and sigmoid colon.[2]
Key Findings A single intraperitoneal injection of this compound is a potent inducer of lung tumors in rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summarized from the referenced studies.

Oral Administration Protocol (as adapted from studies in mice)
  • Animal Model: Male ddY mice, 6 weeks old.

  • Housing: Animals are housed in plastic cages with wood chip bedding under standard laboratory conditions (22-24°C, 55% humidity, 12-hour light/dark cycle).

  • Carcinogen Preparation: N-bis(2-hydroxypropyl)nitrosamine (this compound) is dissolved in distilled water to achieve the desired concentration (e.g., 1000 ppm).

  • Administration: The this compound solution is provided to the mice ad libitum as their sole source of drinking water. Fresh this compound solution is prepared weekly.

  • Duration: The administration period is typically 16 weeks.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

  • Termination and Analysis: At the end of the study period, animals are euthanized. A complete necropsy is performed, and target organs (liver, lungs, etc.) are collected, weighed, and fixed in 10% neutral buffered formalin for histopathological examination.

Intraperitoneal Administration Protocol (as adapted from studies in rats)
  • Animal Model: Male Wistar rats, 6-8 weeks old.

  • Housing: Animals are housed under controlled conditions as described for the oral protocol.

  • Carcinogen Preparation: this compound is dissolved in a sterile vehicle, such as saline, to the desired concentration for injection.

  • Administration: A single dose of the this compound solution is administered via intraperitoneal injection. The volume of the injection is calculated based on the animal's body weight (e.g., 1, 2, 3, or 4 g/kg).

  • Duration: The animals are observed for a long-term period, typically up to 52 weeks, to monitor for tumor development.

  • Monitoring: Regular monitoring of the animals' health, body weight, and palpation for tumors is conducted.

  • Termination and Analysis: Animals are euthanized at the end of the observation period or when they show signs of significant morbidity. A thorough necropsy is performed, with special attention to the lungs and other potential target organs for tumor development. Tissues are processed for histopathological analysis.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_oral Oral Administration cluster_ip Intraperitoneal Administration oral_start Start: Male ddY Mice oral_acclimatization Acclimatization oral_start->oral_acclimatization oral_treatment This compound in Drinking Water (16 weeks) oral_acclimatization->oral_treatment oral_monitoring Weekly Monitoring (Body Weight, Water Intake) oral_treatment->oral_monitoring oral_termination Euthanasia & Necropsy oral_monitoring->oral_termination oral_analysis Histopathology of Liver & Lungs oral_termination->oral_analysis ip_start Start: Male Wistar Rats ip_acclimatization Acclimatization ip_start->ip_acclimatization ip_treatment Single IP Injection of this compound ip_acclimatization->ip_treatment ip_monitoring Long-term Observation (up to 52 weeks) ip_treatment->ip_monitoring ip_termination Euthanasia & Necropsy ip_monitoring->ip_termination ip_analysis Histopathology of Lungs & Other Organs ip_termination->ip_analysis

Caption: Experimental workflows for oral and intraperitoneal this compound administration.

This compound-Induced Carcinogenesis Signaling Pathway

The carcinogenic effects of this compound, like other nitrosamines, are initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent alterations in cellular signaling pathways that drive tumorigenesis.

DHPN_Carcinogenesis_Pathway This compound This compound (N-bis(2-hydroxypropyl)nitrosamine) Metabolic_Activation Metabolic Activation (Cytochrome P450 Enzymes) This compound->Metabolic_Activation Reactive_Intermediates Formation of Reactive Electrophiles Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts DNA_Damage_Response DNA Damage Response (DDR) Activation DNA_Adducts->DNA_Damage_Response Mutations Mutations in Critical Genes (e.g., p53, Ras) DNA_Damage_Response->Mutations If repair fails Cell_Cycle Cell Cycle Dysregulation Mutations->Cell_Cycle Apoptosis Inhibition of Apoptosis Mutations->Apoptosis Proliferation Uncontrolled Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Carcinogenesis Carcinogenesis Proliferation->Carcinogenesis

Caption: Signaling pathway of this compound-induced carcinogenesis.

Discussion

The choice between oral and intraperitoneal administration of this compound depends on the specific aims of the research.

Oral administration via drinking water offers a model of chronic exposure that may more closely mimic environmental or dietary exposure to carcinogens. This route has been shown to be effective in inducing tumors in the liver and lungs of mice.[1] However, the exact dosage consumed by individual animals can be variable and is dependent on their water intake.

Intraperitoneal injection provides a precise and reproducible dosage of the carcinogen. A single IP injection of this compound has been demonstrated to be a potent inducer of lung tumors in rats, making this a suitable model for studying lung carcinogenesis with a defined initiating event.[2] This route bypasses first-pass metabolism in the liver to a greater extent than oral administration, which may influence the distribution and activation of the carcinogen.

Mechanism of Action: this compound is a genotoxic carcinogen that requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects. This activation leads to the formation of reactive electrophiles that can form adducts with DNA.[3][4] If these DNA adducts are not repaired, they can lead to mutations in critical genes that regulate cell growth and death, such as p53 and Ras.[5] The accumulation of these mutations can disrupt normal cellular signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and ultimately, tumor formation.[5]

References

A Comparative Guide to Validating Biomarkers in DHPN-Induced Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of cholangiocarcinoma (CCA), the use of robust animal models is paramount. The N-nitrosobis(2-oxopropyl)amine (DHPN)-induced model of CCA, particularly in hamsters, offers a valuable platform for investigating carcinogenesis and evaluating novel therapeutic interventions. A critical aspect of this research involves the identification and validation of biomarkers for early diagnosis, prognosis, and monitoring treatment response. This guide provides a comparative overview of key biomarkers, detailed experimental protocols for their validation, and insights into the underlying signaling pathways implicated in this compound-induced CCA.

Comparative Analysis of Serum Biomarkers

The validation of biomarkers requires a thorough assessment of their sensitivity and specificity. While direct comparative data for a wide range of biomarkers in a standardized this compound-induced CCA model is limited in publicly available literature, we can extrapolate from clinical studies on cholangiocarcinoma to guide biomarker selection and validation in this preclinical model. The following tables summarize the performance of commonly investigated serum biomarkers for cholangiocarcinoma. It is imperative to validate these findings within the specific context of the this compound model.

Table 1: Performance of Commonly Used Serum Biomarkers for Cholangiocarcinoma Diagnosis

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
AFP 91.1% (for distinguishing from HCC)Lower than CA19-9 and CA2420.05 - 0.13 (for diagnosing CCA)Primarily a marker for Hepatocellular Carcinoma (HCC), its negativity can help differentiate CCA from HCC.[1]
CA19-9 77.1% - 81.5%81.5% - 84.8%0.86 - 0.91The most widely used biomarker for CCA, but can be elevated in other benign and malignant conditions.[2][3]
CEA 68.6%81.5%0.72 - 0.83Often used in combination with CA19-9 to improve diagnostic accuracy.[2][4]
CA125 --0.84Can be elevated in CCA and is often assessed in combination with other markers.[4]
CA242 ---Shown to have better diagnostic value than CA19-9 in some studies for distinguishing CCA from HCC.[1]

Table 2: Performance of Promising Novel Serum Biomarkers for Liver Cancers

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Notes
Osteopontin (OPN) 88.2% - 100%83.3% - 98%0.903Shows high sensitivity and specificity for HCC and is a promising candidate for investigation in CCA.[5][6]
Matrix Metalloproteinase-7 (MMP-7) ---Elevated levels are associated with cholangiocarcinoma.
CYFRA 21-1 ---A cytokeratin 19 fragment that has shown potential as a biomarker for CCA.

Note: The performance metrics in the tables are derived from clinical studies in humans and may not be directly transferable to the this compound-induced animal model. Validation in the specific preclinical model is essential.

Experimental Protocols

This compound-Induced Cholangiocarcinoma Model in Syrian Golden Hamsters

This protocol is adapted from established methods for inducing cholangiocarcinoma.[7]

Materials:

  • Syrian Golden Hamsters (male, 6-8 weeks old)

  • N-nitrosobis(2-oxopropyl)amine (this compound)

  • Opisthorchis viverrini metacercariae (optional, for enhancement of carcinogenesis)

  • Standard laboratory animal diet and housing facilities

Procedure:

  • Acclimatization: Acclimate hamsters to the laboratory conditions for at least one week before the start of the experiment.

  • Opisthorchis viverrini Infestation (Optional): For an enhanced model, infect hamsters with approximately 100 O. viverrini metacercariae via intragastric intubation.

  • This compound Administration: Two weeks after parasitic infection (if applicable), administer this compound subcutaneously at a dose of 1000 mg/kg body weight. A second injection is given one week after the first.

  • Monitoring: Monitor the animals regularly for signs of toxicity and tumor development. Body weight should be recorded weekly.

  • Termination and Sample Collection: Euthanize the animals at a predetermined time point (e.g., 12-16 weeks after the last this compound injection). Collect blood samples via cardiac puncture for serum biomarker analysis. Harvest the liver and other organs for histopathological examination and molecular analysis.

DHPN_Induction_Workflow cluster_setup Experimental Setup cluster_induction Carcinogenesis Induction cluster_followup Follow-up and Analysis acclimatization Acclimatization of Hamsters infection Opisthorchis viverrini Infestation (Optional) acclimatization->infection 1 week dhpn1 First this compound Injection (1000 mg/kg) infection->dhpn1 2 weeks dhpn2 Second this compound Injection (1000 mg/kg) dhpn1->dhpn2 1 week monitoring Regular Monitoring dhpn2->monitoring 12-16 weeks termination Euthanasia and Sample Collection monitoring->termination analysis Biomarker and Histopathological Analysis termination->analysis

This compound-induced cholangiocarcinoma experimental workflow.
Immunohistochemistry (IHC) for Tissue Biomarker Validation

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections

  • Primary antibodies against target biomarkers (e.g., CK19, EPCAM)

  • HRP-conjugated secondary antibodies

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Visualize the antigen-antibody complex using a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.

  • Analysis: Evaluate the staining intensity and distribution under a microscope.

Western Blot for Protein Biomarker Validation

Materials:

  • Frozen liver tissue or cell lysates

  • Protein extraction buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tissue samples or lyse cells in extraction buffer. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and capture the signal with an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Materials:

  • Frozen liver tissue or cultured cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green or TaqMan probes

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from tissue or cell samples using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways in this compound-Induced Carcinogenesis

The development of cholangiocarcinoma is a complex process involving the dysregulation of multiple signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets and biomarkers.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway PI3K PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes PTEN PTEN (Inactivated) PTEN->Akt Inhibits Ras Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotes Differentiation Differentiation ERK->Differentiation Regulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3b Dishevelled->GSK3b Inhibits B_catenin B_catenin GSK3b->B_catenin Degrades Nucleus Nucleus B_catenin->Nucleus Translocates TCF_LEF TCF_LEF Nucleus->TCF_LEF Activates Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Drives Gene_Expression->Proliferation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad2_3 Smad2_3 TGFbR->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Complexes with Nucleus_TGF Nucleus Smad4->Nucleus_TGF Translocates Smad4->Nucleus_TGF Gene_Expression_TGF Gene Expression Nucleus_TGF->Gene_Expression_TGF Regulates EMT EMT Gene_Expression_TGF->EMT Induces Fibrosis Fibrosis Gene_Expression_TGF->Fibrosis Promotes

Key signaling pathways implicated in cholangiocarcinoma.

PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cholangiocarcinoma and plays a crucial role in cell proliferation, survival, and growth.[8] Inactivation of the tumor suppressor PTEN is a common mechanism for the constitutive activation of this pathway.[8]

MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation that is often dysregulated in cancer.[9]

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway has been implicated in the development and progression of cholangiocarcinoma.[7][10] This can lead to the nuclear translocation of β-catenin and the activation of target genes involved in cell proliferation.

TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway has a dual role in cancer. In the early stages, it can act as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and fibrosis.[5]

This guide provides a foundational framework for researchers working with the this compound-induced model of cholangiocarcinoma. The successful validation of biomarkers in this preclinical setting is a critical step toward the development of new diagnostic and therapeutic strategies for this devastating disease.

References

Safety Operating Guide

Proper Disposal Procedures for DHPN: A General Guideline in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DHPN (N,N'-di(2,3-Dihydroxypropyl)-1,4-naphthalenedipropanamide), also known as DHPNO₂ Precursor and sold under Calbiochem product number 265675, could not be located in publicly available resources. The following information provides a general, precautionary procedure for the disposal of a research chemical where a specific SDS is not available. This guidance is not a substitute for a substance-specific risk assessment and consultation with a qualified environmental health and safety (EHS) professional.

The proper disposal of any chemical, including this compound, is crucial for the safety of laboratory personnel and the protection of the environment. Without a specific SDS, this compound must be treated as a hazardous substance of unknown toxicity and characteristics.

General Precautionary Disposal Protocol for Uncharacterized Research Chemicals

In the absence of a specific SDS, researchers, scientists, and drug development professionals should adhere to a conservative approach for waste management. This involves treating the substance as hazardous until its properties are fully understood.

Step 1: Assume Hazardous Nature Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste. Do not dispose of it in the general trash or down the drain.

Step 2: Personal Protective Equipment (PPE) At a minimum, wear the following PPE when handling this compound waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Step 3: Waste Segregation and Containment

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, and absorbent materials, in a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and should include the full chemical name: "N,N'-di(2,3-Dihydroxypropyl)-1,4-naphthalenedipropanamide."

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix it with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 4: Labeling Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "N,N'-di(2,3-Dihydroxypropyl)-1,4-naphthalenedipropanamide"

  • The approximate quantity of waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 5: Storage Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.

Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about the chemical.

Summary of General Disposal Considerations for Uncharacterized Chemicals

ConsiderationProcedure
Hazard Assumption Treat as hazardous waste of unknown toxicity.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses/goggles, and a lab coat.
Solid Waste Containment Use a labeled, leak-proof hazardous waste container.
Liquid Waste Containment Use a separate, compatible, and labeled hazardous waste container.
Labeling Clearly label with "Hazardous Waste" and the full chemical name.
Storage Store in a designated satellite accumulation area.
Disposal Arrange for pickup and disposal through your institution's EHS department.

Logical Flowchart for Chemical Waste Disposal Decision-Making

DHPN_Disposal_Flowchart General Chemical Waste Disposal Decision-Making start Start: Chemical Waste Generated sds_check Is the Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste of Unknown Characteristics sds_check->sds_no No end End: Waste Properly Disposed sds_yes->end consult_ehs Consult with Environmental Health & Safety (EHS) Department sds_no->consult_ehs waste_characterization Does EHS require further waste characterization? consult_ehs->waste_characterization characterize_yes Perform required analysis (e.g., for toxicity, reactivity). waste_characterization->characterize_yes Yes characterize_no Proceed with disposal as unspecified hazardous waste. waste_characterization->characterize_no No segregate Segregate waste into solid, liquid, and sharp containers. characterize_yes->segregate characterize_no->segregate label_waste Label containers with 'Hazardous Waste' and full chemical name. segregate->label_waste store Store in a designated satellite accumulation area. label_waste->store disposal_pickup Arrange for waste pickup by authorized personnel. store->disposal_pickup disposal_pickup->end

Caption: General decision-making workflow for the disposal of chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.